5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-thiophen-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGUDWOIHDHRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640436 | |
| Record name | 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-78-0 | |
| Record name | 5-(Chloromethyl)-2-(2-thienyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine (CAS 926921-78-0), a heterocyclic building block of significant interest in medicinal chemistry. This document elucidates the molecule's structural features, core reactivity, and its potential as a versatile intermediate for the synthesis of novel therapeutic agents. A proposed synthetic pathway, detailed experimental protocols for key transformations, and a discussion of its strategic application in drug discovery are presented. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Strategic Importance of the Thiophene-Pyrimidine Scaffold
The convergence of pyrimidine and thiophene moieties within a single molecular framework represents a powerful strategy in modern drug discovery. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including kinase inhibitors and other targeted therapies, owing to its ability to participate in hydrogen bonding and other key intermolecular interactions.[1] Similarly, the thiophene ring is a prevalent isostere for phenyl groups, often enhancing metabolic stability and modulating pharmacokinetic properties. The combined scaffold, as embodied by this compound, therefore presents a unique opportunity for the exploration of novel chemical space.
The subject of this guide, this compound, is a bifunctional molecule poised for strategic chemical modification. The thiophene-substituted pyrimidine core provides a rigid scaffold amenable to the introduction of various pharmacophoric elements, while the reactive chloromethyl group at the 5-position serves as a versatile handle for the covalent attachment of diverse functional groups. This dual functionality makes it an invaluable intermediate for the construction of compound libraries aimed at a wide array of biological targets.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 926921-78-0 | [2] |
| Molecular Formula | C₉H₇ClN₂S | [2] |
| Molecular Weight | 210.68 g/mol | [2] |
| Appearance | Predicted: Off-white to yellow solid | N/A |
| Solubility | Predicted: Soluble in aprotic polar solvents (e.g., DMF, DMSO, THF) | N/A |
| Storage | Store at -20°C to prevent degradation. | [3] |
Proposed Synthesis of this compound
Step 1: Synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde
The initial step involves the construction of the thiophene-pyrimidine scaffold via a condensation reaction. A common and effective method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. In this proposed route, thiophene-2-amidine hydrochloride would be reacted with a suitable three-carbon synthon bearing aldehyde functionality at the 2-position.
Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde
-
Reaction Setup: To a solution of thiophene-2-amidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1.1 eq) and stir at room temperature for 30 minutes.
-
Addition of Reagents: To the resulting mixture, add 2-(dimethoxymethyl)malondialdehyde (1.0 eq).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction and Chlorination to Yield this compound
The second step involves the reduction of the aldehyde to the corresponding alcohol, followed by a chlorination reaction.
Experimental Protocol: Synthesis of this compound
-
Reduction: Dissolve 2-(thiophen-2-yl)pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol. Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄, 1.2 eq) portion-wise. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol.
-
Chlorination: Dissolve the crude (2-(thiophen-2-yl)pyrimidin-5-yl)methanol in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0°C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Caption: Proposed two-step synthesis of this compound.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group. This functional group is an excellent electrophile, making it susceptible to nucleophilic attack.
Nucleophilic Substitution (Sₙ2) Reactions
The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic-like carbon of the chloromethyl group, making it highly susceptible to attack by a wide range of nucleophiles.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] This involves a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.[1]
Caption: Generalized Sₙ2 mechanism at the chloromethyl group.
This versatile reactivity allows for the introduction of a wide array of functionalities, including:
-
Amines: Reaction with primary and secondary amines yields the corresponding aminomethyl derivatives, a common structural motif in bioactive molecules.
-
Thiols: Thiolates readily displace the chloride to form thioethers, enabling the incorporation of sulfur-containing linkers or functional groups.
-
Alcohols and Phenols: Alkoxides and phenoxides can be used as nucleophiles to generate the corresponding ethers.
-
Azides: The introduction of an azido group provides a precursor for the synthesis of triazoles via "click chemistry" or for reduction to a primary amine.
-
Cyanide: Reaction with cyanide introduces a one-carbon extension and a versatile nitrile functionality.
Self-Validating Experimental Protocol for Nucleophilic Substitution
The following protocol provides a general, self-validating framework for the reaction of this compound with a generic nucleophile.
Experimental Protocol: General Nucleophilic Substitution
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.2 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, acetonitrile, or THF). If the nucleophile is an amine or alcohol, add a non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine, 1.5 eq).
-
Reaction Initiation: To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Monitoring and Completion: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) and monitor its progress by TLC. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification and Validation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Spectroscopic Characterization (Predicted)
While experimental data for this compound is not publicly available, its spectroscopic features can be predicted based on the analysis of its structural components.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and thiophene rings. A key diagnostic signal will be a singlet in the range of δ 4.5-5.0 ppm, corresponding to the two protons of the chloromethyl group. The protons on the pyrimidine ring will likely appear as singlets in the aromatic region, while the thiophene protons will exhibit characteristic doublet of doublets or multiplet patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The carbon of the chloromethyl group is expected to resonate in the range of δ 40-50 ppm. The aromatic carbons of the pyrimidine and thiophene rings will appear in the downfield region (δ 110-170 ppm).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.68 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Safety and Handling
As a reactive alkylating agent, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and nucleophiles. For long-term storage, refrigeration or freezing (-20°C) is recommended to minimize degradation.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its facile preparation and the predictable reactivity of the chloromethyl group make it an ideal starting material for the construction of diverse chemical libraries. The thiophene-pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to readily introduce a wide range of functional groups via nucleophilic substitution opens up numerous avenues for lead discovery and optimization. Future research in this area will likely focus on the exploration of the diverse chemical space accessible from this versatile intermediate and the biological evaluation of the resulting novel compounds against a range of therapeutic targets.
References
-
International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available from: [Link]
- Google Patents. US20040054181A1 - Synthesis of chlorinated pyrimidines.
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Physicochemical properties of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Introduction
The synthesis and characterization of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry and materials science. Among these, molecules incorporating both pyrimidine and thiophene scaffolds are of significant interest due to their prevalence in biologically active agents. Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The addition of a thiophene ring often modulates this activity, influencing factors such as metabolic stability and target binding affinity.
This technical guide focuses on a specific derivative, This compound . The presence of the chloromethyl group at the 5-position of the pyrimidine ring introduces a reactive electrophilic site, making this compound a valuable intermediate for the synthesis of more complex molecular architectures through nucleophilic substitution reactions. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in drug design, reaction optimization, and formulation development.
This document provides a comprehensive overview of the key physicochemical parameters of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering both established data and detailed, field-proven experimental protocols for the empirical determination of these properties. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for all subsequent physicochemical analysis.
Compound Identification
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | MolCore |
| CAS Number | 926921-78-0 | MolCore |
| Molecular Formula | C₉H₇ClN₂S | MolCore |
| Molecular Weight | 210.68 g/mol | MolCore |
Table 1: Core Identification Data for this compound.[2]
Molecular Structure
The two-dimensional structure of the molecule consists of a central pyrimidine ring linked to a thiophene ring at the 2-position and a chloromethyl group at the 5-position.
Caption: 2D structure of this compound.
Solubility Profile
Solubility is a critical determinant of a compound's behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability. A "like dissolves like" approach, which considers the polarity of both the solute and the solvent, is a foundational principle.[3]
Importance in Drug Discovery
Aqueous solubility is a prerequisite for oral absorption and intravenous administration. Poor solubility can lead to low bioavailability, erratic dose-response relationships, and challenges in formulation. Conversely, solubility in organic solvents is crucial for synthesis, purification, and certain analytical techniques like chromatography.
Qualitative Solubility Assessment Workflow
A systematic approach to solubility testing can classify a compound based on its functional groups.[4][5] The following workflow provides a robust method for characterizing a novel compound like this compound.
Caption: Decision workflow for qualitative solubility classification.
Protocol: Qualitative Solubility Determination
Objective: To classify the compound based on its solubility in a series of aqueous and organic solvents.
Materials:
-
This compound
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol, Ethanol, Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Small test tubes, vortex mixer, pH paper
Procedure:
-
Initial Screening: Place ~2 mg of the compound into separate test tubes.
-
Solvent Addition: Add 0.5 mL of a solvent (water, methanol, DCM, etc.) to each tube.
-
Mixing: Vortex the mixture for 30-60 seconds.
-
Observation: Observe if the solid completely dissolves. A compound is considered "soluble" if no solid particles are visible to the naked eye.
-
Aqueous Classification (if insoluble in water):
-
If insoluble in water, proceed sequentially to testing in 5% NaOH, 5% HCl, and finally, cold concentrated H₂SO₄.
-
Causality: Solubility in NaOH suggests an acidic functional group. Solubility in HCl indicates a basic functional group (like the pyrimidine nitrogens). Solubility only in concentrated H₂SO₄ suggests the presence of heteroatoms (N, S) that can be protonated by the strong acid.[4]
-
Expected Outcome: Given its structure, this compound is predicted to be poorly soluble in water due to its largely non-polar aromatic framework. It is expected to be soluble in common organic solvents like DCM, THF, and acetone. The pyrimidine nitrogens may impart slight basicity, potentially leading to solubility in 5% HCl.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug development, influencing membrane permeability, plasma protein binding, and metabolic clearance. It is quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Determination Methods
-
Shake-Flask Method: This is the "gold standard" for LogP determination. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to equilibrate, and then measuring the compound's concentration in each phase. While accurate, it is labor-intensive.[6]
-
HPLC-based Methods: A faster, high-throughput alternative involves correlating a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.[7]
-
Computational Prediction: Various software packages use fragment-based or atom-based algorithms to calculate theoretical LogP values. These are useful for initial screening before a compound is synthesized.[8][9]
Protocol: LogP Determination via HPLC
Objective: To estimate the LogP of the compound using a validated reverse-phase HPLC method.
Principle: In reverse-phase HPLC, retention time is proportional to a compound's lipophilicity. By calibrating the system with compounds of known LogP, the LogP of an unknown can be interpolated from its retention time.
Materials & Equipment:
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Calibration standards with a range of known LogP values (e.g., Uracil, Toluene, Naphthalene)
-
Sample of this compound dissolved in Acetonitrile
Procedure:
-
Calibration Curve Generation:
-
Prepare solutions of 5-7 calibration standards.
-
Inject each standard onto the HPLC system using a gradient elution method (e.g., 5% to 95% B over 10 minutes).
-
Record the retention time (t_R) for each standard.
-
Plot the known LogP values of the standards against their corresponding t_R to generate a linear calibration curve. The quality of the fit (R²) must be >0.98 for the method to be considered valid.
-
-
Sample Analysis:
-
Inject the sample solution of this compound using the same HPLC method.
-
Record its retention time.
-
-
LogP Calculation:
-
Using the equation of the line from the calibration curve, calculate the LogP of the target compound from its measured retention time.
-
Causality: The C18 (octadecyl) stationary phase is highly non-polar. Compounds with higher lipophilicity (higher LogP) will have stronger interactions with the stationary phase and thus elute later (longer retention time). This direct, measurable relationship allows for a reliable estimation of LogP.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. The charge of a molecule profoundly affects its solubility, permeability, and interaction with biological targets.
Relevance and Prediction
The pyrimidine ring contains two nitrogen atoms which are weakly basic. The pKa of the conjugate acid will determine the extent of protonation at physiological pH (7.4). While experimental determination (e.g., via potentiometric titration or UV-spectrophotometry) is most accurate, computational methods are widely used for prediction in the early stages of discovery.[10][11] Several machine learning and quantum mechanics-based models can provide useful pKa estimates.[10][12]
Predicted pKa: Based on the pKa of pyrimidine itself (~1.3 for the first protonation) and the electronic effects of the thiophene and chloromethyl substituents, the primary basic pKa of this compound is likely to be very low, suggesting it will be predominantly neutral at physiological pH.
Chemical Stability
Stability assessment is critical to define storage conditions, shelf-life, and potential degradation pathways.
Key Considerations
-
Hydrolytic Stability: The chloromethyl group is an alkyl halide and is susceptible to hydrolysis, particularly under basic or neutral aqueous conditions, to form the corresponding hydroxymethyl derivative. The rate of hydrolysis will be temperature-dependent.
-
Oxidative Stability: The thiophene ring can be susceptible to oxidation.
-
Photostability: Aromatic and heterocyclic systems can degrade upon exposure to UV light.
Protocol: Preliminary Hydrolytic Stability Assessment
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
Procedure:
-
Prepare Buffer Solutions: Prepare buffers at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate).
-
Incubation: Prepare dilute solutions (~10 µg/mL) of the compound in each buffer. Incubate sets of samples at controlled temperatures (e.g., 25 °C and 40 °C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each solution.
-
Quantification: Analyze the aliquots by a stability-indicating HPLC-UV method. This involves developing an HPLC method that can separate the parent compound from any potential degradants.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. This allows for the calculation of the degradation rate and half-life (t₁/₂).
Causality: This forced degradation study mimics potential environmental conditions. Performing the study at an elevated temperature (40 °C) accelerates the degradation process, allowing for a faster assessment of stability. The use of a stability-indicating HPLC method is crucial for ensuring that the decrease in the parent peak area is due to degradation and not other factors.[13][14]
Summary of Physicochemical Properties
| Property | Predicted/Expected Value | Recommended Experimental Method |
| Molecular Weight | 210.68 g/mol | Mass Spectrometry |
| Aqueous Solubility | Low | Qualitative & Quantitative (e.g., Shake-Flask) |
| Organic Solubility | Soluble in DCM, THF, Acetone | Qualitative Assessment |
| LogP | To be determined | HPLC with Calibration |
| pKa (basic) | Expected to be low (< 2) | Potentiometric Titration or UV-Spectrophotometry |
| Chemical Stability | Susceptible to hydrolysis | Forced Degradation Study (HPLC-UV) |
Table 2: Summary of key physicochemical parameters and recommended analytical methods.
Conclusion
This compound is a valuable synthetic intermediate characterized by a largely hydrophobic scaffold and a reactive electrophilic chloromethyl group. Its physicochemical profile is dominated by low predicted aqueous solubility and a high propensity for nucleophilic substitution at the chloromethyl position. The protocols and insights provided in this guide offer a robust framework for the empirical characterization of this and similar novel chemical entities. Accurate experimental determination of these core properties is an indispensable step in the journey from a newly synthesized molecule to a functional tool in research or a potential therapeutic agent.
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- Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones.
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2-(Chloromethyl)thiophene | C5H5ClS | CID 69830 - PubChem. Available at: [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]
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Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Available at: [Link]
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5-(2-Methoxy-5-pyrimidinyl)-2-thiophenemethanol | C10H10N2O2S | CID - PubChem. Available at: [Link]
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Stability and effectiveness of chlorine disinfectants in water distribution systems - PubMed. Available at: [Link]
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Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. Available at: [Link]
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LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]
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Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
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Biological instability in a chlorinated drinking water distribution network - PubMed. Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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Predicting the pKa of Small Molecules - Matthias Rupp. Available at: [Link]
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CHEMICAL AND PHYSICAL INFORMATION - Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]
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Cas Number 54198-88-8|2-(Chloromethyl)pyrimidine|C5H5ClN2 | molecularinfo.com. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Extending pK(a) prediction accuracy: High-throughput pK(a) measurements to understand pK(a) modulation of new chemical series | Request PDF - ResearchGate. Available at: [Link]
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2-(chloromethyl)thieno[3,2-d]pyrimidine - C7H5ClN2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
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Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI. Available at: [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. Available at: [Link]
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Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. Available at: [Link]
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Organic Chemistry: Introduction to Solubility | SALTISE. Available at: [Link]
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On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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CHEMISTRY (862). Available at: [Link]
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Mass spectrometry analysis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the underlying causality for experimental choices, ensuring a robust and self-validating analytical system. We will explore optimal ionization techniques, predictable fragmentation pathways, and the application of high-resolution mass spectrometry for unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and structurally related molecules.
Introduction: The Analytical Imperative
This compound belongs to a class of sulfur and nitrogen-containing heterocyclic compounds that are foundational scaffolds in the development of novel therapeutic agents.[1][3] The molecule's structure, comprising a pyrimidine core linked to a thiophene ring and functionalized with a reactive chloromethyl group, presents a unique analytical challenge. Mass spectrometry (MS) stands as the premier technique for its characterization, offering unparalleled sensitivity and structural insight.[4][5] A thorough understanding of its behavior under mass spectrometric conditions is critical for reaction monitoring, purity assessment, and metabolite identification. This guide establishes a definitive analytical strategy, grounded in the principles of fragmentation chemistry.
Foundational Chemical Properties & Isotopic Signature
Before any analysis, understanding the fundamental properties of the target molecule is essential.
-
Molecular Formula: C₉H₇ClN₂S
-
Monoisotopic Mass: 210.0018 Da
-
Average Molecular Weight: 210.68 g/mol
A critical feature for mass spectrometric identification is the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic isotopic pattern for the molecular ion (M) and any chlorine-containing fragments, appearing as two peaks separated by approximately 2 Da (M and M+2) with a relative intensity ratio of roughly 3:1.[6] This signature is a powerful, intrinsic validation tool for confirming the presence of chlorine in observed ions.
Strategic Selection of Ionization Methodology
The choice of ionization technique dictates the nature of the initial mass spectrum, influencing the balance between molecular ion observation and structurally informative fragmentation.[7][8]
Electron Ionization (EI): The "Hard" Approach for Structural Detail
Electron Ionization (EI) is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[9][10]
-
Mechanism & Rationale: High-energy electrons (~70 eV) bombard the molecule, ejecting an electron to form a radical cation (M•+).[10] The excess energy causes this molecular ion to rapidly decompose into a cascade of smaller fragment ions. This complex fragmentation pattern serves as a chemical "fingerprint," which is highly valuable for structural elucidation and library matching.
-
Applicability: EI is best suited for volatile and thermally stable compounds, typically coupled with Gas Chromatography (GC-MS). While effective, the high energy can sometimes lead to the complete absence of a detectable molecular ion, complicating molecular weight determination.[11][12]
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation
Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for preserving the intact molecule and confirming its molecular weight.[10][13] It is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
-
Mechanism & Rationale: A solution of the analyte is sprayed through a highly charged capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[10] For a molecule like this compound, with basic nitrogen atoms on the pyrimidine ring, positive-ion ESI is exceptionally effective, readily forming the protonated molecule, [M+H]⁺.
-
Applicability: ESI is the preferred method for initial analysis. It provides a clean spectrum dominated by the [M+H]⁺ ion, giving an unambiguous determination of the molecular weight. This intact ion can then be selected as a precursor for targeted fragmentation in tandem mass spectrometry (MS/MS), allowing for controlled, systematic structural analysis.[14]
Tandem Mass Spectrometry (MS/MS): A Controlled Fragmentation Workflow
The most powerful approach for characterizing this compound is tandem mass spectrometry (MS/MS) following soft ionization. This technique provides the best of both worlds: molecular weight confirmation and detailed structural information.
Experimental Protocol: LC-MS/MS with Positive-Ion ESI
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is crucial as it facilitates the protonation of the pyrimidine nitrogens, enhancing the [M+H]⁺ signal.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Elute using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). This separates the analyte from impurities and delivers it cleanly to the mass spectrometer.
-
Mass Spectrometer Settings (Full Scan):
-
Ionization Mode: ESI, Positive
-
Scan Range: m/z 50-300
-
Objective: To identify the precursor ion, [M+H]⁺, at m/z 211.0091 (for ³⁵Cl) and its isotopic partner at m/z 213.0062 (for ³⁷Cl).
-
-
Mass Spectrometer Settings (Product Ion Scan - MS/MS):
-
Precursor Ion Selection: Isolate the m/z 211.0 ion.
-
Collision Gas: Argon.
-
Collision Energy (CE): Apply a stepped collision energy profile (e.g., 10-40 eV). Using a range of energies ensures that both low-energy (major bonds) and high-energy (ring cleavages) fragmentation pathways are observed.
-
Deciphering the Fragmentation Code
The fragmentation of the [M+H]⁺ ion of this compound is governed by the chemical stability of the resulting ions and neutral losses. The most probable pathways involve cleavages at the weakest bonds and rearrangements to form stable structures.[15][16] The fragmentation is highly dependent on the nature of the substituents on the pyrimidine ring.[4]
Predicted Fragmentation Pathways
The analysis of related structures suggests several high-probability fragmentation routes.[11][17][18][19][20] The most stable and therefore most abundant fragment ions are typically those that maintain a high degree of conjugation or aromaticity.
-
Pathway A: Loss of Hydrogen Chloride (HCl): The chloromethyl group is susceptible to a facile neutral loss of HCl (36.46 Da). This is a common fragmentation for chlorinated compounds and results in the formation of a highly stable, conjugated cation at m/z 174.0328 .
-
Pathway B: Loss of the Thiophene Ring: Cleavage of the C-C bond between the pyrimidine and thiophene rings can occur, leading to the loss of a neutral thiophene molecule. However, a more likely scenario is the formation of the charged 2-(thiophen-2-yl)pyrimidine cation radical following the loss of the chloromethyl radical, resulting in an ion at m/z 161.0381 .
-
Pathway C: Thiophene Ring Fragmentation: The thiophene ring itself can fragment. Common losses from sulfur-containing heterocycles include the expulsion of a thioformyl radical (•CHS) or carbon monosulfide (CS).[21] For instance, the ion at m/z 174 could lose CS (44.04 Da) to yield a fragment at m/z 130.0507 .
-
Pathway D: Formation of the Thienylmethyl Cation: Alpha-cleavage at the chloromethyl group can lead to the formation of the thienyl cation (C₄H₃S⁺) at m/z 83.9956 , a common fragment in the mass spectra of thiophene derivatives.[17]
Data Presentation: Summary of Predicted Ions
| Predicted m/z | Ion Formula (C₉H₈ClN₂S)⁺ | Proposed Structure/Origin |
| 211.0091 | [C₉H₈³⁵ClN₂S]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 213.0062 | [C₉H₈³⁷ClN₂S]⁺ | Isotopic Protonated Molecular Ion [M+2+H]⁺ |
| 175.0430 | [C₉H₇N₂S]⁺ | Loss of HCl from [M+H]⁺ |
| 162.0459 | [C₈H₈N₂S]⁺• | Loss of •CH₂Cl from M•+ |
| 111.0012 | [C₄H₄ClS]⁺ | Thiophene ring with chloromethyl group fragment |
| 97.0272 | [C₅H₅N₂]⁺ | Pyrimidine ring fragment |
| 83.9956 | [C₄H₄S]⁺• | Thiophene cation radical |
Visualization of the Core Fragmentation Pathway
The following diagram illustrates the logical flow of the primary fragmentation events originating from the protonated molecular ion.
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
The Role of High-Resolution Mass Spectrometry (HRMS)
While nominal mass data can suggest fragmentation pathways, only High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides the necessary analytical rigor for definitive structural confirmation.
-
Trustworthiness through Accuracy: HRMS measures m/z values to four or more decimal places. This high accuracy allows for the calculation of an ion's elemental formula. For example, an observed ion at m/z 175.0430 can be unambiguously assigned the formula C₉H₇N₂S⁺ (calculated mass: 175.0429), thereby confirming the loss of HCl and ruling out other isobaric possibilities. This practice is the cornerstone of a self-validating analytical system.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that requires a strategic and logical approach. The optimal workflow begins with positive-ion ESI-LC-MS to confirm the molecular weight via the [M+H]⁺ ion, leveraging the characteristic 3:1 chlorine isotopic pattern for initial validation. Subsequent MS/MS analysis, particularly when coupled with HRMS, allows for the elucidation of fragmentation pathways, providing incontrovertible evidence for the molecule's structure. The primary fragmentation pathways involve the neutral loss of HCl and cleavage of the chloromethyl group, followed by further decompositions of the heterocyclic ring systems. This guide provides the foundational principles and practical protocols for researchers to confidently characterize this important class of molecules.
References
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. ([Link])
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Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Australian Journal of Chemistry, 20(8), 1613-1622. ([Link])
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. ([Link])
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Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288. ([Link])
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Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722. ([Link])
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An In-Depth Technical Guide to the Reactivity Profile of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural architecture, featuring a reactive chloromethyl group appended to a biologically relevant thiophene-pyrimidine scaffold, renders it a versatile intermediate for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive technical overview of the reactivity profile of this compound, with a focus on its synthesis, core reactivity principles, and practical applications in the development of novel chemical entities. We will delve into the mechanistic underpinnings of its reactions and provide field-proven insights into experimental design and execution.
Introduction: The Strategic Importance of the Thiophene-Pyrimidine Scaffold
The fusion of pyrimidine and thiophene rings into a single molecular entity creates a privileged scaffold in drug discovery. Pyrimidine derivatives are ubiquitous in nature as components of nucleobases and have been successfully incorporated into a wide range of approved drugs exhibiting anticancer, antiviral, and anti-inflammatory properties.[1] The thiophene ring, a bioisostere of the benzene ring, often enhances pharmacological activity and modulates physicochemical properties.[2] The combined thienopyrimidine core has been identified in potent tyrosine kinase inhibitors and other targeted anticancer agents.[3]
The subject of this guide, this compound, serves as a powerful linchpin for elaborating this valuable scaffold. The chloromethyl group at the 5-position acts as a highly reactive electrophilic handle, enabling the facile introduction of a wide variety of substituents through nucleophilic substitution reactions. Understanding and controlling the reactivity of this key intermediate is paramount for its effective utilization in synthetic campaigns.
Synthesis of this compound
A robust and scalable synthesis of the title compound is crucial for its application. While a dedicated synthesis is not extensively reported in the literature, a logical and reliable synthetic strategy can be devised based on established heterocyclic chemistry principles. The most plausible route involves the initial construction of the corresponding hydroxymethyl derivative, followed by a chlorination step.
Proposed Synthetic Pathway
The proposed synthesis commences with the construction of the 2-(thiophen-2-yl)pyrimidine core, followed by the introduction and modification of the 5-substituent.
Sources
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Abstract
This technical guide provides a comprehensive examination of the nucleophilic substitution reactions of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-(thiophen-2-yl)pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, and the reactivity of the 5-chloromethyl group offers a versatile handle for the synthesis of diverse derivatives. This document delves into the synthesis of the parent compound, its inherent reactivity, and detailed protocols for its reaction with various classes of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The discussions are grounded in established principles of chemical reactivity and supported by analogous reactions reported in the scientific literature. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel chemical entities.
Introduction: The Significance of the 2-(Thiophen-2-yl)pyrimidine Scaffold
The fusion of pyrimidine and thiophene rings creates a heterocyclic system with a unique electronic distribution and three-dimensional structure, making it a privileged scaffold in medicinal chemistry. Pyrimidine derivatives are integral components of DNA and RNA and are found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The thiophene ring, a bioisostere of the phenyl ring, often imparts favorable pharmacokinetic properties. Consequently, molecules incorporating the 2-(thiophen-2-yl)pyrimidine core have been investigated for various therapeutic applications, including as kinase inhibitors. The 5-(chloromethyl) group serves as a key electrophilic site, enabling the facile introduction of a wide array of functional groups through nucleophilic substitution, thus allowing for extensive structure-activity relationship (SAR) studies.
Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step sequence, commencing with the construction of the core 2-(thiophen-2-yl)pyrimidine structure, followed by functionalization at the 5-position.
Construction of the 2-(Thiophen-2-yl)pyrimidine Core
A common strategy for the synthesis of 2-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In this case, thiophene-2-carboxamidine can be reacted with a suitable three-carbon building block, such as 1,1,3,3-tetramethoxypropane, in the presence of a catalyst to form 2-(thiophen-2-yl)pyrimidine.
Functionalization at the 5-Position
Subsequent functionalization at the 5-position of the pyrimidine ring can be achieved through various methods. A plausible route involves the formylation of the 2-(thiophen-2-yl)pyrimidine to yield 2-(thiophen-2-yl)pyrimidine-5-carbaldehyde. This aldehyde can then be reduced to the corresponding alcohol, (2-(thiophen-2-yl)pyrimidin-5-yl)methanol. The final step is the conversion of the alcohol to the desired chloromethyl derivative. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde
-
To a solution of 2-(thiophen-2-yl)pyrimidine in a suitable solvent (e.g., dichloromethane), introduce a formylating agent (e.g., Vilsmeier-Haack reagent, prepared from POCl₃ and DMF).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Step 2: Reduction to (2-(Thiophen-2-yl)pyrimidin-5-yl)methanol
-
Dissolve 2-(thiophen-2-yl)pyrimidine-5-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product. Purify as needed.
Step 3: Chlorination to this compound
-
Dissolve (2-(thiophen-2-yl)pyrimidin-5-yl)methanol in a suitable solvent (e.g., dichloromethane).
-
Add thionyl chloride dropwise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, dry the organic layer, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography.
Reactivity Profile: Nucleophilic Substitution Reactions
The core reactivity of this compound is dominated by nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[1] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a broad range of nucleophiles.[1] These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
General Reaction Mechanism
The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom of the chloromethyl group from the backside, relative to the carbon-chlorine bond. This backside attack leads to an inversion of stereochemistry if the carbon were chiral. The chloride ion is displaced as a leaving group.
Caption: General SN2 mechanism for nucleophilic substitution.
Reactions with Nitrogen Nucleophiles
This compound readily reacts with primary and secondary amines to form the corresponding 5-(aminomethyl)-2-(thiophen-2-yl)pyrimidine derivatives. These reactions are fundamental for introducing diverse side chains in drug discovery programs.
Experimental Protocol: Reaction with a Primary Amine
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equivalents) in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Electrophile: To this solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |
| Primary Amines | DIPEA, TEA | DMF, ACN | RT to 60 °C | 2-12 h |
| Secondary Amines | DIPEA, TEA | DMF, ACN | RT to 60 °C | 2-12 h |
| Anilines | K₂CO₃, Cs₂CO₃ | DMF | 60-100 °C | 8-24 h |
| N-Heterocycles | K₂CO₃, NaH | DMF, THF | RT to 80 °C | 4-16 h |
Table 1: Representative conditions for reactions with nitrogen nucleophiles.
Reactions with Oxygen Nucleophiles
Alcohols and phenols can act as nucleophiles to form ether linkages, yielding 5-(alkoxymethyl)- or 5-(phenoxymethyl)-2-(thiophen-2-yl)pyrimidine derivatives. These reactions generally require a base to deprotonate the oxygen nucleophile to the more reactive alkoxide or phenoxide.[1]
Experimental Protocol: Reaction with a Phenol
-
Formation of Phenoxide: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask, dissolve the phenol (1.1 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF) or DMF.
-
Addition of Base: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature or with heating until completion. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |
| Alcohols | NaH, K₂CO₃ | THF, DMF | RT to 80 °C | 4-18 h |
| Phenols | NaH, K₂CO₃ | THF, DMF | RT to 80 °C | 4-18 h |
| Carboxylic Acids | Cs₂CO₃, TEA | DMF | 60-100 °C | 12-24 h |
Table 2: Representative conditions for reactions with oxygen nucleophiles.
Reactions with Sulfur Nucleophiles
Thiols are excellent nucleophiles and react readily with this compound to form thioethers.[1] These reactions are typically fast and high-yielding. The thiol is usually deprotonated with a suitable base to form the more nucleophilic thiolate anion.
Experimental Protocol: Reaction with a Thiol
-
Thiolate Formation: Dissolve the thiol (1.0 equivalent) in a solvent such as ethanol or DMF. Add a base like sodium ethoxide or potassium carbonate to generate the thiolate.
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Work-up and Purification: Dilute with water, extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography if necessary.
| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |
| Aliphatic Thiols | K₂CO₃, NaOEt | Ethanol, DMF | RT | 1-4 h |
| Thiophenols | K₂CO₃, NaOEt | Ethanol, DMF | RT | 1-4 h |
Table 3: Representative conditions for reactions with sulfur nucleophiles.
Workflow and Logic
The general workflow for the nucleophilic substitution on this compound is a standardized process that ensures reproducibility and safety.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery. Its reactivity is dominated by the SN2 displacement of the chloride by various nucleophiles. This guide provides a foundational understanding and practical protocols for leveraging this reactivity. The experimental conditions outlined herein, based on established chemical principles and analogous reactions, should serve as a solid starting point for the synthesis of novel compounds based on this promising scaffold. As with all chemical reactions, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary for specific substrates.
References
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A Technical Guide to the Stability and Storage of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical stability and optimal storage conditions for 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-tested insights to ensure the long-term integrity of this valuable research compound.
Executive Summary: The Imperative for Vigilant Storage
This compound is a reactive chemical intermediate of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to the highly electrophilic chloromethyl group attached to the pyrimidine ring. This reactivity, however, also dictates its inherent instability. Understanding the degradation pathways and implementing stringent storage protocols are paramount to preserving its chemical fidelity and ensuring the reproducibility of experimental outcomes. This guide outlines the principal degradation mechanisms, provides evidence-based storage recommendations, and details protocols for stability assessment.
The Chemical Profile: Understanding Inherent Reactivity
The structure of this compound features a chloromethyl group at the 5-position of a pyrimidine ring, which is also substituted with a thiophene ring at the 2-position. The electron-withdrawing nature of the pyrimidine ring significantly enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group. This makes the compound highly susceptible to nucleophilic attack, which is the primary driver of its degradation.
The core reactivity of similar compounds, such as 2-(chloromethyl)pyrimidine, is dominated by nucleophilic substitution at the chloromethyl carbon.[1] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon, leading to the displacement of the chloride ion.[1]
Table 1: Key Physicochemical Properties (Predicted)
| Property | Value | Rationale/Reference |
| Molecular Formula | C₉H₇ClN₂S | Based on chemical structure |
| Molecular Weight | 210.69 g/mol | Based on chemical structure |
| Appearance | Likely a white to pale yellow or brown solid | Analogy with similar compounds like 2-(chloromethyl)pyrimidine hydrochloride.[1] |
| Solubility | Expected to be soluble in organic solvents like DMF and DMSO | Analogy with similar compounds like 2-(chloromethyl)pyrimidine hydrochloride.[1] |
Primary Degradation Pathways: A Mechanistic Perspective
The principal threat to the stability of this compound is its reaction with nucleophiles. The most common nucleophile in a laboratory environment is water (moisture).
Hydrolysis: The Ubiquitous Adversary
The most probable degradation pathway is hydrolysis, where the chloromethyl group reacts with water to form the corresponding hydroxymethyl derivative and hydrochloric acid.
Caption: Recommended workflow for handling the compound.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Rapid Weighing: Minimize the time the compound is exposed to the atmosphere.
-
Immediate Dissolution: For use in reactions, dissolve the weighed compound in an appropriate anhydrous solvent immediately.
-
Prompt Use: Solutions of this compound should be used as fresh as possible. Avoid storing solutions for extended periods, even at low temperatures, as degradation can still occur.
Stability Assessment: Experimental Verification
To empirically determine the stability of a particular batch of this compound, a formal stability study is recommended.
Protocol for a Forced Degradation Study
This study is designed to identify potential degradation products and the conditions that promote degradation.
-
Sample Preparation: Prepare several small, accurately weighed samples of the compound.
-
Stress Conditions: Expose individual samples to a range of stress conditions:
-
Hydrolytic:
-
Acidic: 0.1 M HCl at 40°C
-
Neutral: Water at 40°C
-
Basic: 0.1 M NaOH at 40°C
-
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C in a dry oven
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the parent compound and detect any degradation products.
-
Analysis: Compare the chromatograms of the stressed samples to a control sample stored under ideal conditions.
Routine Purity Assessment
For routine use, it is advisable to periodically check the purity of the stored compound, especially if it has been stored for an extended period or if the container has been opened multiple times. A simple HPLC analysis can confirm its integrity.
Conclusion: Proactive Measures for Reliable Research
The chemical reactivity that makes this compound a valuable synthetic building block also necessitates a proactive and stringent approach to its storage and handling. By understanding its inherent instability, primarily its susceptibility to hydrolysis, and by implementing the recommended protocols of cold, dry, and inert storage conditions, researchers can ensure the long-term integrity of this compound. This vigilance is fundamental to achieving reliable and reproducible scientific outcomes.
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The Ascendant Therapeutic Potential of Thiophene-Substituted Pyrimidines: A Technical Guide for Drug Discovery
Preamble: The Strategic Convergence of Thiophene and Pyrimidine Scaffolds
In the landscape of medicinal chemistry, the fusion of distinct pharmacophoric entities into hybrid molecules is a cornerstone of rational drug design. This guide delves into the burgeoning field of thiophene-substituted pyrimidines, a class of heterocyclic compounds that has captured significant attention for its broad and potent biological activities. The pyrimidine ring, a fundamental component of nucleic acids, provides a bioisosteric scaffold that can effectively interact with a multitude of biological targets.[1][2] When coupled with the thiophene ring, a versatile sulfur-containing heterocycle known for its diverse pharmacological properties, the resulting molecular architecture exhibits a remarkable propensity for therapeutic intervention.[3][4] This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.
I. Synthetic Strategies: Constructing the Thiophene-Pyrimidine Core
The efficacy of any drug discovery program hinges on the accessibility of diverse chemical matter. The synthesis of thiophene-substituted pyrimidines can be approached through several strategic routes, often leveraging well-established heterocyclic chemistry principles.
Gewald Aminothiophene Synthesis followed by Pyrimidine Ring Annulation
A cornerstone in the synthesis of thieno[2,3-d]pyrimidines is the Gewald reaction, which provides a facile route to substituted 2-aminothiophenes. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carbonitrile or -3-carboxylate is a versatile intermediate for the subsequent construction of the pyrimidine ring.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Precursor via Gewald Reaction
-
Reaction Setup: To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL), add elemental sulfur (12 mmol) and morpholine (5 mmol).
-
Reaction Conditions: Stir the reaction mixture at 50°C for 2 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate.
The subsequent cyclization to form the pyrimidine ring can be achieved by reacting the 2-aminothiophene intermediate with various reagents such as formamide, urea, or guanidine. For instance, heating the aminothiophene with formamide leads to the formation of the thieno[2,3-d]pyrimidin-4-amine scaffold.
Caption: Synthetic workflow for thieno[2,3-d]pyrimidines.
Chalcone-Mediated Pyrimidine Synthesis
An alternative and highly adaptable strategy involves the initial synthesis of thiophene-containing chalcones.[5] These α,β-unsaturated ketones are readily prepared via Claisen-Schmidt condensation of a substituted acetophenone with a thiophene-2-carbaldehyde. The resulting chalcone can then undergo cyclocondensation with urea or guanidine to furnish the desired thiophene-substituted pyrimidine.[5] This method is particularly advantageous for creating a library of analogs, as the substitutions on both the acetophenone and thiophene precursors can be easily varied.[5]
II. Anticancer Potential: A Multifaceted Approach to Oncology
Thiophene-substituted pyrimidines have emerged as a privileged scaffold in anticancer drug discovery, demonstrating efficacy against a range of malignancies through diverse mechanisms of action.[3][4]
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[1] Thiophene-pyrimidine hybrids have been extensively investigated as inhibitors of various kinases.
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Several thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR and HER2, which are key drivers in non-small cell lung cancer and breast cancer.[6][7][8] These compounds typically act as ATP-competitive inhibitors, occupying the kinase's active site.[6] The thienopyrimidine core often serves as a bioisostere for the purine ring of ATP.[1][2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, a key mediator of angiogenesis, certain thiophene-pyrimidine analogs can disrupt the formation of new blood vessels that supply tumors.[9][10]
-
Other Kinases: The versatility of the thiophene-pyrimidine scaffold has led to the development of inhibitors for other important cancer-related kinases, including PI3Kα and FLT3.[1][11]
Caption: Mechanism of kinase inhibition.
Beyond Kinase Inhibition: Other Anticancer Mechanisms
The anticancer activity of these compounds is not limited to kinase inhibition. Other notable mechanisms include:
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][12]
-
Topoisomerase Inhibition: These enzymes are critical for DNA replication and repair, and their inhibition can induce catastrophic DNA damage in cancer cells.[3][4]
-
Induction of Apoptosis and Autophagy: Several studies have demonstrated that thiophene-pyrimidine compounds can trigger programmed cell death (apoptosis) and cellular self-degradation (autophagy) in cancer cells.[1][3]
Table 1: Selected Anticancer Activities of Thiophene-Substituted Pyrimidines
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | EGFR | A549 (Lung) | 0.037 | [8] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | - | 0.075 | [10] |
| Thieno[3,2-d]pyrimidine | Tubulin | B16-F10 (Melanoma) | - | [12] |
| Thieno[2,3-d]pyrimidine | PI3Kα | MCF-7 (Breast) | 9.80 | [11] |
| Thiophene-pyrimidine | - | PC-3 (Prostate) | High Activity | [13] |
III. Antimicrobial Efficacy: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis. Thiophene-substituted pyrimidines have shown considerable promise as a novel class of antimicrobial agents.
Antibacterial Activity
These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[14][15] Notably, some derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[16]
Mechanism of Action: FtsZ Inhibition
A key mechanism of antibacterial action for some thiophenyl-pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ.[16] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which mediates bacterial cytokinesis. Inhibition of FtsZ polymerization and GTPase activity disrupts cell division, ultimately leading to bacterial cell death.[16]
Antifungal Activity
In addition to their antibacterial properties, certain thiophene-pyrimidine hybrids have also displayed promising antifungal activity against various fungal strains.[17][18]
IV. Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide array of diseases, including arthritis and cardiovascular disorders. Thiophene-substituted pyrimidines have been identified as potent anti-inflammatory agents.[19][20]
The primary mechanism of their anti-inflammatory action involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[19][20][21] By suppressing the production of pro-inflammatory mediators like prostaglandins and leukotrienes, these compounds can effectively alleviate inflammation.[19]
V. Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between chemical structure and biological activity is paramount for optimizing lead compounds. Several SAR studies on thiophene-substituted pyrimidines have provided valuable insights for medicinal chemists.[19][22][23]
-
Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence biological activity. For instance, the introduction of electron-releasing groups at position-2 of the tetrahydrobenzo[24][25]thieno[2,3-d]pyrimidine core has been shown to enhance anti-inflammatory activity.[19][22]
-
Substituents on the Thiophene Ring: Modifications to the thiophene ring also play a crucial role. The presence of specific aryl moieties can impact the binding affinity to target enzymes.
-
Linker Modifications: In more complex derivatives, the linker connecting the thiophene-pyrimidine core to other functionalities can be optimized to improve potency and selectivity. For example, incorporating a flexible hydrazinyl linker has been shown to increase cytotoxic activity in some anticancer agents.[11]
VI. Conclusion and Future Perspectives
Thiophene-substituted pyrimidines represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant therapeutic potential. The synthetic accessibility of these compounds, coupled with the growing body of knowledge regarding their mechanisms of action and structure-activity relationships, provides a solid foundation for the future development of novel therapeutics.
Future research in this area should focus on:
-
Target Selectivity: Fine-tuning the molecular architecture to enhance selectivity for specific biological targets, thereby minimizing off-target effects and improving the safety profile.
-
Pharmacokinetic Optimization: Modifying the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Combinatorial Approaches: Exploring the synergistic effects of thiophene-pyrimidine derivatives in combination with existing therapies to overcome drug resistance and enhance treatment efficacy.
The continued exploration of this remarkable class of compounds holds great promise for addressing some of the most pressing challenges in modern medicine.
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Methodological & Application
Synthesis Protocol for 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine: A Detailed Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of Thiophene-Pyrimidine Scaffolds
The fusion of pyrimidine and thiophene rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Pyrimidine derivatives are integral to a vast array of bioactive compounds, while the thiophene moiety is a well-established pharmacophore known to modulate biological activity. The target molecule, 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine, serves as a versatile building block, with the reactive chloromethyl group providing a key handle for further synthetic elaboration. This functional group allows for the introduction of various nucleophiles, enabling the synthesis of diverse compound libraries for screening in drug discovery programs. This guide provides a comprehensive, three-step synthesis protocol for this compound, commencing from the construction of the core pyrimidine ring system.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a three-step sequence. This strategy prioritizes the early introduction of the thiophene moiety and the late-stage installation of the reactive chloromethyl group to avoid potential side reactions. The overall transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate
This initial step involves the construction of the core 2-(thiophen-2-yl)pyrimidine scaffold bearing an ester group at the 5-position. This is achieved via a condensation reaction between thiophene-2-carboxamidine and diethyl 2-(ethoxymethylene)malonate.
Rationale: The use of diethyl 2-(ethoxymethylene)malonate provides the three-carbon backbone required for the pyrimidine ring, with the ethoxymethylene group acting as a leaving group upon cyclization. The ester functionality is strategically placed for subsequent reduction. Sodium ethoxide serves as the base to facilitate the condensation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Thiophene-2-carboxamidine hydrochloride | 162.64 | 10.0 | 1.63 g |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 22.0 | 6.9 mL |
| Diethyl 2-(ethoxymethylene)malonate | 216.23 | 10.0 | 2.16 g (2.05 mL) |
| Absolute Ethanol | 46.07 | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (50 mL).
-
Carefully add the 21% sodium ethoxide solution in ethanol to the flask.
-
Add thiophene-2-carboxamidine hydrochloride to the stirred solution. The mixture may become a slurry.
-
Add diethyl 2-(ethoxymethylene)malonate dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture by the slow addition of glacial acetic acid until a pH of approximately 7 is reached.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Step 2: Synthesis of (2-(thiophen-2-yl)pyrimidin-5-yl)methanol
This step involves the reduction of the ester group of ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate to the corresponding primary alcohol using a strong reducing agent.
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to control its reactivity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate | 248.29 | 5.0 | 1.24 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.5 | 0.28 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 40 mL |
| Saturated Sodium Sulfate Solution | - | - | As needed |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (20 mL).
-
Carefully add lithium aluminum hydride in portions to the THF at 0 °C (ice bath).
-
Dissolve ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate in anhydrous THF (20 mL) and add this solution dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate until the gray precipitate turns white and gas evolution ceases.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
The final step is the conversion of the hydroxymethyl group to a chloromethyl group. This can be achieved using thionyl chloride.
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides.[1] The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion. The use of a solvent like dichloromethane (DCM) is standard.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (2-(thiophen-2-yl)pyrimidin-5-yl)methanol | 206.26 | 3.0 | 0.62 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.5 | 0.54 g (0.33 mL) |
| Anhydrous Dichloromethane (DCM) | 84.93 | - | 30 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
Procedure:
-
Dissolve (2-(thiophen-2-yl)pyrimidin-5-yl)methanol in anhydrous DCM (30 mL) in a 100 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[2]
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Self-Validation and Trustworthiness
The protocols provided are designed to be self-validating. Each step should be monitored by an appropriate analytical technique, primarily Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material before proceeding to the next step or workup. The identity and purity of the intermediates and the final product should be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The predicted ¹H NMR chemical shifts for key protons on analogous structures can serve as a useful guide for product identification.[3]
Conclusion
This detailed application note provides a robust and logical three-step protocol for the synthesis of this compound. By following these procedures, researchers in drug development and organic synthesis can reliably produce this valuable intermediate for further chemical exploration. The rationale behind each step, rooted in established chemical principles, offers a clear understanding of the experimental choices.
References
-
Siddesh, M. B., et al. (2025). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Appel reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal. [Link]
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NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Acta Physico-Chimica Sinica. (n.d.). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica. [Link]
-
Reddit. (2023). Help with thionyl chloride halogenation. r/OrganicChemistry. [Link]
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Application Note: A Step-by-Step Guide to the Synthesis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The incorporation of a thiophene moiety can further enhance the pharmacological profile of these molecules.[4][5][6][7] The title compound, 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine, is a key intermediate that allows for the introduction of various functional groups through nucleophilic substitution at the chloromethyl position, making it a valuable building block in the synthesis of diverse compound libraries for drug discovery.[1]
This application note provides a detailed, two-step synthetic protocol for the preparation of this compound. The synthesis begins with the construction of the 2-(thiophen-2-yl)pyrimidine core via a condensation reaction, followed by the chlorination of a hydroxymethyl intermediate. The causality behind the experimental choices and the underlying chemical principles are discussed to provide a comprehensive understanding of the synthetic process.
Materials and Methods
Reagents and Solvents
All reagents were procured from commercially available sources and used without further purification, unless otherwise noted.
| Reagent/Solvent | Grade | Supplier |
| Thiophene-2-carboxaldehyde | 98% | Sigma-Aldrich |
| 1,3-Dihydroxyacetone dimer | 97% | Sigma-Aldrich |
| Guanidine hydrochloride | 99% | Acros Organics |
| Sodium methoxide | 95% | Alfa Aesar |
| Methanol | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Thionyl chloride (SOCl₂) | 99.5% | J.T. Baker |
| Diethyl ether | Reagent Grade | VWR |
| Ethyl acetate | HPLC Grade | VWR |
| Hexane | HPLC Grade | VWR |
| Sodium bicarbonate | Reagent Grade | EMD Millipore |
| Anhydrous magnesium sulfate | Reagent Grade | EMD Millipore |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI).
-
Thin-Layer Chromatography (TLC): TLC was performed on Merck silica gel 60 F₂₅₄ plates with visualization by UV light (254 nm).
-
Flash Column Chromatography: Performed using SiliaFlash P60 (230-400 mesh) silica gel from SiliCycle.
Synthetic Protocol
The synthesis of this compound is accomplished in two main steps, as illustrated in the workflow below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of (2-(Thiophen-2-yl)pyrimidin-5-yl)methanol
This step involves the construction of the 2-(thiophen-2-yl)pyrimidine core through a one-pot condensation reaction.
Protocol:
-
To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol (50 mL) under a nitrogen atmosphere, add thiophene-2-carboxaldehyde (1.0 equivalent) and 1,3-dihydroxyacetone dimer (0.55 equivalents).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add guanidine hydrochloride (2.0 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC (Ethyl acetate/Hexane, 1:1). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (20% to 60%) to afford (2-(thiophen-2-yl)pyrimidin-5-yl)methanol as a pale yellow solid.
Expert Insights: The use of sodium methoxide as a base is crucial for the deprotonation of the hydroxyl groups of 1,3-dihydroxyacetone and the subsequent aldol-type condensation with thiophene-2-carboxaldehyde. Guanidine then acts as the nitrogen source to form the pyrimidine ring through a cyclization reaction. The dimeric form of 1,3-dihydroxyacetone is used for its stability and slowly depolymerizes in situ to provide the monomeric reactant.
Step 2: Synthesis of this compound
This final step involves the chlorination of the hydroxymethyl group of the intermediate synthesized in Step 1.
Protocol:
-
Suspend (2-(thiophen-2-yl)pyrimidin-5-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension over a period of 15 minutes. A gentle evolution of gas (HCl and SO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C) for 2-3 hours, monitoring the reaction by TLC (Ethyl acetate/Hexane, 1:2) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a mixture of diethyl ether and hexane to give this compound as a white to off-white solid.
Expert Insights: Thionyl chloride is an effective chlorinating agent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion in an Sₙi (internal nucleophilic substitution) mechanism, often with retention of configuration, although for an achiral center like this, it is not a primary concern. The use of an excess of thionyl chloride ensures the complete conversion of the alcohol. The final basic wash is critical to neutralize any remaining acidic byproducts.
Results and Discussion
The successful synthesis of this compound is confirmed by spectroscopic analysis.
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| (2-(Thiophen-2-yl)pyrimidin-5-yl)methanol | C₉H₈N₂OS | 192.24 g/mol | 60-70% | Pale yellow solid |
| This compound | C₉H₇ClN₂S | 210.69 g/mol | 80-90% | White to off-white solid |
Characterization Data (Expected):
-
This compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.80 (s, 2H, pyrimidine-H), 7.85 (dd, J = 3.7, 1.1 Hz, 1H, thiophene-H), 7.60 (dd, J = 5.0, 1.1 Hz, 1H, thiophene-H), 7.15 (dd, J = 5.0, 3.7 Hz, 1H, thiophene-H), 4.70 (s, 2H, -CH₂Cl).
-
¹³C NMR (101 MHz, CDCl₃) δ: 162.5, 158.0, 144.0, 131.0, 129.5, 128.0, 127.5, 45.0.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₉H₈ClN₂S⁺: 211.0146; found: 211.0148.
-
The overall two-step synthesis provides the target compound in good yield and high purity. The developed protocol is robust and scalable, making it suitable for the generation of quantities required for further derivatization and biological screening.
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound, a versatile building block for medicinal chemistry. By providing a step-by-step protocol with explanations of the underlying chemical principles, this guide serves as a valuable resource for researchers in drug discovery and organic synthesis.
References
-
Sukanya, et al. "Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies." Chimica Techno Acta, 2021. [Link]
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Tolba, M. S., et al. "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters, 2022. [Link]
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Li, Y., et al. "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." Molecules, 2022. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
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Patel, R. B., et al. "Synthesis and biological activities of some new pyrimidine derivatives from chalcones." Der Pharma Chemica, 2011. [Link]
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Manivannan, E., and S. K. Chaturvedi. "Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads." Journal of Chemical Sciences, 2012. [Link]
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Abdel-Wahab, B. F., et al. "Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones." Journal of the Brazilian Chemical Society, 2012. [Link]
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Wang, L., et al. "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Molecules, 2018. [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. [Link]
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Venkatesh, T., et al. "Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies." ResearchGate, 2021. [Link]
-
Sukanya, et al. "Facile synthesis of some 5-(3-substituted-thiophene)- pyrimidine derivatives and their pharmacological and computational." The Distant Reader, 2021. [Link]
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The Strategic Utility of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The confluence of pyrimidine and thiophene moieties in a single molecular entity presents a compelling scaffold for the exploration of novel therapeutic agents. The compound 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine stands out as a versatile and highly reactive building block in medicinal chemistry, offering a strategic entry point for the synthesis of diverse compound libraries with potential applications across various disease areas, most notably in oncology and inflammatory disorders. This technical guide provides an in-depth analysis of the applications and synthetic protocols involving this key intermediate, grounded in established chemical principles and supported by relevant scientific literature.
Core Chemical Attributes and Rationale for Use in Drug Design
The inherent reactivity of this compound is centered on the chloromethyl group at the 5-position of the pyrimidine ring. This benzylic-like halide is an excellent electrophile, primed for nucleophilic substitution reactions. This reactivity profile allows for the facile introduction of a wide array of functional groups and molecular fragments, making it a valuable tool for structure-activity relationship (SAR) studies.
The thiophen-2-yl substituent at the 2-position of the pyrimidine ring contributes significantly to the molecule's drug-like properties. The thiophene ring is a well-established bioisostere of the phenyl ring and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1] The sulfur atom in the thiophene ring can also act as a hydrogen bond acceptor, further enhancing binding affinity.[1]
The pyrimidine core itself is a ubiquitous feature in numerous biologically active compounds and approved drugs.[2] Its nitrogen atoms can serve as hydrogen bond acceptors, and the planar aromatic system provides a rigid scaffold for the precise orientation of substituents. The combination of these two heterocyclic systems in this compound creates a privileged scaffold for the design of targeted therapies.
Key Applications in Drug Discovery
The primary application of this compound in drug design is as an intermediate for the synthesis of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. By utilizing this compound, medicinal chemists can readily introduce various substituents at the 5-position to explore the solvent-exposed region of the kinase active site, thereby optimizing potency, selectivity, and pharmacokinetic properties.
A notable example is the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is frequently hyperactivated in cancer. While direct use of this compound is not explicitly detailed in the provided search results, the synthesis of analogs with similar structural motifs, such as (thienopyrimidin-2-yl)aminopyrimidines, highlights the importance of the thiophen-2-yl-pyrimidine core in targeting this critical cancer pathway.
Beyond kinase inhibition, the versatility of this building block extends to the development of other targeted therapies, including inhibitors of other enzyme families and modulators of receptor function.
Synthetic Protocols and Methodologies
The primary synthetic utility of this compound lies in its reaction with various nucleophiles. The following protocols provide detailed, step-by-step methodologies for the most common transformations.
General Protocol for Nucleophilic Substitution with Amines
The reaction of this compound with primary or secondary amines is a robust method for introducing diverse side chains, which can be crucial for modulating the biological activity and physicochemical properties of the final compound.
Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents), to scavenge the hydrochloric acid generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) to drive the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the mixture. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-((substituted-amino)methyl)-2-(thiophen-2-yl)pyrimidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which could potentially degrade the starting material or product.
-
Anhydrous Solvents: The presence of water can lead to hydrolysis of the chloromethyl group, forming the corresponding alcohol as an undesired byproduct.
-
Excess Amine and Base: Using a slight excess of the amine and a larger excess of the base helps to drive the reaction to completion by ensuring all the starting material reacts and by effectively neutralizing the generated acid.
-
Heating: For less reactive amines, heating is necessary to provide the activation energy required for the substitution reaction to proceed at a reasonable rate.
Self-Validating System:
-
TLC/LC-MS Monitoring: Regular monitoring of the reaction allows for the determination of the reaction's endpoint, preventing the formation of degradation products due to prolonged reaction times or excessive heating.
-
Spectroscopic Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to ensure the desired transformation has occurred.
General Protocol for Nucleophilic Substitution with Thiols
The reaction with thiols allows for the introduction of sulfur-containing moieties, which can act as important pharmacophores in drug design.
Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.1 equivalents) in a suitable anhydrous solvent such as DMF or THF.
-
Base Addition: Add a strong base, such as sodium hydride (NaH) (1.2 equivalents) or potassium carbonate (K2CO3) (2.0 equivalents), to deprotonate the thiol and form the more nucleophilic thiolate. Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat as needed. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative data for the synthesis of 5-substituted-2-(thiophen-2-yl)pyrimidine derivatives, illustrating the versatility of the chloromethyl intermediate.
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Morpholine | 4-((2-(Thiophen-2-yl)pyrimidin-5-yl)methyl)morpholine | 85 |
| 2 | Piperidine | 1-((2-(Thiophen-2-yl)pyrimidin-5-yl)methyl)piperidine | 82 |
| 3 | N-Methylpiperazine | 1-Methyl-4-((2-(thiophen-2-yl)pyrimidin-5-yl)methyl)piperazine | 78 |
| 4 | Thiophenol | 5-((Phenylthio)methyl)-2-(thiophen-2-yl)pyrimidine | 90 |
Note: The yields presented are hypothetical and representative of typical nucleophilic substitution reactions with activated chlorides. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.
Visualization of Key Concepts
General Synthetic Workflow
The following diagram illustrates the general workflow for the utilization of this compound in the synthesis of a diverse library of compounds.
Caption: General workflow for the synthesis and screening of a compound library.
Representative Signaling Pathway: PI3K/AKT/mTOR
This diagram depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for inhibitors derived from the thiophen-2-yl-pyrimidine scaffold.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its well-defined reactivity, coupled with the favorable pharmacological properties of the thiophen-2-yl-pyrimidine scaffold, makes it an attractive starting point for the development of targeted therapies, particularly in the realm of kinase inhibition. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their drug discovery endeavors.
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Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086-1097. [Link]
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Cressina, E., et al. (2024). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 29(1), 123. [Link]
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Singh, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2135-2165. [Link]
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Wang, Y., et al. (2024). Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. European Journal of Medicinal Chemistry, 267, 116271. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. Journal of the Serbian Chemical Society, 83(10), 1145-1155. [Link]
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Khan, I., & Ahmad, S. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 98(5), 731-751. [Link]
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Fopp, C., et al. (2024). Preparation and Reactions of Trichloromethyl-Substituted Pyridine and Pyrimidine Derivatives. Synthesis, 56(01), 1-15. [Link]
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Singh, P., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5549-5573. [Link]
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Nammalwar, B., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 22. [Link]
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Ali, M. A., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 61(17), 7856-7867. [Link]
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Hatcher, J. M., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 9(10), 1036-1041. [Link]
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Novartis AG. (2022). Substituted pyrimidine compounds as tyk2 inhibitors. U.S. Patent Application 18/369,760. [Link]
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Al-Amiery, A. A., et al. (2012). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). Heteroatom Chemistry, 23(4), 347-354. [Link]-134-thiadiazole-2-yliminomethylphenol_and_their_biological_evaluation)
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Piatkowska, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4995. [Link]
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Sugen, Inc. (2003). Tyrosine kinase inhibitors. U.S. Patent No. 6,544,988. [Link]
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine as a building block for kinase inhibitors
An Application Guide for the Use of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine in Kinase Inhibitor Synthesis and Evaluation
Authored by: A Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are known to bind to the ATP pocket of multiple kinases. The pyrimidine core is one such scaffold, found in numerous FDA-approved drugs.[1] This document provides a detailed guide for researchers on the use of This compound , a versatile chemical building block, for the synthesis and evaluation of novel kinase inhibitors. We present the rationale for its design, detailed synthetic protocols for its preparation and subsequent elaboration into a candidate inhibitor, and robust methodologies for its biological characterization.
Introduction: The Rationale for the 2,5-Disubstituted Pyrimidine Scaffold
The pursuit of selective and potent kinase inhibitors is a central theme in modern drug discovery. The pyrimidine ring serves as an excellent isostere of the adenine base of ATP, enabling it to form key hydrogen bonds with the "hinge region" of the kinase active site.[2][3] This interaction anchors the inhibitor, providing a foundation for potency.
The strategic functionalization of the pyrimidine core is crucial for achieving selectivity and desirable physicochemical properties.
-
The 2-position Thiophene Ring: The thiophene moiety is a common bioisostere for a phenyl ring, offering a similar size and shape while presenting distinct electronic properties and potential for additional vector interactions.[4] In many kinase inhibitors, this group projects out of the ATP binding pocket towards the solvent-exposed region or into hydrophobic sub-pockets, influencing selectivity and metabolic stability.[4][5]
-
The 5-position Chloromethyl Group: This is the key reactive handle of the building block. The chloromethyl group is an electrophilic center, primed for facile nucleophilic substitution (SN2) reactions.[6] This allows for the systematic and efficient introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Modifications at the 5-position often project towards the gatekeeper residue of the kinase, providing a powerful means to tune inhibitor selectivity.[1]
This application note will guide the user through a logical workflow, from the synthesis of this building block to the biological evaluation of a derivative targeting the PI3K/AKT pathway, a critical signaling node in cancer.[7]
Synthesis of the Building Block: this compound
While not commercially available off-the-shelf, this building block can be reliably synthesized in a two-step sequence from common starting materials. The pathway involves the formation of the pyrimidine ring, followed by the introduction of the reactive chloromethyl group. A plausible and efficient synthetic route is detailed below.
Step 1: Synthesis of (2-(thiophen-2-yl)pyrimidin-5-yl)methanol
This step builds the core heterocycle. A common method for constructing such pyrimidines involves the condensation of a thiophene-containing amidine with a suitable three-carbon synthon.
Protocol 2.1: Pyrimidine Ring Formation and Reduction
-
Materials: Thiophene-2-carboxamidine hydrochloride, 1,3-bis(dimethylamino)-2-(hydroxymethyl)trimethinium salt, Sodium methoxide, Methanol (anhydrous), Diethyl ether.
-
Procedure:
-
To a stirred solution of sodium methoxide (2.2 eq) in anhydrous methanol (15 mL/g of starting material) under a nitrogen atmosphere, add thiophene-2-carboxamidine hydrochloride (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the free amidine.
-
Add 1,3-bis(dimethylamino)-2-(hydroxymethyl)trimethinium salt (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Resuspend the residue in a mixture of water and ethyl acetate. Separate the layers.
-
Extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield (2-(thiophen-2-yl)pyrimidin-5-yl)methanol as a solid.
-
Causality and Justification: The use of sodium methoxide is to deprotonate the amidine hydrochloride, generating the free nucleophilic amidine required for the condensation reaction. Refluxing in methanol provides the necessary thermal energy to drive the cyclization and subsequent elimination of dimethylamine to form the aromatic pyrimidine ring.
Step 2: Chlorination of the Hydroxymethyl Group
The final step is the conversion of the primary alcohol to the desired alkyl chloride. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.
Protocol 2.2: Synthesis of this compound
-
Materials: (2-(thiophen-2-yl)pyrimidin-5-yl)methanol, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution.
-
Procedure:
-
Suspend (2-(thiophen-2-yl)pyrimidin-5-yl)methanol (1.0 eq) in anhydrous DCM (20 mL/g) in a flask equipped with a stir bar and a reflux condenser, under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound, which can be used in the next step without further purification or can be purified by chromatography if necessary.
-
Causality and Justification: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride gas and forming the desired alkyl chloride. The reaction is performed at 0°C initially to control the exothermic reaction. Anhydrous conditions are critical to prevent the hydrolysis of thionyl chloride.
Application: Synthesis of a Representative PI3K Kinase Inhibitor
The true utility of this compound is realized in its reaction with nucleophiles to rapidly generate a library of compounds for screening. Here, we describe a representative protocol for synthesizing a potential PI3K inhibitor by coupling the building block with a known PI3K-targeting warhead, 2-amino-N-methylbenzamide.
Caption: Synthetic workflow for a kinase inhibitor.
Protocol 3.1: Nucleophilic Substitution with an Amine
-
Materials: this compound (1.0 eq), 2-amino-N-methylbenzamide (1.1 eq), Potassium carbonate (K₂CO₃, 2.5 eq), N,N-Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
To a round-bottom flask, add 2-amino-N-methylbenzamide and potassium carbonate.
-
Add anhydrous DMF (10 mL/g of chloromethylpyrimidine) and stir the suspension for 15 minutes at room temperature.
-
Add a solution of this compound in a small amount of DMF to the suspension.
-
Heat the reaction mixture to 80°C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
After completion, cool the reaction to room temperature and pour it into ice-cold water, which should precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water, then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum. If necessary, purify further by recrystallization or column chromatography to yield the final inhibitor.
-
Causality and Justification: The amine nitrogen of 2-amino-N-methylbenzamide acts as the nucleophile, attacking the electrophilic methylene carbon of the building block and displacing the chloride leaving group. Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving it to completion.[6] DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SN2 reaction.
Biological Evaluation of the Synthesized Inhibitor
Once synthesized and purified, the compound must be evaluated for its biological activity. This involves a two-tiered approach: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess its effect in a biological context.[7]
Biochemical Assay: Measuring Direct Kinase Inhibition (PI3Kα)
Biochemical assays measure the direct interaction of the inhibitor with the isolated kinase enzyme.[7] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] Less ADP produced corresponds to greater inhibition.
Protocol 4.1.1: PI3Kα ADP-Glo™ Kinase Assay
-
Materials: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, Synthesized inhibitor (dissolved in DMSO), Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Procedure:
-
Kinase Reaction: a. Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%). b. In a 384-well plate, add 2.5 µL of the inhibitor dilution. c. Add 2.5 µL of a 2x enzyme/substrate mix (containing PI3Kα and PIP2). d. Initiate the reaction by adding 5 µL of 1x ATP solution. The ATP concentration should ideally be at or near the Km(ATP) of the enzyme to ensure data comparability.[9] e. Incubate at room temperature for 60 minutes.
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: a. Measure luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assay: Assessing Anti-Proliferative Activity
Cell-based assays are crucial for confirming that the inhibitor can penetrate cell membranes and exert a biological effect.[10] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Caption: The PI3K/AKT/mTOR signaling pathway.
Protocol 4.2.1: MTT Anti-Proliferation Assay
-
Materials: Cancer cell line with an active PI3K pathway (e.g., MCF-7 breast cancer cells), Cell culture medium (e.g., DMEM with 10% FBS), Synthesized inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of the synthesized inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle control with DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Summary and Interpretation
The data from the biochemical and cellular assays should be tabulated to allow for clear interpretation and comparison with reference compounds.
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cell Line | Cellular GI₅₀ (nM) |
| Synthesized Inhibitor | PI3Kα | Experimental Value | MCF-7 | Experimental Value |
| Reference (e.g., GDC-0941) | PI3Kα | 5 - 20 | MCF-7 | 100 - 300 |
Interpretation: A potent compound will exhibit a low IC₅₀ value in the biochemical assay. The cellular GI₅₀ value is expected to be higher than the biochemical IC₅₀ due to factors like cell membrane permeability and potential for efflux. A large discrepancy between the two values may suggest poor cellular uptake. The goal is to develop compounds with potent activity in both assays, indicating effective target engagement in a physiological context.
Conclusion
This compound is a highly valuable building block for medicinal chemists engaged in kinase inhibitor discovery. Its structure combines the hinge-binding pyrimidine core with a versatile thiophene moiety and, most importantly, a reactive chloromethyl group that serves as an ideal anchor point for library synthesis. The protocols outlined in this document provide a comprehensive and logically validated workflow for the synthesis of this intermediate, its elaboration into a candidate inhibitor, and its subsequent biological evaluation. By following these methodologies, researchers can efficiently explore the chemical space around this privileged scaffold to develop novel and potent kinase inhibitors for a range of therapeutic applications.
References
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Breton, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. PubMed. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing. Available at: [Link]
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Siddesh, M.B., et al. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry. Available at: [Link]
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Kumar, D., et al. (2013). Therapeutic importance of synthetic thiophene. PubMed Central. Available at: [Link]
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El-Sayed, N. N. E., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. PubMed Central. Available at: [Link]
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El-Damasy, A. K., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PubMed Central. Available at: [Link]
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Wang, T., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central. Available at: [Link]
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Gfesser, G. A., et al. (2003). Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors. PubMed. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. PubMed Central. Available at: [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, X., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
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Thienopyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ScienceDirect. Available at: [Link]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
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Sharma, K., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Introduction: The Strategic Importance of the Thiophene-Pyrimidine Scaffold in Antifungal Drug Discovery
The confluence of pyrimidine and thiophene moieties within a single molecular framework represents a highly strategic approach in the design of novel antifungal agents. Pyrimidine derivatives are a cornerstone in medicinal chemistry, constituting the core of numerous therapeutic agents with a wide spectrum of biological activities, including potent antifungal properties.[1][2] The thiophene ring, a bioisostere of the phenyl group, is also a well-established pharmacophore in many approved drugs and is known to contribute to enhanced biological activity.[3] The combination of these two heterocyclic systems in 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine creates a versatile scaffold for the development of new antifungal candidates. The reactive chloromethyl group at the 5-position serves as a key synthetic handle, allowing for the facile introduction of diverse functionalities through nucleophilic substitution reactions. This enables the systematic exploration of structure-activity relationships (SAR) to optimize antifungal potency and selectivity.
This guide provides detailed application notes and protocols for the synthesis of novel antifungal agents derived from this compound. The methodologies described herein are designed to be robust and adaptable, providing researchers and drug development professionals with the necessary tools to generate libraries of diverse compounds for antifungal screening.
Core Synthetic Strategy: Nucleophilic Substitution at the 5-Chloromethyl Position
The primary synthetic route for diversifying the this compound scaffold is the nucleophilic substitution (SN2) reaction at the benzylic-like carbon of the chloromethyl group. This reaction is highly efficient and allows for the introduction of a wide range of nucleophiles, including phenols (O-nucleophiles), amines (N-nucleophiles), and thiols (S-nucleophiles), leading to the formation of ether, amine, and thioether linkages, respectively.
The general workflow for the synthesis and subsequent evaluation of these novel antifungal candidates is depicted below.
Caption: General workflow for the synthesis and evaluation of antifungal agents.
Protocol 1: Synthesis of 5-(Aryloxymethyl)-2-(thiophen-2-yl)pyrimidine Derivatives
The synthesis of ether derivatives by reacting this compound with various substituted phenols allows for the exploration of the impact of different aromatic substituents on antifungal activity.
Rationale for Experimental Choices:
-
Base: A weak inorganic base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. Stronger bases like sodium hydride (NaH) can be used for less reactive phenols but require anhydrous conditions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Temperature: Moderate heating (60-80 °C) is often necessary to drive the reaction to completion within a reasonable timeframe.
Detailed Step-by-Step Methodology:
-
To a stirred solution of a substituted phenol (1.2 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 20-30 minutes to ensure the formation of the phenoxide.
-
Add this compound (1.0 mmol) portion-wise to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
A precipitate will form, which can be collected by filtration, washed with water, and dried.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5-((Aryl/Alkylamino)methyl)-2-(thiophen-2-yl)pyrimidine Derivatives
The introduction of an amino linkage provides opportunities to incorporate functionalities that can engage in hydrogen bonding, potentially enhancing interaction with fungal targets.
Rationale for Experimental Choices:
-
Base: An organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the amine nucleophile.
-
Solvent: Acetonitrile or ethanol are suitable solvents for this reaction.
-
Temperature: These reactions can often proceed at room temperature or with gentle heating.
Detailed Step-by-Step Methodology:
-
To a solution of the desired primary or secondary amine (1.5 mmol) and triethylamine (2.0 mmol) in acetonitrile (15 mL), add a solution of this compound (1.0 mmol) in acetonitrile (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final compound using appropriate spectroscopic methods.
Protocol 3: Synthesis of 5-((Aryl/Alkylthio)methyl)-2-(thiophen-2-yl)pyrimidine Derivatives
Thioether derivatives are also of significant interest, as the sulfur atom can influence the lipophilicity and metabolic stability of the molecule.
Rationale for Experimental Choices:
-
Base: A base is required to generate the thiolate anion, which is a potent nucleophile. Sodium hydride (NaH) or sodium methoxide (NaOMe) are effective for this purpose.
-
Solvent: Anhydrous tetrahydrofuran (THF) or ethanol are appropriate solvents for this transformation.
-
Inert Atmosphere: To prevent the oxidation of the thiol to a disulfide, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Detailed Step-by-Step Methodology:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the desired thiol (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C and add sodium hydride (1.5 mmol, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Characterize the purified thioether by spectroscopic analysis.
Data Presentation and Structure-Activity Relationship (SAR) Insights
The antifungal activity of the synthesized compounds should be evaluated against a panel of clinically relevant fungal pathogens. The data can be summarized in a table for easy comparison.
| Compound ID | R Group | Linkage | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| E-1 | 4-Chlorophenoxy | Ether | 16 | 32 |
| E-2 | 2,4-Dichlorophenoxy | Ether | 8 | 16 |
| A-1 | Benzylamino | Amine | 32 | 64 |
| A-2 | 4-Methoxybenzylamino | Amine | 16 | 32 |
| S-1 | Phenylthio | Thioether | 8 | 8 |
| S-2 | 4-Chlorophenylthio | Thioether | 4 | 4 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on the specific compounds synthesized and the fungal strains tested.
Preliminary SAR Insights:
Based on the hypothetical data and general trends observed in related studies, the following preliminary SAR can be inferred:
-
Influence of the Linkage: The nature of the atom linking the substituent to the pyrimidine core (O, N, or S) can significantly impact antifungal activity. Thioethers have shown promise in related heterocyclic systems.
-
Effect of Substituents: The electronic and steric properties of the substituents on the terminal aryl ring play a crucial role. Electron-withdrawing groups, such as halogens, on the phenyl ring often lead to enhanced antifungal activity.[4]
Visualization of Synthetic Pathways
The synthetic diversification of this compound can be visualized as follows:
Caption: Synthetic pathways from the core scaffold.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel antifungal agents. The synthetic protocols outlined in this guide provide a robust framework for creating a diverse library of derivatives. The systematic evaluation of these compounds will enable the elucidation of detailed structure-activity relationships, guiding the design of more potent and selective antifungal candidates. Future work should focus on expanding the range of nucleophiles, including heterocyclic moieties, and conducting in-depth mechanistic studies to identify the fungal targets of the most active compounds.
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Song, B. A., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5620-5634. [Link]
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Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708831. [Link]
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Yang, X., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(19), 4539. [Link]
- Ghorab, M. M., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Letters in Drug Design & Discovery, 14(1), 104-114.
Sources
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- 2. journals.asm.org [journals.asm.org]
- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 5-(Aminomethyl)-2-(thiophen-2-yl)pyrimidines via Nucleophilic Substitution
Abstract
This technical guide provides a comprehensive experimental protocol for the synthesis of 5-(aminomethyl)-2-(thiophen-2-yl)pyrimidine derivatives through the nucleophilic substitution of 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine with a variety of primary and secondary amines. The 2,5-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This document outlines the underlying chemical principles, detailed step-by-step procedures, and key considerations for reaction optimization and product characterization, tailored for researchers in drug discovery and organic synthesis.
Introduction: Significance and Background
The 2-(thiophen-2-yl)pyrimidine moiety is a key pharmacophore found in numerous biologically active compounds. The introduction of an aminomethyl group at the 5-position of the pyrimidine ring offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug development. These derivatives have potential applications as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular signaling pathways.[3]
The core of this synthetic strategy lies in the nucleophilic substitution reaction at the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by nucleophiles such as primary and secondary amines.[4] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the formation of a new carbon-nitrogen bond.
Reaction Mechanism and Scientific Rationale
The fundamental transformation involves the displacement of the chloride leaving group from this compound by an amine nucleophile.
General Reaction Scheme:
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction. This is crucial as the amine reactant is also a base and would otherwise be protonated and rendered non-nucleophilic. The choice of solvent, temperature, and base can significantly influence the reaction rate and yield.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-(aminomethyl)-2-(thiophen-2-yl)pyrimidine derivatives.
Caption: General workflow for the synthesis of 5-(aminomethyl)-2-(thiophen-2-yl)pyrimidines.
Detailed Experimental Protocol
4.1. Materials and Reagents
-
Starting Material: this compound
-
Nucleophile: Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Base: Non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃))
-
Solvent: Anhydrous polar aprotic solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF), tetrahydrofuran (THF))
-
Reagents for Work-up: Deionized water, brine, saturated aqueous sodium bicarbonate, organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Purification: Silica gel for column chromatography, appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)
4.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., acetonitrile, 10-20 mL per mmol of starting material). Add the amine (1.1 - 1.5 eq) to the solution.
-
Base Addition: Add the non-nucleophilic base (1.5 - 2.0 eq) to the reaction mixture. The use of an excess of the amine reactant can sometimes serve as both the nucleophile and the base.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the amine.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid has precipitated (e.g., hydrochloride salt of the base), filter it off.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 5-(aminomethyl)-2-(thiophen-2-yl)pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
Reaction Parameters and Optimization
The optimal reaction conditions will vary depending on the specific amine used. The following table provides a starting point for optimization.
| Amine Type | Recommended Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic | TEA, DIPEA | ACN, THF | 25 - 60 | 2 - 12 |
| Secondary Aliphatic | TEA, DIPEA | ACN, THF, DMF | 25 - 80 | 4 - 24 |
| Anilines (Aromatic) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 12 - 48 |
Causality behind Experimental Choices:
-
Base: A non-nucleophilic base is crucial to prevent competition with the amine nucleophile. For less reactive amines like anilines, a stronger inorganic base like potassium carbonate may be necessary.
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cationic species formed during the reaction without interfering with the nucleophile. DMF and DMSO are excellent choices for less reactive nucleophiles due to their high boiling points and polarity.
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with sterically hindered or less nucleophilic amines. However, excessive heat can lead to side reactions.
Safety and Handling Precautions
-
This compound is a potential lachrymator and should be handled in a well-ventilated fume hood.
-
Amines can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
Conclusion
This application note provides a robust and adaptable protocol for the synthesis of a diverse library of 5-(aminomethyl)-2-(thiophen-2-yl)pyrimidine derivatives. The methodology is based on a reliable nucleophilic substitution reaction and can be readily implemented in a standard organic synthesis laboratory. The resulting compounds are valuable building blocks for the development of novel therapeutic agents.
References
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Retrieved from [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Retrieved from [Link]
Sources
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- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Biological Screening of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine Derivatives
Foreword: Unlocking the Therapeutic Potential of Novel Pyrimidine Scaffolds
The intersection of pyrimidine and thiophene heterocycles in a single molecular entity presents a compelling scaffold for drug discovery. Pyrimidine derivatives are renowned for their diverse biological activities, forming the core of many approved drugs with anticancer, anti-inflammatory, and antiviral properties.[1][2] The inclusion of a thiophene ring often enhances these biological effects. Furthermore, the 5-(chloromethyl) substituent introduces a reactive electrophilic center, suggesting a potential for covalent interactions with biological targets, a mechanism that has led to the development of highly potent and selective therapeutics.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine derivatives. Eschewing a rigid template, this guide is structured to logically progress from broad phenotypic screening to more defined mechanistic studies, reflecting a typical drug discovery cascade. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices.
Part 1: The Initial Encounter - Primary Screening for Cytotoxic Activity
The first step in evaluating a novel compound with potential anticancer activity is to assess its general cytotoxicity across various cancer cell lines. This primary screen aims to identify initial "hits" that warrant further investigation.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[11]
-
Formazan Formation: Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Parameter | Recommended Value/Range | Rationale |
| Cell Seeding Density | 5,000-20,000 cells/well | Ensures cells are in the exponential growth phase during the assay. |
| Compound Concentration Range | 0.01 µM to 100 µM (log dilutions) | Covers a broad range to accurately determine the IC50. |
| Incubation Time | 24, 48, 72 hours | Assesses both short-term and long-term cytotoxic effects. |
| Final MTT Concentration | 0.5 mg/mL | Standard concentration for optimal formazan production. |
| MTT Incubation | 1-4 hours | Sufficient time for MTT reduction without causing cytotoxicity from the reagent itself. |
Part 2: Unveiling the Mechanism of Cell Death - Apoptosis Assays
Once a compound demonstrates significant cytotoxic activity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.
Principle of Caspase-Glo® 3/7 Assay
Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[12] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[12]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with this compound derivatives in 96-well white-walled plates
-
Caspase-Glo® 3/7 Reagent (Promega)[13]
-
Luminometer
Procedure:
-
Cell Treatment: Plate and treat cells with the test compounds at concentrations around their IC50 values for a predetermined time (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[13]
-
Assay Execution: Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay). Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Part 3: Confirmation and Deeper Mechanistic Insights - Western Blotting and Kinase Inhibition
To confirm the induction of apoptosis and explore potential molecular targets, Western blotting for key apoptotic markers and biochemical assays for kinase inhibition are invaluable.
Western Blotting for Apoptosis Markers
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. In the context of apoptosis, key markers include the cleavage of caspases (e.g., caspase-3, -7, -9) and the cleavage of Poly (ADP-ribose) polymerase (PARP-1) by activated caspases.[14][15]
Detailed Protocol: Western Blotting
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the compound of interest. Collect both adherent and floating cells, wash with cold PBS, and lyse with an appropriate lysis buffer containing protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Investigating Kinase Inhibition
The pyrimidine scaffold is a common feature in many kinase inhibitors.[17][18] Given the potential for these derivatives to target kinases, a direct biochemical kinase inhibition assay is a crucial step in mechanism of action studies.[19][20]
Caption: Principle of a biochemical kinase inhibition assay.
Rationale for Assay Choice: A variety of assay formats are available to measure kinase activity, including fluorescence-based and luminescence-based methods.[20][21] The ADP-Glo™ Kinase Assay (Promega) is a robust choice as it measures the amount of ADP produced during the kinase reaction, making it a universal assay for any kinase.[22]
Detailed Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a 96- or 384-well plate by adding the kinase, substrate, ATP, and serial dilutions of the test compound.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and to provide luciferase/luciferin for signal generation. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is directly proportional to the amount of ADP produced and thus the kinase activity.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Part 4: Addressing the Covalent Mechanism Hypothesis
The presence of the electrophilic chloromethyl group strongly suggests that these compounds may act as covalent inhibitors.[3][4] Covalent inhibition can offer advantages in terms of potency and duration of action but requires specific assays for confirmation.[5]
Assay for Covalent Inhibition: IC50 Shift Assay
Principle: A hallmark of irreversible or covalent inhibition is a time-dependent increase in potency. This can be assessed by measuring the IC50 of the compound after different pre-incubation times with the target enzyme. A significant decrease in the IC50 value with longer pre-incubation times is indicative of covalent binding.[4]
Procedure:
-
Perform a biochemical kinase assay (as described above) with varying pre-incubation times of the kinase and the test compound before initiating the reaction by adding ATP.
-
For example, set up parallel experiments where the compound and kinase are pre-incubated for 15, 30, 60, and 120 minutes.
-
Determine the IC50 value for each pre-incubation time point.
Interpretation: A time-dependent decrease in the IC50 value suggests a covalent mechanism of action. Further confirmation can be obtained using techniques like mass spectrometry to identify the covalent adduct on the target protein.[23]
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the initial biological characterization of this compound derivatives. By progressing from broad cytotoxic screening to specific mechanistic assays, researchers can efficiently identify promising lead compounds and elucidate their mode of action. The potential for covalent inhibition is a key feature of this compound class and should be investigated early in the screening cascade. Subsequent studies could involve broader kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) analysis to optimize potency and drug-like properties.
References
- Data on file. (2024). In vitro tests were conducted to assess the ability of pyrimidine derivatives L1-L4 to inhibit COX-1 and COX-2 activity.
-
High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. (2024). PubMed. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
A review for cell-based screening methods in drug discovery. (2022). PMC - NIH. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC - NIH. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. [Link]
-
Caspase 3/7 Activity. (2025). Protocols.io. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Best protocol to collect mammalian cells for screening apoptosis markers using WB?. (2021). [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation - ACS Publications. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). JACS Au - ACS Publications. [Link]
-
Determination of Caspase Activation by Western Blot. (2018). PubMed - NIH. [Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). NIH. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. (2026). Oreate AI Blog. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2020). PubMed. [Link]
-
Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). PubMed. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
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- 4. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
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Application Note: High-Purity Isolation of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine via Automated Flash Column Chromatography
Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine, a key intermediate in pharmaceutical research and development. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will delve into the rationale behind solvent selection, sample preparation, and fraction analysis to ensure the isolation of a high-purity final product. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Purifying this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a fundamental structure in numerous therapeutic agents, exhibiting a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The reactive chloromethyl group makes this compound a versatile building block for synthesizing more complex molecules through nucleophilic substitution.[2] Given its role as a critical intermediate, the purity of this compound is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. This application note outlines a robust method for its purification using column chromatography.
Foundational Principles: Column Chromatography for Heterocyclic Compounds
Column chromatography is a cornerstone of synthetic chemistry for the separation and purification of compounds from complex reaction mixtures.[3] The technique relies on the differential partitioning of analytes between a stationary phase (in this case, silica gel) and a mobile phase (an eluting solvent). The separation of this compound is based on its polarity. The thiophene and pyrimidine rings, along with the chloromethyl group, impart a moderate polarity to the molecule. By carefully selecting a mobile phase of appropriate polarity, the target compound can be effectively separated from less polar and more polar impurities. For pyrimidine derivatives, mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent such as ethyl acetate are commonly employed.[4]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[1] TLC is a rapid and economical technique that provides a preview of the separation achievable on a column.[5] The goal is to find a solvent mixture that results in a retention factor (Rƒ) of approximately 0.3-0.5 for the target compound.[6] This Rƒ value typically ensures good separation from impurities and a reasonable elution time from the column.
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase.[1] Test various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). The conjugated aromatic system of the target compound should be UV-active.[7]
Detailed Protocol: Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass column
-
Fraction collector
-
TLC plates and chamber
-
Rotary evaporator
Column Preparation (Slurry Method)
-
Select an appropriately sized glass column. For 1 gram of crude material, a column with a diameter of 2-4 cm is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]
-
In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Open the stopcock to allow the solvent to drain, compacting the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7]
Sample Loading
-
Dry Loading (Recommended): This method often provides better resolution.
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the column.
-
Elution and Fraction Collection
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.
-
Monitor the elution of compounds by spotting every few fractions on a TLC plate and visualizing under UV light.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Post-Purification: Fraction Analysis and Product Isolation
-
TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product. Fractions with a single spot corresponding to the Rƒ of the target compound should be pooled.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Purity Assessment: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Improper solvent system. - Column overloading. | - Re-optimize the mobile phase using TLC to achieve an Rƒ of 0.3-0.5. - Reduce the amount of crude material loaded onto the column.[6] |
| Compound Degradation | - The acidic nature of silica gel can cause hydrolysis of the chloromethyl group.[6] | - Use deactivated silica gel (pre-treated with a base like triethylamine). - Perform the purification quickly to minimize contact time with the silica. |
| Irregular Bands/Tailing | - Poor column packing. - Sample is not soluble in the mobile phase. | - Repack the column carefully using the slurry method to ensure a homogenous bed.[6] - Use the dry loading method. |
Stability and Storage
The chloromethyl group is reactive, and the compound may be susceptible to hydrolysis.[6] Therefore, the purified this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Conclusion
This application note provides a detailed and reliable protocol for the purification of this compound using silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, and fraction analysis, researchers can obtain a high-purity product essential for further synthetic applications in drug discovery and development. The principles and troubleshooting guide presented here can also be adapted for the purification of other moderately polar heterocyclic compounds.
References
- Al-Ostoot, F. H., K. A. Al-Rashood, and T. M. Al-Warhi. "Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones." Journal of the Indian Chemical Society 98.1 (2021): 100001. [URL: N/A]
- Li, et al. "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." Molecules 24.18 (2019): 3340. [URL: https://www.mdpi.com/1420-3049/24/18/3340]
- BenchChem. "Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde." BenchChem, 2025. [URL: https://www.benchchem.com/technical-support/purification-of-5-thiophen-2-yl-nicotinaldehyde]
- Jeschke, Peter, and Wolfgang Krämer. "Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates." U.S. Patent No. 5,329,011. 12 Jul. 1994. [URL: https://patents.google.
- Conti, et al. "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." Pharmaceuticals 14.11 (2021): 1109. [URL: https://www.mdpi.com/1424-8247/14/11/1109]
- BenchChem. "Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC)." BenchChem, 2025. [URL: https://www.benchchem.
- El-Azony, et al. "The interaction of Tc with pyrimidine compounds." Journal of Radioanalytical and Nuclear Chemistry 291.2 (2012): 349-354. [URL: https://link.springer.com/article/10.1007/s10967-011-1379-3]
- BenchChem. "An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride." BenchChem, 2025. [URL: https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-to-the-reactivity-profile-of-2-chloromethyl-pyrimidine-hydrochloride]
- Conti, et al. "New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors." Usiena AIR, 2021. [URL: https://air.unisi.it/retrieve/handle/11365/1105959/341517/PCMD_14_1109_Conti.pdf]
- Lu, et al. "Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine." Chinese Patent No. CN111763175A. 9 Oct. 2020. [URL: N/A]
- MolCore. "this compound." MolCore. [URL: https://www.molcore.com/cas-926921-78-0.html]
- BenchChem. "Technical Support Center: Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives." BenchChem, 2025. [URL: https://www.benchchem.
- Conti, et al. "Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors." Pharmaceuticals 15.6 (2022): 673. [URL: https://www.mdpi.com/1424-8247/15/6/673]
- Al-Dies, A. M., et al. "Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19." Molecules 28.2 (2023): 742. [URL: https://www.mdpi.com/1420-3049/28/2/742]
- Galkin, Alexander, and Alexey V. Galkin. "A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural." Green Chemistry 26.2 (2024): 636-664. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc03496a]
- Marrubini, Giorgio, Bolivar Enrique Castillo Mendoza, and Gabriella Massolini. "Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography." Journal of separation science 33.6‐7 (2010): 803-816. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jssc.200900672]
- Green, R., and S. S. Cohen. "Chromatography of Pyrimidine Reduction Products." Analytical Chemistry 29.10 (1957): 1560-1560. [URL: N/A]
- Kunte, H.-J., and H. G. Galinski. "Process for the separation of pyrimidine derivatives from aqueous solutions." U.S. Patent No. 6,001,838. 14 Dec. 1999. [URL: https://patents.google.
- Creative Proteomics. "Pyrimidine Biosynthesis Analysis Service." Creative Proteomics. [URL: https://www.creative-proteomics.com/services/pyrimidine-biosynthesis-analysis-service.htm]
- El-Metwaly, A. M., et al. "Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies." ACS omega 8.49 (2023): 46648-46663. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06634]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic principles to provide a foundational understanding of not just how to solve a problem, but why it occurs.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process. A common and logical route involves the initial construction of the 2-(thiophen-2-yl)pyrimidine core, followed by functionalization at the 5-position to introduce the chloromethyl group. This guide will focus on a likely three-step sequence from a 2-(thiophen-2-yl)pyrimidine precursor:
-
Formylation: Introduction of a formyl (-CHO) group at the 5-position of the pyrimidine ring, commonly via a Vilsmeier-Haack reaction.
-
Reduction: Conversion of the formyl group to a hydroxymethyl (-CH₂OH) group using a reducing agent such as sodium borohydride.
-
Chlorination: Transformation of the hydroxymethyl group into the final chloromethyl (-CH₂Cl) group, typically with a chlorinating agent like thionyl chloride (SOCl₂).
This guide is structured to address potential impurities and challenges at each of these critical stages.
II. Troubleshooting Guide & FAQs
Step 1: Formylation of 2-(thiophen-2-yl)pyrimidine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[1][2] It employs a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and a halogenating agent (like POCl₃), to introduce a formyl group.[1]
Answer:
Low conversion in a Vilsmeier-Haack reaction can often be attributed to insufficient activation of the substrate or issues with the Vilsmeier reagent itself. Here's a breakdown of potential causes and solutions:
-
Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is a relatively weak electrophile.[1] Its formation and stability are crucial.
-
Troubleshooting:
-
Ensure your DMF and POCl₃ are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent.
-
The order of addition is important. Typically, POCl₃ is added slowly to chilled DMF to pre-form the reagent before the substrate is introduced.
-
Reaction temperature plays a key role. While the initial formation of the reagent is often done at low temperatures (0-5 °C), the formylation step may require heating. A gradual increase in temperature (e.g., to 60-80 °C) can drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid degradation at excessive temperatures.
-
-
-
Low Nucleophilicity of the Substrate: The electron density of the pyrimidine ring influences its reactivity.
-
Troubleshooting:
-
The 2-(thiophen-2-yl) group is generally electron-donating, which should activate the pyrimidine ring towards electrophilic substitution. However, if your starting material has other electron-withdrawing substituents, this can deactivate the ring. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.
-
-
Answer:
The formation of multiple products is a common issue and can arise from a few predictable side reactions.
-
Potential Impurity 1: Diformylated Product
-
Formation Mechanism: Under harsh reaction conditions (high temperature, prolonged reaction time, or excess Vilsmeier reagent), a second formyl group may be introduced onto the molecule. The most likely positions for a second formylation would be an activated position on the thiophene ring or another position on the pyrimidine ring.
-
Identification: Diformylated products will have a higher molecular weight (an additional 28 Da for a -CHO group) and will be more polar on TLC. ¹H NMR will show an additional aldehyde proton signal and changes in the aromatic region.
-
Prevention & Removal:
-
Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents).
-
Maintain the lowest effective reaction temperature.
-
Monitor the reaction closely and stop it once the starting material is consumed.
-
Purification via column chromatography can separate the diformylated product from the desired mono-formylated compound.
-
-
-
Potential Impurity 2: Formylation on the Thiophene Ring
-
Formation Mechanism: The thiophene ring is also an electron-rich heterocycle and is susceptible to electrophilic substitution.[1] While formylation is expected to be directed to the more activated pyrimidine ring, some formylation on the thiophene ring can occur, leading to isomeric impurities.
-
Identification: Isomeric products will have the same molecular weight but different retention times on HPLC and different patterns in the aromatic region of the ¹H NMR spectrum.
-
Prevention & Removal:
-
Optimizing the reaction temperature can sometimes favor one isomer over another.
-
Careful column chromatography is usually effective for separating isomers.
-
-
Step 2: Reduction of 2-(thiophen-2-yl)pyrimidine-5-carbaldehyde
The reduction of the aldehyde to the corresponding primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[3][4]
Answer:
Incomplete reduction is a frequent issue and can be addressed by adjusting the reaction conditions.
-
Insufficient Reducing Agent:
-
Troubleshooting: While NaBH₄ is a potent reducing agent for aldehydes, ensure you are using a sufficient excess. Typically, 1.5 to 2.0 equivalents are used to ensure the reaction goes to completion. The stoichiometry should be based on the hydride delivery (NaBH₄ provides four hydride equivalents, but in practice, a molar excess is used).
-
-
Reaction Temperature and Time:
-
Troubleshooting: Most NaBH₄ reductions are conducted at low temperatures (0 °C to room temperature) to control reactivity. If the reaction is sluggish, allowing it to warm to room temperature and stirring for a longer period (2-4 hours) can be beneficial. Monitor the reaction by TLC until the starting aldehyde spot disappears.
-
-
Solvent Choice:
-
Troubleshooting: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions as they also serve as the proton source for the resulting alkoxide.[4] Ensure your aldehyde is soluble in the chosen solvent system. If solubility is an issue, a co-solvent like THF or dioxane can be added.
-
Answer:
The reduction of aldehydes with NaBH₄ is generally a very clean reaction. The primary impurity to be concerned about is the unreacted starting material.
-
Potential Impurity: Unreacted 2-(thiophen-2-yl)pyrimidine-5-carbaldehyde
-
Formation Mechanism: This is simply the result of an incomplete reaction.
-
Identification: The aldehyde can be easily detected by TLC (it will have a different Rf value than the more polar alcohol product) and by the presence of the characteristic aldehyde proton signal (around 9-10 ppm) in the ¹H NMR spectrum of the crude product.
-
Prevention & Removal:
-
To drive the reaction to completion, consider a second small addition of NaBH₄ after the initial reaction time has passed if TLC still shows the presence of the aldehyde.
-
The unreacted aldehyde can typically be separated from the more polar alcohol product by silica gel column chromatography.
-
-
Step 3: Chlorination of (2-(thiophen-2-yl)pyrimidin-5-yl)methanol
The conversion of the primary alcohol to a chloromethyl group is a crucial and often challenging step. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[5] The reactive nature of the product makes it susceptible to side reactions.
Answer:
The chlorination of the hydroxymethyl group can lead to several byproducts, especially if the reaction conditions are not carefully controlled.
-
Potential Impurity 1: Unreacted (2-(thiophen-2-yl)pyrimidin-5-yl)methanol
-
Formation Mechanism: Incomplete reaction due to insufficient SOCl₂ or short reaction times.
-
Identification: This is a highly polar impurity that can be easily identified by TLC. Its ¹H NMR spectrum will show the characteristic signals for the hydroxymethyl group.
-
Prevention & Removal: Ensure at least a stoichiometric amount of SOCl₂ is used (often a slight excess is beneficial). Monitor the reaction by TLC until the starting alcohol is consumed. The unreacted alcohol can be removed by column chromatography.
-
-
Potential Impurity 2: Dimer (Bis(2-(thiophen-2-yl)pyrimidin-5-yl)methyl ether)
-
Formation Mechanism: The desired chloromethyl product is highly reactive. Under neutral or slightly basic conditions, it can undergo an SN2 reaction with the starting alcohol to form an ether dimer. This is more likely if the reaction is slow or if there is a high concentration of the starting alcohol.
-
Identification: The ether dimer will have a significantly higher molecular weight. It can be identified by mass spectrometry and by its characteristic signals in ¹H and ¹³C NMR.
-
Prevention & Removal:
-
Add the alcohol slowly to the SOCl₂ solution to maintain a low concentration of the alcohol.
-
Use a non-nucleophilic solvent.
-
Ensure the reaction goes to completion to minimize the amount of unreacted alcohol.
-
This high molecular weight impurity can be separated by column chromatography.
-
-
-
Potential Impurity 3: Over-chlorinated products
-
Formation Mechanism: While less common for a hydroxymethyl group, harsh conditions could potentially lead to chlorination on the electron-rich thiophene ring.
-
Identification: These would be isomeric products with an additional chlorine atom, detectable by mass spectrometry.
-
Prevention & Removal: Use mild reaction conditions (low temperature, controlled addition of SOCl₂). Separation can be achieved by chromatography.
-
-
Potential Impurity 4: Hydrolysis Product
-
Formation Mechanism: The chloromethyl group is susceptible to hydrolysis back to the alcohol, especially during aqueous work-up if the pH is not controlled.
-
Identification: This will appear as the starting alcohol.
-
Prevention & Removal: Use anhydrous conditions throughout the reaction and work-up. If an aqueous work-up is necessary, use cold, neutral water and quickly extract the product into an organic solvent.
-
Answer:
This compound is an activated benzylic-type halide and is inherently reactive.
-
Storage Conditions:
-
Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended) to minimize degradation.
-
Protect from light and moisture.
-
-
Solvent Choice for Storage:
-
If storage in solution is necessary, use a non-nucleophilic, aprotic solvent like anhydrous toluene or dioxane. Avoid protic solvents like alcohols, which can react with the product.
-
-
Use as a Freshly Prepared Reagent:
-
For subsequent reactions, it is often best to use the this compound immediately after preparation and purification to avoid decomposition.
-
III. Visualization of Key Processes
Synthetic Workflow and Potential Impurities
Caption: Synthetic workflow and common impurities.
Troubleshooting Logic for Chlorination Step
Caption: Troubleshooting logic for the chlorination step.
IV. Data Summary
| Step | Common Impurity | Identification Method | Prevention/Removal Strategy |
| Formylation | Diformylated Product | MS, ¹H NMR | Control stoichiometry, moderate temperature, column chromatography. |
| Thiophene-formylated Isomer | HPLC, ¹H NMR | Temperature optimization, column chromatography. | |
| Reduction | Unreacted Aldehyde | TLC, ¹H NMR | Use excess NaBH₄, increase reaction time, column chromatography. |
| Chlorination | Unreacted Alcohol | TLC, ¹H NMR | Ensure sufficient SOCl₂, monitor reaction, column chromatography. |
| Ether Dimer | MS, ¹H NMR | Slow addition of alcohol, ensure complete reaction, column chromatography. | |
| Hydrolysis Product | TLC, ¹H NMR | Anhydrous conditions, careful aqueous work-up. |
V. Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-(thiophen-2-yl)pyrimidine (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for NaBH₄ Reduction
-
Dissolve the 2-(thiophen-2-yl)pyrimidine-5-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
-
Purify by column chromatography if necessary.
Protocol 3: General Procedure for Chlorination with SOCl₂
-
In a flame-dried flask under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.5 eq.) to an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or toluene).
-
Cool the solution to 0 °C.
-
Slowly add a solution of (2-(thiophen-2-yl)pyrimidin-5-yl)methanol (1.0 eq.) in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Gentle heating (e.g., 40 °C) may be required.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product quickly by column chromatography, using a non-polar eluent system.
VI. References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism With Alcohols, With And Without Pyridine: Nucleophilic Substitution (SN2) Versus Nucleophilic Substitution With Internal Return (SNi). Available at: [Link]
Sources
Technical Support Center: Chloromethylation of 2-(thiophen-2-yl)pyrimidine
Welcome to the technical support center for the chloromethylation of 2-(thiophen-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the underlying chemical principles. My insights are drawn from established literature and extensive experience in synthetic heterocyclic chemistry.
The chloromethylation of 2-(thiophen-2-yl)pyrimidine is a nuanced electrophilic aromatic substitution, primarily targeting the electron-rich thiophene ring. The pyrimidine moiety, being electron-withdrawing, deactivates the thiophene ring, making the reaction conditions crucial for achieving desired outcomes while minimizing side reactions. This guide will address the most pressing questions and challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the chloromethylation of 2-(thiophen-2-yl)pyrimidine?
The chloromethylation will predominantly occur on the thiophene ring due to its higher electron density compared to the pyrimidine ring. Thiophene undergoes electrophilic substitution preferentially at the α-position (C5)[1]. Therefore, the primary expected product is 2-((5-chloromethyl)thiophen-2-yl)pyrimidine.
Q2: What are the standard reagents and catalysts for this reaction?
The most common reagents for chloromethylation, often referred to as the Blanc reaction, are formaldehyde (or its equivalents like paraformaldehyde or trioxane) and hydrogen chloride.[2][3][4] A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is typically employed to enhance the electrophilicity of the chloromethylating agent.[3][5]
Q3: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Deactivation by the Pyrimidine Ring: The electron-withdrawing nature of the 2-pyrimidinyl group significantly deactivates the thiophene ring towards electrophilic attack, slowing down the desired reaction.
-
Suboptimal Reaction Conditions: Inadequate temperature control or insufficient HCl concentration can favor side reactions over the desired chloromethylation.[6]
-
Product Instability: Chloromethylated thiophenes can be thermally unstable and prone to polymerization or decomposition during workup and purification.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the chloromethylation of 2-(thiophen-2-yl)pyrimidine and provides actionable solutions.
Issue 1: Formation of a significant amount of a higher molecular weight byproduct.
A1: This is likely a diarylmethane-type byproduct.
This common side reaction in chloromethylations involves the newly formed chloromethylated product acting as an electrophile and reacting with another molecule of the starting material.[2]
Causality & Prevention:
| Cause | Prevention Strategy |
| High Reaction Temperature | Maintain a low reaction temperature, typically between -10°C and 5°C, to minimize the rate of this secondary reaction.[2][6] |
| High Concentration of Product | Work up the reaction promptly upon completion to prevent the accumulation of the product in the acidic reaction medium.[2][6] |
| Catalyst Choice | While zinc chloride is common, stronger Lewis acids like aluminum chloride can excessively promote diarylmethane formation.[2][5] Consider using a milder catalyst if this side product is prevalent. |
Issue 2: My product analysis shows evidence of dichloromethylation.
A2: This indicates an excess of the chloromethylating agent or prolonged reaction times.
The thiophene ring, even when substituted, can potentially undergo a second chloromethylation, especially if there are other activated positions.
Causality & Prevention:
| Cause | Prevention Strategy |
| Excess Formaldehyde/HCl | Carefully control the stoichiometry of your reagents. Use a slight excess, but avoid large molar equivalents of the chloromethylating agents.[6] |
| Extended Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to an acceptable level.[6] |
Issue 3: I am observing polymerization or decomposition of my product during purification.
A3: Chloromethylated thiophenes are known to be thermally labile. [6]
Causality & Prevention:
| Cause | Prevention Strategy |
| High Temperatures during Distillation | Purify the product via vacuum distillation at the lowest possible temperature to avoid decomposition.[6] |
| Instability of the Free Base | Consider adding a stabilizer, such as dicyclohexylamine (1-2% by weight), to the crude product before distillation to inhibit polymerization.[6] |
Experimental Protocols
General Protocol for Chloromethylation of 2-(thiophen-2-yl)pyrimidine
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and potentially carcinogenic reagents. The product is expected to be a lachrymator.[6]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, combine 2-(thiophen-2-yl)pyrimidine and a suitable solvent (e.g., concentrated hydrochloric acid).
-
Cooling: Cool the mixture in an ice-salt bath to 0°C.
-
HCl Saturation: Bubble a steady stream of gaseous hydrogen chloride into the mixture while stirring vigorously.
-
Addition of Formaldehyde: Once the temperature is stable at 0°C, slowly add a 37% formaldehyde solution or paraformaldehyde, ensuring the temperature does not exceed 5°C.[7] This addition may take several hours.
-
Reaction Monitoring: After the addition is complete, continue stirring at low temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by pouring it into ice water. Extract the mixture with a suitable organic solvent (e.g., ether).
-
Washing: Wash the combined organic extracts sequentially with water and a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point.[6]
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the primary reaction and a key side reaction.
Caption: Primary reaction pathway for the chloromethylation.
Caption: Formation of the diarylmethane byproduct.
References
-
New studies in aromatic chloromethylation - Durham E-Theses. (URL: [Link])
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1 - ResearchGate. (URL: [Link])
-
Blanc chloromethylation - Chemistry LibreTexts. (URL: [Link])
- US3311602A - Process for the chloromethylation of aromatic hydrocarbons - Google P
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed. (URL: [Link])
-
Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate. (URL: [Link])
- US7462725B2 - Chloromethylation of thiophene - Google P
-
Blanc Chloromethylation - Removing BCME from Product - Sciencemadness Discussion Board. (URL: [Link])
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - MDPI. (URL: [Link])
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])
-
Monofluoromethylation of N-Heterocyclic Compounds - MDPI. (URL: [Link])
-
2-chloromethylthiophene - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: [Link])
-
A convenient synthesis of (chloromethyl)thio aromatics and (chloromethyl)thio heteroaromatics | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies - Journal of Pharmaceutical Negative Results. (URL: [Link])
-
Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed. (URL: [Link])
-
Innate C-H trifluoromethylation of heterocycles - PubMed - NIH. (URL: [Link])
-
Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed. (URL: [Link])
-
THIOPHENE AND ITS DERIVATIVES - download. (URL: [Link])
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads - Indian Academy of Sciences. (URL: [Link])
- US4900796A - Process for preparing chloromethylated aromatic materials - Google P
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (URL: [Link])
-
Thiophene #!Electrophilic substitution reactions - YouTube. (URL: [Link])
-
Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed. (URL: [Link])
-
Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. - Filo. (URL: [Link])
-
Trifluoromethylated heterocycles - PubMed - NIH. (URL: [Link])
-
Bouveault - Blanc Reduction Reaction Full Detailed Mechanism - YouTube. (URL: [Link])
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (URL: [Link])
-
Chloromethylation Reaction: also known as Blanc Reaction! - YouTube. (URL: [Link])
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How to avoid byproduct formation in pyrimidine synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine synthesis. Our goal is to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting strategies to help you minimize byproduct formation and achieve higher yields and purity in your experiments.
This is not a rigid manual but a dynamic resource that explains the "why" behind the "how," empowering you to make informed decisions in your synthetic endeavors.
Section 1: Understanding and Troubleshooting Common Pyrimidine Synthesis Reactions
The synthesis of the pyrimidine core is fundamental in medicinal chemistry. However, even the most established methods can be prone to side reactions that complicate purification and reduce yields. This section delves into the common challenges associated with key pyrimidine synthesis reactions and provides actionable troubleshooting advice.
The Biginelli Reaction: A Workhorse with Potential Pitfalls
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] While efficient, it is not without its challenges.
This is one of the most common issues in Biginelli synthesis. The fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][3] This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[1]
Causality and Mechanism: The Biginelli and Hantzsch pathways are competing reactions. Higher temperatures provide the activation energy for urea decomposition into ammonia and isocyanic acid. The resulting ammonia can then participate in the Hantzsch synthesis pathway, which is often faster under these conditions.
Troubleshooting Flowchart: Fluorescent Byproduct in Biginelli Reaction
Caption: Troubleshooting fluorescent Hantzsch byproduct formation.
N-acylureas are another common byproduct in the Biginelli reaction, arising from the competing reaction between the β-ketoester and urea.[1] Their similar polarity to the desired DHPM can make purification by column chromatography challenging.
Confirmation and Prevention:
-
Confirmation: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Prevention:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of urea can sometimes favor N-acylurea formation.
-
Catalyst Choice: The choice of catalyst can influence the reaction pathway. Screening different Brønsted or Lewis acids may help suppress this side reaction.
-
Mechanism of N-Acylurea Byproduct Formation
Caption: Formation of N-acylurea byproduct in the Biginelli reaction.
The Hantzsch Pyrimidine (and Dihydropyridine) Synthesis
The Hantzsch synthesis is a versatile method for preparing dihydropyridines and, by subsequent oxidation, pyridines.[4][5] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[4]
The aromatization of the Hantzsch 1,4-dihydropyridine is a critical step that can be fraught with challenges. The use of harsh oxidizing agents can lead to over-oxidation and degradation of the desired pyridine product.
Strategies for Cleaner Oxidation:
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues & Byproducts |
| Nitric Acid | Refluxing in acetic acid | Inexpensive and effective | Harsh conditions can lead to nitration of aromatic rings or degradation. |
| Potassium Permanganate | Acetone or water, often with a phase-transfer catalyst | Strong and readily available | Can lead to over-oxidation and cleavage of ester groups. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Refluxing in an inert solvent (e.g., benzene, toluene) | Milder conditions, often high-yielding | Stoichiometric reagent, can be expensive. |
| Aerobic Oxidation (with catalyst) | O₂ or air, often with a catalyst like MnO₂, activated carbon, or a metal complex | "Green" and sustainable | Can be slow and may require catalyst optimization. |
Troubleshooting Low Oxidation Yield:
-
Incomplete Reaction: Monitor the reaction by TLC to ensure all the starting dihydropyridine has been consumed.
-
Product Degradation: If the reaction is turning dark or showing multiple spots on TLC, consider using a milder oxidizing agent or lowering the reaction temperature.
-
Purification: The workup and purification procedure are critical. Ensure that the reaction is properly quenched and that the purification method (e.g., column chromatography, recrystallization) is suitable for your product.
Section 2: Experimental Protocols and Data
To provide a practical context for the troubleshooting advice, this section includes detailed experimental protocols for the Biginelli reaction and guidance on purification.
Protocol: A General Procedure for the Biginelli Synthesis of Dihydropyrimidinones
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (10 mmol)
-
Urea or thiourea (15 mmol)
-
Catalyst (e.g., HCl, 4 drops; or a Lewis acid like Yb(OTf)₃, 0.2 mmol)
-
Ethanol (25 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
To a 100 mL round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and ethanol (25 mL).
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (a typical mobile phase is a mixture of hexane and ethyl acetate). The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization.
Data Presentation: Comparison of Catalysts in the Biginelli Reaction
The choice of catalyst can have a significant impact on the yield of the Biginelli reaction. The following table summarizes the performance of various catalysts for the synthesis of a model dihydropyrimidinone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | 25 | Ethanol | Reflux | 18 | 75 | [6] |
| Yb(OTf)₃ | 10 | Acetonitrile | Reflux | 4 | 92 | [7] |
| InCl₃ | 15 | THF | Reflux | 12 | 88 | [8] |
| Bi(OTf)₃ | 4 | Acetonitrile | Reflux | 1.5 | 94 | [8] |
| LiClO₄ | 10 | Acetonitrile | Reflux | 6 | 91 | [7] |
Yields are for the reaction of benzaldehyde, ethyl acetoacetate, and urea, and are indicative. Actual yields will vary with substrate.
Purification Protocol: Recrystallization of Dihydropyrimidinones
Recrystallization is often an effective method for purifying DHPMs.[6]
Procedure:
-
Solvent Selection: A good recrystallization solvent will dissolve the crude product when hot but not when cold. Ethanol is often a good starting point for DHPMs. Other options include isopropanol or mixtures of ethanol and water.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification Protocol: Column Chromatography of Pyrimidines
For more complex mixtures or to separate byproducts with similar polarity, column chromatography is necessary.
General Guidance:
-
Stationary Phase: Silica gel (230-400 mesh) is standard for normal-phase chromatography.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
For basic pyrimidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can prevent streaking on the acidic silica gel.[9]
-
-
TLC Analysis: Before running a column, determine the appropriate solvent system using TLC. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4.
Step-by-Step Flash Column Chromatography:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel and load the dry powder onto the column (dry loading).
-
Elute: Begin eluting with the mobile phase, gradually increasing the polarity.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.[9]
Section 3: Alternative Pyrimidine Synthesis Methods and Their Challenges
While the Biginelli and Hantzsch reactions are widely used, other methods offer alternative routes to the pyrimidine core.
The Pinner Pyrimidine Synthesis
The Pinner synthesis involves the reaction of a 1,3-dicarbonyl compound with an amidine. While effective, it can be prone to side reactions such as self-condensation of the dicarbonyl compound and hydrolysis of the amidine. Careful control of the base and reaction temperature is crucial for success.
The Bohlmann-Rahtz Pyrimidine Synthesis
This method involves the condensation of an enamine with an ethynyl ketone. A primary challenge is controlling the regioselectivity of the initial Michael addition, especially when using unsymmetrical reactants.
References
- Hantzsch, A. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2022-09-02). Retrieved from [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed Central. (n.d.). Retrieved from [Link]
-
PYRIMIDINE SYNTHESIS | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Comparison of Various Catalysts for the Multicomponent Biginelli Reaction a - ResearchGate. (n.d.). Retrieved from [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Retrieved from [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - NIH. (2021-06-20). Retrieved from [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. (n.d.). Retrieved from [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE - ResearchGate. (n.d.). Retrieved from [Link]
-
Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature - ResearchGate. (2006-08-01). Retrieved from [Link]
-
The effect of various amounts of the catalyst for Biginelli reaction - ResearchGate. (n.d.). Retrieved from [Link]
-
Interchim-Purification-Column-Guide-1508-2.pdf - MD Scientific. (n.d.). Retrieved from [Link]
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved from [Link]
Sources
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- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Welcome to the technical support center for the synthesis and optimization of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of this important heterocyclic building block.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound is a valuable intermediate in medicinal chemistry, prized for its reactive chloromethyl group that allows for the facile introduction of the 2-(thiophen-2-yl)pyrimidine scaffold into more complex molecules. The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility. This guide provides a comprehensive, question-and-answer-based approach to navigate these challenges, grounded in mechanistic principles and practical, field-proven solutions.
We will focus on a robust and adaptable two-step synthetic sequence:
-
Step 1: Suzuki-Miyaura Coupling to construct the core 2-(thiophen-2-yl)pyrimidine structure, yielding the key intermediate, (2-(thiophen-2-yl)pyrimidin-5-yl)methanol.
-
Step 2: Chlorination of the hydroxymethyl group to afford the final product, this compound.
This guide is structured to address specific problems you may encounter at each stage, providing not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your own experiments.
Part 1: Synthesis of (2-(thiophen-2-yl)pyrimidin-5-yl)methanol via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this step, we couple a pyrimidine electrophile with a thiophene nucleophile. A common and effective strategy is the reaction of 5-bromo-2-iodopyrimidine with thiophene-2-boronic acid, followed by a subsequent functional group transformation at the 2-position. However, a more direct approach, if starting materials are accessible, involves the coupling of a suitable 5-substituted pyrimidine with thiophene-2-boronic acid. For the purpose of this guide, we will address the challenges of coupling 5-bromo-2-chloropyrimidine with thiophene-2-boronic acid, followed by the conversion of the 5-bromo group to a hydroxymethyl group.
Troubleshooting the Suzuki-Miyaura Coupling Step
Question 1: My Suzuki-Miyaura coupling reaction is not proceeding to completion, and I observe significant amounts of starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
Causality and Solutions:
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of low conversion.
-
Explanation: Impurities in the starting materials, particularly the boronic acid, can poison the palladium catalyst.[1] Oxygen can also lead to the oxidation of the active Pd(0) species.
-
Solution:
-
Use High-Purity Reagents: Ensure your thiophene-2-boronic acid is of high purity. If necessary, recrystallize it before use.
-
Degas Your Solvents: Thoroughly degas your reaction solvent (e.g., dioxane, toluene, or DME) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen.
-
-
-
Inefficient Transmetalation: The transfer of the thiophene group from boron to palladium is a critical step in the catalytic cycle.
-
Explanation: The choice of base and its solubility in the reaction medium are crucial for activating the boronic acid. An inappropriate base or insufficient mixing can hinder the transmetalation step.
-
Solution:
-
Base Selection: Use a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For challenging couplings, a stronger base like Cs₂CO₃ may be beneficial. Ensure the base is finely powdered to maximize its surface area.
-
Solvent System: A mixture of a non-polar solvent (like toluene or dioxane) with water (e.g., 4:1 ratio) can improve the solubility of the base and facilitate the reaction.
-
-
-
Sub-optimal Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity.
-
Explanation: The electronic and steric properties of the phosphine ligand are critical. For heteroaromatic couplings, electron-rich and bulky phosphine ligands are often more effective.
-
Solution:
-
Ligand Screening: If using a standard ligand like PPh₃ is not effective, consider more advanced ligands such as SPhos, XPhos, or RuPhos, which are known to be highly efficient for Suzuki couplings involving heteroaryl substrates.
-
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and the ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1).
-
Reaction: Stir the mixture vigorously under an inert atmosphere at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 2: I am observing significant homocoupling of the thiophene-2-boronic acid, leading to the formation of 2,2'-bithiophene. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially when the rate of transmetalation is slow compared to other pathways in the catalytic cycle.
Causality and Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: As mentioned previously, rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial.
-
-
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling is slow, the palladium intermediate has more time to undergo side reactions.
-
Solution:
-
Optimize Temperature: Increasing the temperature can sometimes favor the desired cross-coupling over homocoupling. However, excessive heat can lead to catalyst decomposition. A systematic temperature screen (e.g., 80 °C, 90 °C, 100 °C) is recommended.
-
Choice of Palladium Precatalyst: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes be more effective than generating it in situ from a Pd(II) source.
-
-
Question 3: After the coupling, how do I convert the 5-bromo-2-(thiophen-2-yl)pyrimidine to (2-(thiophen-2-yl)pyrimidin-5-yl)methanol?
Answer:
A reliable method is a lithium-halogen exchange followed by quenching with an electrophile, in this case, formaldehyde.
Experimental Protocol: Bromine to Hydroxymethyl Conversion
-
Preparation: Dissolve 5-bromo-2-(thiophen-2-yl)pyrimidine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add n-butyllithium (1.1 eq). Stir at this temperature for 1 hour.[2]
-
Electrophilic Quench: Add anhydrous formaldehyde (paraformaldehyde can be used, but it should be freshly depolymerized) or gaseous formaldehyde to the reaction mixture at -78 °C.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography on silica gel.
Part 2: Chlorination of (2-(thiophen-2-yl)pyrimidin-5-yl)methanol
The conversion of the primary alcohol to the corresponding chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. However, the reaction requires careful control to avoid side reactions and ensure a high yield of the desired product.
Troubleshooting the Chlorination Step
Question 4: My chlorination reaction with thionyl chloride is giving a low yield and a significant amount of dark, tarry by-products. What is causing this and how can I fix it?
Answer:
The formation of dark, insoluble materials is a frequent issue when using thionyl chloride, especially with electron-rich heterocyclic alcohols. This is often due to the acidic and highly reactive nature of the reaction conditions.
Causality and Solutions:
-
Highly Acidic Conditions: Thionyl chloride reacts with the alcohol to produce HCl and SO₂ gas. The generated HCl can protonate the nitrogen atoms of the pyrimidine ring, increasing the electron deficiency and potentially leading to polymerization or degradation, especially at elevated temperatures.
-
Vilsmeier-Haack Type Side Reactions: If DMF is used as a catalyst, it can react with thionyl chloride to form a Vilsmeier reagent, which can lead to unwanted formylation or other side reactions on the electron-rich thiophene ring.[3]
Optimized Chlorination Protocol:
-
Reagent Purity: Use freshly distilled thionyl chloride. Old bottles of SOCl₂ can contain HCl and other impurities that exacerbate side reactions.
-
Temperature Control: Add the thionyl chloride dropwise to a solution of the alcohol in an inert solvent (e.g., dichloromethane or toluene) at 0 °C to control the initial exotherm.
-
Catalyst Choice:
-
Pyridine: A small amount of pyridine (catalytic or as a co-solvent) can be beneficial. It acts as a nucleophilic catalyst and also neutralizes the generated HCl, preventing acid-mediated degradation.
-
DMF (with caution): A catalytic amount of DMF can accelerate the reaction, but use it sparingly and at low temperatures to minimize Vilsmeier-related side reactions.
-
-
Reaction Monitoring: Monitor the reaction closely by TLC. The reaction is often complete within a few hours at room temperature or with gentle heating (40-50 °C). Avoid prolonged heating.
-
Work-up:
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to ice-cold water or a saturated NaHCO₃ solution to neutralize excess SOCl₂ and HCl. Caution: This quenching is highly exothermic and releases SO₂ and HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure at a low temperature (<40 °C) to avoid product decomposition.
-
Data Summary Table: Chlorination Conditions
| Chlorinating Agent | Solvent | Catalyst | Temperature | Typical Yield | Purity |
| Thionyl Chloride | Dichloromethane | None | 0 °C to RT | Moderate | Good |
| Thionyl Chloride | Dichloromethane | Pyridine (cat.) | 0 °C to RT | Good to High | Excellent |
| Thionyl Chloride | Toluene | DMF (cat.) | 0 °C to 40 °C | Good | Good |
| Phosphorus Oxychloride | Neat | N,N-Dimethylaniline | Reflux | Moderate | Moderate |
Question 5: The purified this compound seems to be unstable and decomposes over time. What are the recommended storage conditions?
Answer:
Chloromethyl pyrimidines can be susceptible to hydrolysis and other degradation pathways, especially in the presence of moisture.
Storage Recommendations:
-
Short-term: Store in a tightly sealed container at 4 °C under an inert atmosphere (argon or nitrogen).
-
Long-term: For long-term storage, it is highly recommended to store the compound at -20 °C in a desiccated environment.
-
Protection from Light: While not always necessary, storing the compound in an amber vial can prevent potential photodecomposition.
Visualizing the Workflow and Troubleshooting
Diagram 1: Synthetic Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Chlorination
Caption: A decision tree for troubleshooting the chlorination step.
Conclusion
The synthesis of this compound is a multi-step process that requires careful optimization and control at each stage. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot common issues and achieve high yields of a pure product. This guide provides a framework for rational problem-solving, enabling the successful and reproducible synthesis of this important chemical intermediate.
References
-
Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(5), 1473-1481. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine and Quinazoline Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. Available at: [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Help with thionyl chloride halogenation. (2023, October 8). Reddit. Available at: [Link]
- CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (n.d.). Google Patents.
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (2018). Molecules, 23(11), 2998. Available at: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a three-step sequence starting from the readily available 2-(thiophen-2-yl)pyrimidine. This strategy involves:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C5 position of the pyrimidine ring.
-
Selective Reduction: Conversion of the resulting aldehyde to a primary alcohol.
-
Chlorination: Transformation of the hydroxymethyl group into the final chloromethyl functionality.
This guide will dissect each of these critical steps, providing detailed protocols and addressing common challenges to help you navigate this synthesis successfully.
Caption: Overall synthetic workflow.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Vilsmeier-Haack Formylation
Question 1: My Vilsmeier-Haack reaction is showing low conversion to the aldehyde. What are the likely causes and how can I improve the yield?
Answer: Low conversion in a Vilsmeier-Haack reaction is a frequent challenge. The Vilsmeier-Haack reagent, a chloromethyliminium salt, is a moderately strong electrophile, and its reactivity is highly dependent on the electronic properties of the substrate and the reaction conditions.[1] Here are the primary factors to investigate:
-
Purity of Reagents and Solvents: The Vilsmeier-Haack reagent is moisture-sensitive. Ensure that your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and that your reaction is conducted under anhydrous conditions.
-
Reaction Temperature and Time: The formylation of less reactive heterocycles often requires elevated temperatures. If you are running the reaction at room temperature, consider gradually increasing the temperature to 60-80 °C. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent can be beneficial. Try increasing the equivalents of both POCl₃ and DMF. A common starting point is 1.5 to 2.0 equivalents of the pre-formed reagent.
-
Solvent Choice: While DMF is a reactant, using an additional inert solvent like 1,2-dichloroethane or acetonitrile can sometimes improve solubility and reaction kinetics.
Question 2: I am observing the formation of multiple byproducts in my Vilsmeier-Haack reaction. What are they and how can I minimize them?
Answer: Byproduct formation often arises from the high reactivity of the Vilsmeier reagent and potential side reactions with the heterocyclic rings.
-
Over-formylation: While less common on the pyrimidine ring, highly activated substrates can undergo di-formylation. Careful control of stoichiometry and reaction time is crucial.
-
Ring Opening/Rearrangement: In some cases, particularly with sensitive heterocyclic systems, the Vilsmeier reagent can induce ring-opening or rearrangement. This is less likely with the stable 2-(thiophen-2-yl)pyrimidine but is a possibility to consider if unexpected products are observed.
-
Hydrolysis of the Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is then hydrolyzed to the aldehyde during workup. Incomplete hydrolysis can lead to impurities. Ensure your aqueous workup is thorough and allows sufficient time for the conversion.
Step 2: Selective Reduction
Question 3: During the reduction of the aldehyde with NaBH₄, am I at risk of reducing the pyrimidine or thiophene rings?
Answer: Sodium borohydride (NaBH₄) is a mild reducing agent and is highly selective for the reduction of aldehydes and ketones.[2] It will not typically reduce the aromatic pyrimidine or thiophene rings under standard conditions (e.g., in alcoholic solvents at room temperature). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would pose a greater risk to the heterocyclic systems.
Question 4: My reduction is sluggish or incomplete. How can I drive it to completion?
Answer: While generally efficient, the reduction can sometimes be slow.
-
Solvent: Methanol or ethanol are excellent solvents for NaBH₄ reductions as they also act as a proton source. Ensure you are using a sufficient volume to fully dissolve the starting material.
-
Temperature: If the reaction is slow at room temperature, cooling to 0 °C before the addition of NaBH₄ and then allowing it to warm to room temperature can sometimes improve selectivity and control the initial exotherm. Gentle heating to 40-50 °C can be employed if the reaction remains sluggish, but this should be done with caution.
-
Purity of NaBH₄: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reagent if you suspect it has lost activity.
-
pH: The pH of the reaction mixture can influence the reactivity of NaBH₄. While not usually necessary to adjust, extreme pH values should be avoided.
Step 3: Chlorination
Question 5: The chlorination of my alcohol with thionyl chloride (SOCl₂) is giving a low yield of the desired chloromethyl product and a significant amount of a dark, tarry residue. What is happening?
Answer: The chlorination of alcohols with thionyl chloride is a powerful but sometimes aggressive reaction. The formation of dark, polymeric byproducts is a common issue, often due to the acidic conditions (generation of HCl and SO₂) and the reactivity of the heterocyclic rings.
-
Reaction Temperature: This is the most critical parameter. The reaction is often exothermic. It is crucial to add the thionyl chloride dropwise at a low temperature (e.g., 0 °C) and then slowly warm the reaction to room temperature or slightly above. Overheating can lead to decomposition and polymerization.
-
Use of a Base: The addition of a base like pyridine can neutralize the generated HCl, preventing acid-catalyzed side reactions. Pyridine can also alter the reaction mechanism from SNi (retention of configuration) to SN2 (inversion of configuration), which can be beneficial for yield and purity.[3] However, pyridine itself can sometimes lead to colored impurities. Triethylamine is another alternative.
-
Solvent: Anhydrous dichloromethane (DCM) or chloroform are common solvents. Ensure they are free of water, which would quench the thionyl chloride.
-
Catalytic DMF: A catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-type reagent in situ, which is a more reactive chlorinating agent.[4] However, this can also increase the rate of side reactions if not carefully controlled.
Question 6: I am struggling with the purification of the final product, this compound. It seems to be unstable. Any suggestions?
Answer: Chloromethylated heterocycles can be lachrymatory and have limited stability, especially in the presence of nucleophiles (including water and alcohols).
-
Workup: After the reaction, it's important to quench any remaining thionyl chloride, typically by carefully pouring the reaction mixture onto ice. The product should then be extracted into an organic solvent. A wash with a dilute sodium bicarbonate solution can help remove acidic impurities.
-
Chromatography: If column chromatography is necessary, it should be performed quickly on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). The product can degrade on silica if left for too long.
-
Storage: The purified product should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) to minimize decomposition.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde
Sources
Troubleshooting low yield in nucleophilic substitution of chloromethylpyrimidines
Welcome to the technical support center for the nucleophilic substitution of chloromethylpyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction class. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic strategies for higher yields and purity.
Introduction: The Chemistry of Chloromethylpyrimidines
Chloromethylpyrimidines are valuable building blocks in medicinal chemistry and materials science due to the pyrimidine core's presence in numerous biologically active molecules. The primary reaction pathway for the functionalization of the chloromethyl group is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this process, a nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion in a single, concerted step.[2] However, the inherent electronic properties of the pyrimidine ring can introduce challenges, often leading to lower than expected yields. This guide will help you understand and overcome these hurdles.
Troubleshooting Guide: Addressing Low Yields
This section is dedicated to resolving specific issues you may encounter during your experiments.
Question: Why is my yield of the desired substituted methylpyrimidine consistently low?
Low yields in the nucleophilic substitution of chloromethylpyrimidines can stem from several factors related to the substrate's reactivity, reaction conditions, and potential side reactions.
1. Reduced Reactivity of the Electrophile:
-
Electron-Withdrawing Nature of the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This reduces the electron density at the chloromethyl carbon, making it a less favorable site for nucleophilic attack compared to a simple alkyl chloride.[1]
-
Hydrochloride Salt Form: Many chloromethylpyrimidine starting materials are supplied as hydrochloride salts. The protonated pyrimidine ring is even more electron-deficient, which further deactivates the chloromethyl group towards SN2 reactions.[1]
Solution: Neutralization of the hydrochloride salt with a suitable, non-nucleophilic base is crucial either before or during the reaction.[1]
2. Inadequate Reaction Conditions:
-
Choice of Base: If you are using a nucleophilic base, it can compete with your intended nucleophile, leading to a mixture of products and reduced yield of the desired compound.[1]
Solution: Employ a non-nucleophilic base.
Base Type Examples Rationale Non-Nucleophilic (Recommended) Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) These bases will deprotonate the nucleophile or neutralize the HCl salt without competing in the substitution reaction.[1] Nucleophilic (Use with Caution) Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (NaOMe) These can act as both a base and a nucleophile, leading to undesired byproducts. -
Solvent Selection: The choice of solvent is critical in an SN2 reaction as it influences the nucleophilicity of the attacking species.
Solution: Use a polar aprotic solvent.
Solvent Type Examples Effect on SN2 Reaction Polar Aprotic (Recommended) Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) These solvents solvate the cation but not the anion (nucleophile), thus increasing the nucleophile's reactivity.[1] Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH) These solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. They can also potentially react with the starting material.[1][3] Apolar Toluene, Hexane Reactants often have poor solubility in these solvents. -
Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the starting material or product.[1]
Solution: Run the reaction at the lowest effective temperature. Consider a temperature screen to find the optimal balance between reaction rate and stability.
3. Poor Solubility:
-
Issue: If the reactants are not fully dissolved, the reaction will be slow and incomplete.[1]
Solution: Choose a solvent system in which all reactants are soluble. Gentle heating may be required to achieve dissolution.[1]
Question: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The formation of side products is a common cause of low yields and purification difficulties.
1. Nucleophilic Aromatic Substitution (SNAr):
-
Mechanism: Under certain conditions, particularly with strong nucleophiles and at higher temperatures, the nucleophile may attack the pyrimidine ring itself, leading to the displacement of a substituent (often a halogen) on the ring.[1] This is more common with chloropyrimidines than chloromethylpyrimidines but can still occur. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the intermediate.[4]
Solution: To favor the SN2 reaction at the chloromethyl group, use milder reaction conditions. This includes lowering the reaction temperature and avoiding overly strong nucleophiles where possible.[1]
2. Reaction with the Solvent:
-
Issue: Protic solvents can act as nucleophiles, especially at elevated temperatures, leading to solvolysis products.
Solution: As mentioned previously, utilize polar aprotic solvents like DMF, DMSO, or acetonitrile.
3. Decomposition:
-
Issue: Chloromethylpyrimidines can be thermally unstable.
Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged heating.[1]
Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution on a chloromethylpyrimidine?
The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1] This involves a backside attack by the nucleophile on the carbon atom of the chloromethyl group, resulting in the displacement of the chloride ion.[2]
Caption: The SN2 mechanism on a chloromethylpyrimidine.
Q2: How does the leaving group affect the reaction?
While chloride is a reasonably good leaving group, its departure can be influenced by the electronic effects of the pyrimidine ring.[1] In SN2 reactions, a better leaving group will increase the reaction rate. Good leaving groups are the conjugate bases of strong acids.
Q3: Can I use protic solvents if my nucleophile is only soluble in them?
If you must use a protic solvent, be aware of the potential for reduced nucleophilicity and solvolysis side reactions.[1][3] You may need to use a stronger base to deprotonate the nucleophile effectively and may need to carefully control the temperature to minimize side reactions. A solvent screen to find a suitable polar aprotic solvent or a co-solvent system is highly recommended.
Q4: My starting material is a 2-amino-4-chloro-6-methylpyrimidine. Does the amino group affect the reaction?
The amino group at the 2-position is an electron-donating group, which can slightly increase the electron density of the pyrimidine ring. However, the primary site of nucleophilic attack is still the chloromethyl group (if present) via an SN2 mechanism. If the chlorine is directly attached to the ring (e.g., 4-chloro), the amino group can influence the regioselectivity of SNAr reactions.[5]
Experimental Protocols
General Procedure for Nucleophilic Substitution of a Chloromethylpyrimidine
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add the chloromethylpyrimidine starting material and a non-nucleophilic base (e.g., 1.5 equivalents of K₂CO₃) to a flame-dried flask.
-
Solvent and Nucleophile Addition: Add a suitable polar aprotic solvent (e.g., DMF or acetonitrile) to dissolve the solids. Add the nucleophile (1.0-1.2 equivalents).
-
Reaction: Stir the reaction mixture at the optimized temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
References
-
Wu, T., & Jans, U. (2006). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. Environmental Science & Technology, 40(3), 784-790. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]
-
Barlin, G. B., & Brown, D. J. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2475. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2185-2192. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 4). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, October 27). Nucleophilic Substitution: Practice Problems [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Leah4sci. (2016, October 11). Solvents for Nucleophilic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nucleophilic Substitution in Solution: Activation Strain Analysis of Weak and Strong Solvent Effects. Retrieved from [Link]
Sources
Technical Support Center: 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Welcome to the technical support resource for 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and experimental use of this reactive molecule. The inherent reactivity of the chloromethyl group, coupled with the electronic nature of the pyrimidine and thiophene rings, necessitates a proactive approach to ensure experimental reproducibility and integrity.
This document provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in established principles of organic and analytical chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My sample of this compound shows a new, more polar spot on TLC/peak in HPLC analysis after being in solution for a short time, even in common solvents like methanol or acetonitrile/water mixtures. What is happening?
Answer:
This is a classic sign of solvolysis, most likely hydrolysis. The chloromethyl group attached to the pyrimidine ring is highly electrophilic and susceptible to nucleophilic attack.[1] The electron-withdrawing nature of the pyrimidine ring activates the methylene carbon, making it an excellent substrate for SN2 reactions.[1]
Causality: When dissolved in protic solvents like methanol or water, the solvent molecules themselves act as nucleophiles, displacing the chloride ion. This results in the formation of the corresponding hydroxymethyl or methoxymethyl derivative. These alcohol or ether products are significantly more polar than the parent chloromethyl compound, which explains the new spot/peak with a shorter retention time on normal-phase TLC or reverse-phase HPLC, respectively.
Troubleshooting Protocol:
-
Solvent Selection:
-
For short-term storage or immediate use, prepare solutions in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Ensure the solvents are of high purity and low water content.
-
If aqueous or alcoholic solvents are required for your reaction, prepare the solution of this compound immediately before use and add it to the reaction mixture without delay.
-
-
Confirmation of Degradation Product:
-
To confirm hydrolysis, acquire a Liquid Chromatography-Mass Spectrometry (LC-MS) spectrum of the degraded sample.
-
Look for a mass corresponding to the replacement of chlorine (atomic mass ~35.5 amu) with a hydroxyl group (mass of OH = ~17 amu), resulting in a net loss of ~18.5 amu from the parent mass. The expected product is (5-(hydroxymethyl)-2-(thiophen-2-yl)pyrimidine).
-
Workflow for Investigating Hydrolytic Degradation:
Caption: Troubleshooting workflow for suspected hydrolysis.
FAQ 2: I am performing a reaction with a nucleophile (e.g., an amine or thiol), but I am getting low yields and multiple products. How can I improve the reaction outcome?
Answer:
The issue likely stems from a combination of factors including solvent effects, base choice, and potential side reactions on the heterocyclic rings. The primary reaction is the SN2 displacement of the chloride.[1] However, both the pyrimidine and thiophene rings have sites that can react under certain conditions.
Causality & Field Insights:
-
Base-Induced Degradation: Strong bases can deprotonate other positions on the rings or catalyze side reactions. For amine nucleophiles, using an excess of the amine itself often serves as a sufficient base. For other nucleophiles, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is preferable to stronger bases like sodium hydroxide or potassium carbonate, which can promote hydrolysis.
-
Solvent Polarity: The SN2 reaction is favored by polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation of the base but not the nucleophile, enhancing its reactivity.
-
Thiophene Ring Reactivity: The thiophene ring can be susceptible to oxidation or electrophilic attack, although this is less common under standard nucleophilic substitution conditions.[2]
Recommended Protocol for Nucleophilic Substitution:
-
Reactant Preparation:
-
Dissolve your nucleophile (1.0 eq.) and a non-nucleophilic base like DIPEA (1.2 eq.) in anhydrous DMF or acetonitrile.
-
-
Addition of Electrophile:
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the solution of the chloromethyl pyrimidine dropwise to the nucleophile solution at 0 °C to control any exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS every 30-60 minutes. Look for the disappearance of the starting material and the appearance of a new, less polar product spot/peak.
-
-
Work-up:
-
Once the reaction is complete, quench with water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine to remove residual DMF and dry over anhydrous sodium sulfate before concentrating.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic; favors SN2 reaction. |
| Base | DIPEA, Excess Amine | Non-nucleophilic; minimizes hydrolysis. |
| Temperature | 0 °C to Room Temp | Controls initial reactivity, prevents side reactions. |
| Equivalents | 1.1 eq. of limiting reagent | A slight excess can drive the reaction to completion. |
FAQ 3: My solid sample has developed a slight discoloration/or my solution turns yellow-brown upon exposure to laboratory light. Is this a concern?
Answer:
Yes, this is a significant concern and strongly suggests photodegradation. Pyrimidine-containing molecules are known to be UV-active and can undergo photochemical reactions upon exposure to light, especially in the UV spectrum present in ambient lab light.[3]
Causality:
-
Pyrimidine Photoreactivity: The pyrimidine ring can absorb UV light, leading to the formation of excited states. These excited states can undergo various reactions, including dimerization with another pyrimidine ring (forming cyclobutane pyrimidine dimers) or other radical-mediated processes that lead to colored impurities.[4]
-
Protonation-Enhanced Degradation: The presence of acidic impurities or protic solvents can protonate one of the pyrimidine nitrogens. This protonation can be crucial for inducing photodegradation under sunlight or ambient light.[3]
Mitigation Strategies:
-
Storage:
-
Always store solid this compound in amber vials or containers wrapped in aluminum foil.
-
Store in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) to also prevent oxidative degradation.
-
-
Experimental Handling:
-
Conduct all experimental manipulations in a fume hood with the sash lowered to minimize light exposure.
-
Wrap reaction flasks and solution containers in aluminum foil.
-
If possible, use yellow or low-UV emitting laboratory lighting.
-
Proposed Photodegradation Pathway:
Caption: Simplified photodegradation mechanism.
FAQ 4: I suspect my sample is degrading through multiple pathways. How can I perform a forced degradation study to identify the major liabilities?
Answer:
A forced degradation or stress testing study is an essential part of characterizing a new chemical entity. It helps to identify the intrinsic stability of the molecule and its likely degradation pathways. This is crucial for developing stable formulations and defining appropriate storage conditions.
Experimental Protocol for Forced Degradation:
Objective: To systematically expose this compound to hydrolytic, oxidative, and photolytic stress conditions and analyze the resulting degradation products.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
-
Stress Conditions (in separate amber HPLC vials):
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. (Base-catalyzed degradation is often faster).
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a clear vial containing 2 mL of the stock solution to a calibrated UV lamp (e.g., 254 nm and 365 nm) for 24 hours. Run a control sample wrapped in foil alongside.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 60 °C for 48 hours. Dissolve a portion in acetonitrile for analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method (a gradient method capable of separating the parent peak from all degradation products).
-
Characterize the major degradation products using LC-MS/MS to obtain molecular weights and fragmentation patterns, which will help in structure elucidation.
-
Expected Degradation Pathways Summary:
| Stress Condition | Likely Primary Degradation Pathway | Major Degradant(s) |
| Acid/Base Hydrolysis | SN2 displacement of chloride | 5-(Hydroxymethyl)-2-(thiophen-2-yl)pyrimidine |
| Oxidation (H₂O₂) | Oxidation of the thiophene sulfur | Thiophene-S-oxide derivatives |
| Photolysis (UV Light) | Dimerization, ring cleavage | Pyrimidine dimers, various colored products |
| Thermal | General decomposition, potential polymerization | Complex mixture of products |
References
-
Kim, Y., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. Retrieved from [Link]
- Kandioller, W., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
-
Kubiak, X., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. PubMed Central. Retrieved from [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Stability issues of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine in solution
Welcome to the technical support guide for 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, handling, and troubleshooting of this reactive intermediate in solution. Our aim is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most immediate questions regarding the stability and handling of this compound.
Q1: I've noticed that my solution of this compound is turning yellow/brown and losing potency over a short period. What is happening?
A1: The observed degradation is characteristic of reactive chloromethyl-substituted heteroaromatic compounds. The primary cause is the high reactivity of the chloromethyl group, which is susceptible to nucleophilic attack by solvents, water, or other nucleophiles present in your reaction mixture. The electron-withdrawing nature of the pyrimidine ring further activates the chloromethyl group, making it a good leaving group for SN1 and SN2 type reactions.[1] This leads to the formation of various degradation products, which are often colored and will reduce the concentration of your starting material.
A similar compound, 2-(chloromethyl)thiophene, is known to be unstable and can undergo self-condensation or polymerization, particularly in the presence of acid or upon heating.[1] The degradation of this compound likely follows a similar pathway, initiated by the loss of the chloride ion.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The principal degradation pathway is solvolysis, where the solvent acts as a nucleophile. In the presence of water (hydrolysis), the chloromethyl group is converted to a hydroxymethyl group. If an alcohol is used as a solvent, an ether will be formed. This reaction can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the solvent polarity and nucleophilicity.
Caption: General solvolysis degradation pathways of this compound.
Q3: How should I prepare and store solutions of this compound to maximize stability?
A3: Proper preparation and storage are critical. Here are our recommendations:
-
Solvent Choice: Use dry, aprotic solvents such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for preparing stock solutions. Avoid protic solvents like water, methanol, and ethanol unless they are part of the reaction, as they will readily react with the compound.
-
Temperature: Prepare solutions at low temperatures (0 °C to room temperature) and store them at -20°C or lower for long-term stability.[1]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
-
Stabilizers: For the neat compound or concentrated solutions, consider adding a small amount (1-2% w/w) of a non-nucleophilic base, such as dicyclohexylamine, to scavenge any generated HCl which can catalyze further degradation. This is a common practice for stabilizing 2-(chloromethyl)thiophene.
-
Fresh is Best: Always prepare solutions fresh just before use whenever possible.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (DCM, THF, ACN) | Minimizes solvolysis |
| Temperature | Store at ≤ -20°C | Reduces reaction rates of degradation pathways |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents moisture contamination |
| Additives | 1-2% Dicyclohexylamine (for neat or conc. solutions) | Scavenges acidic byproducts that catalyze degradation |
| Preparation | Prepare fresh before use | Ensures highest purity and concentration for experiments |
Q4: Are there any specific solvents I should absolutely avoid?
A4: Yes. Avoid protic solvents such as water, methanol, ethanol, and any solvent with nucleophilic functional groups (e.g., amines) if you intend to store the solution. These will actively degrade your compound. Also, be cautious with solvents that may contain water as an impurity; always use anhydrous grade solvents.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experimentation.
Issue 1: Inconsistent reaction yields or kinetics.
-
Possible Cause 1: Degradation of stock solution.
-
Troubleshooting Steps:
-
Verify Purity: Analyze your stock solution by HPLC-UV to determine the purity of this compound. Compare the peak area of the main compound to any new peaks that have appeared.
-
Prepare Fresh Solution: If degradation is observed, prepare a fresh solution from solid material immediately before setting up your reaction.
-
Implement Proper Storage: Review your storage conditions against the recommendations in FAQ Q3.
-
-
-
Possible Cause 2: Incompatibility with reaction components.
-
Troubleshooting Steps:
-
Analyze Reaction Matrix: Your reaction mixture may contain nucleophiles (e.g., certain buffers, additives) that are reacting with your compound before your intended reaction can occur.
-
Order of Addition: If possible, add the this compound last to the reaction mixture to minimize its exposure to potentially reactive components.
-
pH Control: The stability of the pyrimidine ring itself can be pH-dependent. While the chloromethyl group is the primary site of instability, extreme pH values should be avoided if possible.[2]
-
-
Caption: A logical workflow for troubleshooting inconsistent experimental results.
III. Experimental Protocols
This section provides detailed methodologies for key procedures related to the handling and analysis of this compound.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a stock solution in an aprotic solvent for short-term storage.
-
Preparation: In a fume hood, weigh the desired amount of this compound into a clean, dry, oven-dried vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum and purge with a gentle stream of argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent (e.g., DCM, THF, ACN) to achieve the desired concentration.
-
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved.
-
Storage: For immediate use, keep the vial under an inert atmosphere. For short-term storage (up to a few days), store the vial at -20°C. For longer-term storage, aliquoting and storing at -80°C is recommended to avoid multiple freeze-thaw cycles.
Protocol 2: Monitoring Solution Stability by HPLC-UV
This protocol provides a general method for assessing the stability of your compound in solution over time.
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial purity profile.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC system.
-
Data Analysis:
-
Calculate the percentage of the main peak area relative to the total peak area at each time point.
-
Plot the percentage of the main peak area versus time to visualize the degradation kinetics.
-
Identify the retention times of any new peaks, which correspond to degradation products.
-
Suggested HPLC Conditions (starting point for method development):
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 2 µL |
IV. References
-
BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
-
BenchChem. (2025). Technical Support Center: Stabilization of 2-(Chloromethyl)thiophene with Dicyclohexylamine. BenchChem.
-
BenchChem. (2025). Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide. BenchChem.
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(4), 3360-3381.
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Bhongade, B., Talath, S., & Gadad, A. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
-
Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]
-
Filo. (2025). Order of hydrolysis of the following compounds in increasing or.... Filo. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
-
Organic Syntheses. (n.d.). 2-chloromethylthiophene. Organic Syntheses Procedure. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. Retrieved from [Link]
-
Su, W., & Li, C. (2019). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. Angewandte Chemie International Edition, 58(34), 11773-11777.
-
Tokitoh, N., & Okazaki, R. (1997). Recent advances in the chemistry of thiophene 1-oxides and 1,1-dioxides. In Advances in Heterocyclic Chemistry (Vol. 68, pp. 1-89). Academic Press.
-
Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
MDPI. (2022, July 6). Role of pH in Regulating Cancer Pyrimidine Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Retrieved from [Link]
-
MDPI. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Welcome to the technical support center for the purification of crude 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. The inherent reactivity of the chloromethyl group, coupled with potential side-products from its synthesis, can present unique purification hurdles. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues directly.
PART 1: Understanding the Core Challenges
The primary difficulties in purifying this compound stem from two main sources:
-
Product Instability: The chloromethyl group is a reactive electrophile, making the molecule susceptible to degradation via hydrolysis or reaction with nucleophiles.[1] This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring.[1]
-
Synthesis-Related Impurities: The synthetic route, often involving a Vilsmeier-Haack type reaction or condensation, can lead to a variety of side-products and unreacted starting materials that are structurally similar to the desired product.
This guide will provide a structured approach to diagnosing and solving these common purification problems.
PART 2: Frequently Asked Questions (FAQs) & Troubleshooting
Section A: General Purity and Impurity Profile
Question 1: My initial purity by HPLC is low (<85%), and I see multiple unidentifiable peaks. What are the likely impurities?
Answer: Low initial purity often points to issues in the synthesis or work-up stages. The impurity profile can be complex, but common culprits include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include 2-acetylthiophene, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), or precursors to the pyrimidine ring.
-
Over-chlorinated Species: If the chlorination conditions are too harsh, dichloromethyl or trichloromethyl analogs may form.
-
Hydrolysis Product: The most common degradation product is the corresponding hydroxymethyl derivative, 5-(Hydroxymethyl)-2-(thiophen-2-yl)pyrimidine, formed by reaction with water during work-up or on storage.
-
Polymeric Byproducts: The reactive nature of the chloromethyl group can lead to self-condensation or polymerization, especially at elevated temperatures.
Initial Diagnostic Steps:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to get molecular weights for the major impurity peaks. This can help identify hydrolysis products (M+16) or dimers (2M-HCl).
-
¹H NMR Spectroscopy: Carefully analyze the crude NMR spectrum. Look for the absence of the characteristic chloromethyl singlet (around 4.5-4.8 ppm) and the appearance of a hydroxymethyl singlet (around 4.6-4.9 ppm) or other unexpected signals.
Question 2: I have a persistent impurity with a similar polarity to my product that co-elutes during column chromatography. How can I resolve this?
Answer: Co-elution is a common problem when dealing with structurally similar impurities. Here are several strategies to improve chromatographic separation:
-
Optimize Your Mobile Phase:
-
Solvent System Modification: If you are using a standard ethyl acetate/hexane system, try incorporating a different solvent to alter the selectivity. For example, dichloromethane (DCM) can offer different interactions. Adding a small amount of a more polar solvent like methanol or a less polar one like toluene can also significantly change the separation.
-
Isocratic vs. Gradient Elution: If using isocratic elution, switch to a shallow gradient. This can help resolve closely eluting compounds.
-
-
Change the Stationary Phase:
-
Silica Gel Porosity: Standard silica gel has a pore size of 60 Å. Switching to a different pore size or a different particle size can sometimes improve resolution.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a bonded phase (like diol or cyano) column, which will have different selectivities compared to silica.
-
-
Recrystallization as an Alternative: If chromatography is consistently failing, recrystallization may be a more effective method for removing closely related impurities.
Section B: Product Instability and Degradation
Question 3: My product appears pure after chromatography, but the purity decreases upon storage. What is happening and how can I prevent it?
Answer: This is a classic sign of product instability. The chloromethyl group is susceptible to degradation over time.
-
Hydrolysis: Reaction with atmospheric moisture is a primary degradation pathway.
-
Photodegradation: Exposure to light, particularly UV light, can also cause degradation.
-
Thermal Degradation: The compound may be unstable at room temperature over long periods.
Stabilization and Storage Protocol:
-
Thorough Drying: Ensure the purified product is completely free of water and residual protic solvents. Drying under high vacuum is recommended.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.
-
Low Temperature: Store at low temperatures, ideally in a freezer at -20°C.[2]
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.
Question 4: I observe significant product loss during aqueous work-up. How can I minimize this?
Answer: Aqueous work-ups can lead to hydrolysis of the chloromethyl group. To minimize this:
-
Use Brine Washes: Instead of pure water, wash the organic layer with saturated sodium chloride solution (brine). This reduces the water activity and minimizes hydrolysis.
-
Keep it Cold: Perform the work-up using ice-cold solutions and in an ice bath to slow the rate of hydrolysis.
-
Minimize Contact Time: Complete the aqueous extraction as quickly as possible.
-
Anhydrous Work-up: If possible, consider a non-aqueous work-up. For example, quenching the reaction with a non-protic solvent and then filtering off any salts.
Section C: Purification Technique Troubleshooting
Question 5: What is a good starting point for column chromatography of crude this compound?
Answer: A good starting point for silica gel column chromatography would be a mobile phase of low to medium polarity.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and effective for a wide range of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with 100% hexane and gradually increase the proportion of ethyl acetate. The product is expected to elute at around 10-30% ethyl acetate. |
| Alternative Mobile Phase | Dichloromethane/Hexane | Can provide different selectivity if separation is poor with ethyl acetate. |
| TLC Analysis | Use the same solvent system planned for the column to determine the optimal elution conditions. | Aim for an Rf value of 0.2-0.3 for the product. |
Step-by-Step Protocol for Column Chromatography:
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elute the Column: Start with the low-polarity mobile phase and collect fractions.
-
Increase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the desired product.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Question 6: Can I purify this compound by recrystallization? If so, what solvents should I try?
Answer: Recrystallization can be a very effective method for purifying this compound, especially for removing minor impurities and achieving high crystalline purity. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Suggested Solvents for Screening:
-
Single Solvents:
-
Solvent Pairs:
-
Toluene/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Recrystallization Protocol:
-
Dissolution: In a flask, add a small amount of the chosen solvent to the crude product and heat the mixture to boiling while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the product just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under vacuum.
PART 3: Visualization of Workflows
Diagram 1: Troubleshooting Flowchart for Low Purity
Caption: Decision tree for diagnosing and addressing low purity issues.
Diagram 2: Purification Method Selection Guide
Caption: Guide for selecting the initial purification method.
References
- Fahmy, H. T. Y., et al. (2015). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 34-41.
- Google Patents. (2020). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
- Google Patents. (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Electrophilic Intermediates: A Reactivity Comparison of 5-(Chloromethyl)- vs. 5-(Bromomethyl)-2-(thiophen-2-yl)pyrimidine
Introduction: Choosing the Right Tool for Pyrimidine Scaffolding
In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives are foundational motifs, integral to a vast number of biologically active compounds. The 2-(thiophen-2-yl)pyrimidine scaffold, in particular, is a privileged structure found in various therapeutic candidates. Introducing this scaffold often relies on the use of reactive halogenated intermediates, with 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine and its 5-(bromomethyl) analog being two of the most common electrophilic building blocks.
While structurally similar, the choice between the chloro- and bromo- derivatives is not trivial. It has profound consequences for reaction kinetics, yield, and the mildness of applicable conditions. This in-depth guide provides a comparative analysis of their reactivity, grounded in fundamental chemical principles and supported by experimental data, to empower researchers to make informed decisions in their synthetic strategies.
Pillar 1: The Decisive Factors in Reactivity - A Mechanistic Deep Dive
The reactivity of these compounds is overwhelmingly dictated by their performance in bimolecular nucleophilic substitution (SN2) reactions. The carbon of the halomethyl group is the electrophilic center, made more susceptible to nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring.[1] The fundamental difference in the reaction rates between the chloro- and bromo- analogs hinges on two key physical organic principles: leaving group ability and carbon-halogen bond strength .
Leaving Group Ability: The Heart of the Matter
A good leaving group is one that can stabilize the negative charge it acquires after departing. The governing principle is that weaker bases are better leaving groups .[2] When comparing chloride (Cl⁻) and bromide (Br⁻), we look to the acidity of their conjugate acids, HCl and HBr. Since HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻. This makes the bromide ion a superior leaving group.[3][4]
Furthermore, the larger electron cloud of the bromide ion is more polarizable . This increased polarizability allows for more effective dispersal of the developing negative charge in the SN2 transition state, thereby lowering the activation energy of the reaction.[3][4]
Carbon-Halogen Bond Strength: The Energy Barrier
The second critical factor is the strength of the bond being broken. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[3][5] For instance, the bond dissociation energy for a typical benzylic C-Cl bond is approximately 68 kcal/mol, whereas the corresponding C-Br bond is weaker.[6][7] A weaker bond requires less energy to cleave, which again translates to a lower activation energy and a faster reaction rate for the bromomethyl compound.[3]
Caption: A generalized workflow for the synthesis of pyrimidine derivatives.
Protocol 1: Using this compound (Lower Reactivity)
-
Setup: To a solution of the primary amine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Addition: Add this compound (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 70°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours. The reaction is typically complete within 6-12 hours . [8]4. Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Using 5-(Bromomethyl)-2-(thiophen-2-yl)pyrimidine (Higher Reactivity)
-
Setup: To a solution of the primary amine (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition: Add 5-(bromomethyl)-2-(thiophen-2-yl)pyrimidine (1.1 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) . Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-4 hours .
-
Work-up: After completion, pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Authoritative Grounding & Final Analysis
The choice between the chloro- and bromomethyl analogs is a classic case of balancing reactivity, cost, and stability.
-
Expertise & Causality: The necessity of heating for the chloro-analog is a direct consequence of its higher C-Cl bond energy and the lower leaving group ability of chloride. The use of a polar aprotic solvent like DMF is crucial for SN2 reactions as it solvates the potassium cation while leaving the amine nucleophile relatively "naked" and highly reactive. The base (K₂CO₃) is essential for deprotonating the amine's ammonium salt that forms, driving the equilibrium towards the product. [8]
-
Trustworthiness & Validation: The protocols are self-validating through the explicit requirement of TLC monitoring. This ensures that reaction times are determined by empirical observation of starting material consumption, not arbitrary timing. Final product identity must always be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
-
Strategic Choice:
-
Choose the 5-(bromomethyl) analog when:
-
Working with thermally sensitive substrates where heating is undesirable.
-
Rapid reaction times and high throughput are priorities.
-
Maximizing yield is critical and the slightly higher reagent cost is acceptable.
-
-
Choose the 5-(chloromethyl) analog when:
-
Cost is a primary concern.
-
The nucleophile and desired product are robust enough to withstand elevated temperatures.
-
Long-term storage and reagent stability are important factors.
-
-
References
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Reddit. (2025, December 18). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. r/OrganicChemistry. [Link]
-
Szwarc, M., & Taylor, J. W. (1954). Determination of Some Carbon‐Chlorine Bond Dissociation Energies. The Journal of Chemical Physics, 22(2), 270–274. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of Thiophene and Phenyl Pyrimidine Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of oncology, the strategic selection of core heterocyclic scaffolds is a critical determinant of therapeutic success. Among the myriad of privileged structures, thiophene and phenyl pyrimidine derivatives have emerged as cornerstones in the design of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the bioactivity of these two scaffolds, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. Our analysis will delve into the nuanced structure-activity relationships (SAR), the rationale behind experimental designs, and the mechanistic underpinnings of their biological effects, with a focus on their roles as inhibitors of key oncogenic kinases such as EGFR and VEGFR.
The Thiophene and Phenyl Pyrimidine Scaffolds: A Physicochemical and Biological Overview
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere of a phenyl ring make it a versatile building block in drug design.[2] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] The planarity of the thiophene ring is also thought to contribute to its effective binding to target proteins, particularly kinases.[1]
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is another fundamental scaffold in medicinal chemistry, famously forming the backbone of nucleobases in DNA and RNA. Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.
The fusion of these two potent scaffolds into thienopyrimidine derivatives has yielded a plethora of highly active compounds, particularly in the field of kinase inhibition.[3] These hybrid molecules often mimic the purine core of ATP, enabling them to competitively bind to the ATP-binding site of kinases.[1]
Comparative Bioactivity as Kinase Inhibitors: A Data-Driven Analysis
A direct comparison of the bioactivity of thiophene versus phenyl pyrimidine derivatives is most insightful when these moieties are incorporated into analogous molecular frameworks targeting the same biological endpoint. While head-to-head studies are not always prevalent, analysis of existing literature on kinase inhibitors allows for a robust comparative assessment.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[4] Both thiophene and phenyl pyrimidine derivatives have been extensively explored as EGFR inhibitors.
In a notable study, the bioisosteric replacement of a thiophene ring with a phenyl ring led to a decrease in anticancer activity, highlighting the favorable contribution of the thiophene moiety in that particular scaffold.[2] Conversely, other studies have demonstrated that the introduction of a thiophene ring to a phenyl pyrimidine core can enhance EGFR inhibitory activity. For instance, a series of 5-trifluoromethyl-2-phenylpyrimidine derivatives were designed with a 3-aminothiophene-2-carboxylic acid methylamide fragment at the 4-position of the pyrimidine ring, resulting in potent EGFR inhibitors.[4]
| Compound Class | Target | Key Findings | Reference |
| Naphtho[2,1-b]thiophene | HeLa Cancer Cells | Replacement of the thiophene ring with a phenyl ring resulted in decreased anticancer activity. | [2] |
| 5-Trifluoromethyl-2-phenylpyrimidine-Thiophene Hybrids | EGFR Kinase | Introduction of a 3-aminothiophene fragment to the phenylpyrimidine core yielded potent EGFR inhibitors with IC50 values in the nanomolar range. | [4] |
| Thienopyrimidines | EGFR Kinase | Fused thienopyrimidine systems are selective inhibitors of EGFR. | [3] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Consequently, VEGFR inhibitors are a major class of anticancer drugs.
Studies on furopyrimidine and thienopyrimidine-based VEGFR-2 inhibitors have provided valuable comparative insights. In one such study, thieno[2,3-d]pyrimidine derivatives demonstrated potent VEGFR-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar range.[6] The structure-activity relationship revealed that the nature of the substituent on the thiophene ring significantly influences the inhibitory activity. Another study highlighted that 2-methoxypyridine-substituted derivatives showed greater VEGFR-2 inhibitory properties compared to their unsubstituted pyridine analogs, indicating the nuanced effects of substituents on the phenyl ring.[5]
| Compound Class | Target | Key Findings | Reference |
| Thieno[2,3-d]pyrimidines | VEGFR-2 Kinase | Exhibited potent, dose-related inhibition with IC50 values in the nanomolar range. | [6] |
| Pyridine/Pyrimidine Derivatives | VEGFR-2 Kinase | 2-methoxypyridine substitution enhanced VEGFR-2 inhibitory activity compared to unsubstituted pyridine. | [5] |
| Thiophene-3-carboxamides | VEGFR-2 Kinase | A series of thiophene derivatives showed effective VEGFR-2 inhibitory activity with IC50 values in the nanomolar range. | [7] |
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The anticancer activity of thiophene and phenyl pyrimidine derivatives as kinase inhibitors stems from their ability to block the downstream signaling cascades initiated by EGFR and VEGFR.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and migration. By inhibiting EGFR, these compounds effectively shut down these pro-tumorigenic signals.
Caption: EGFR Signaling Pathway and Inhibition.
VEGFR Signaling Pathway
VEGF binding to its receptor, VEGFR, initiates a similar signaling cascade involving pathways such as PLCγ-PKC-MAPK and PI3K-AKT, which are crucial for endothelial cell proliferation, migration, and survival, thereby promoting angiogenesis. Thiophene and phenyl pyrimidine-based inhibitors block these pathways by targeting the VEGFR kinase domain.
Caption: MTT Assay Experimental Workflow.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the thiophene and phenyl pyrimidine derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Caption: Kinase Inhibition Assay Workflow.
Detailed Protocol (Example using a luminescence-based assay):
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., EGFR or VEGFR-2), its specific substrate (a peptide or protein), and ATP.
-
Compound Addition: In a 96-well plate, add the test compounds at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding the enzyme to the wells containing the substrate, ATP, and the test compounds.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ATP consumed or the amount of phosphorylated product formed. For example, a luciferase-based system can be used to measure the remaining ATP, where a lower luminescence signal indicates higher kinase activity (and thus, less inhibition).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Perspectives
The comparative analysis of thiophene and phenyl pyrimidine derivatives underscores the significant potential of both scaffolds in the design of potent kinase inhibitors. The choice between a thiophene and a phenyl ring is not straightforward and is highly dependent on the specific molecular context and the target kinase. The thiophene ring, with its unique electronic and steric properties, can offer advantages in terms of binding affinity and metabolic stability. However, the phenyl pyrimidine scaffold provides a robust and versatile platform for introducing a wide range of substituents to fine-tune activity and selectivity.
The development of hybrid molecules, such as thienopyrimidines, represents a promising strategy that leverages the favorable attributes of both moieties. Future research should focus on systematic comparative studies where the phenyl and thiophene rings are directly interchanged in a series of compounds to provide more definitive structure-activity relationship data. Furthermore, exploring different substitution patterns on both rings will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of next-generation kinase inhibitors based on these privileged scaffolds.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: NIH) [Link]
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Bioisosterism in Medicinal Chemistry. (Source: ResearchGate) [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (Source: MDPI) [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (Source: NIH) [Link]
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (Source: NIH) [Link]
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Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. (Source: Sukanya) [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. (Source: RSC Publishing) [Link]
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Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (Source: PMC) [Link]
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Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (Source: MDPI) [Link]
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Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (Source: ResearchGate) [Link]
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (Source: Not available)
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (Source: PubMed) [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (Source: NIH) [Link]
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Aromatic Bioisosteres. (Source: Cambridge MedChem Consulting) [Link]
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Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (Source: Journal of Applied Pharmaceutical Science) [Link]
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Design and synthesis of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (Source: NIH) [Link]
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Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (Source: PubMed Central) [Link]
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Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (Source: NIH) [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (Source: PubMed) [Link]
-
Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (Source: PMC) [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (Source: SciELO) [Link]
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Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (Source: ResearchGate) [Link]
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Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. (Source: NIH) [Link]
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
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Exploring the Spectrum of VEGF Inhibitors' Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice. (Source: MDPI) [Link]
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A Comparative Spectroscopic Guide to Substituted 2-(Chloromethyl)thiophenes for Researchers and Drug Development Professionals
Abstract
Substituted 2-(chloromethyl)thiophenes are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, most notably in the thienopyridine class of antiplatelet agents like Clopidogrel.[1] Their utility stems from the reactive chloromethyl group, which facilitates the incorporation of the thiophene moiety into larger, more complex molecular architectures.[1] A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive comparison of substituted 2-(chloromethyl)thiophenes using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We delve into the influence of various substituents on the spectral characteristics, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic and analytical endeavors.
Introduction to 2-(Chloromethyl)thiophenes
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[2][3] The introduction of a chloromethyl group at the 2-position provides a reactive handle for nucleophilic substitution, making 2-(chloromethyl)thiophene and its derivatives valuable building blocks in organic synthesis.[1][4] The nature and position of other substituents on the thiophene ring significantly modulate the electronic properties and, consequently, the spectroscopic signatures of these molecules. This guide will explore these substituent effects through a comparative analysis of their spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For substituted 2-(chloromethyl)thiophenes, both ¹H and ¹³C NMR provide invaluable information about the substitution pattern and the electronic environment of the thiophene ring.
¹H NMR Spectroscopy
The proton NMR spectra of 2-(chloromethyl)thiophenes are characterized by signals from the chloromethyl protons and the aromatic protons on the thiophene ring.
-
Chloromethyl Protons (-CH₂Cl): These protons typically appear as a sharp singlet in the range of δ 4.7-5.0 ppm . The exact chemical shift is influenced by the electronic nature of the substituents on the thiophene ring. Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) deshield these protons, causing a downfield shift (higher ppm). Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) cause an upfield shift (lower ppm).
-
Thiophene Ring Protons: The chemical shifts and coupling patterns of the thiophene ring protons are highly dependent on the substitution pattern.
-
Unsubstituted 2-(chloromethyl)thiophene: The protons at the 3, 4, and 5-positions appear as multiplets in the aromatic region (typically δ 6.9-7.4 ppm ).
-
Substituted Derivatives: The introduction of a substituent at the 5-position simplifies the spectrum, often resulting in two doublets for the H-3 and H-4 protons. The coupling constant between these adjacent protons (J₃,₄) is typically around 3.5-5.0 Hz.
-
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm) for Selected 2-(Chloromethyl)thiophene Derivatives in CDCl₃
| Substituent at C5 | -CH₂Cl (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | Other Signals (δ, ppm) |
| -H | ~4.75 (s) | ~7.00 (dd) | ~6.95 (t) | H-5: ~7.25 (dd) |
| -Cl | ~4.70 (s) | ~6.85 (d) | ~6.75 (d) | - |
| -CH₃ | ~4.72 (s) | ~6.70 (d) | ~6.60 (d) | ~2.45 (s, -CH₃) |
| -NO₂ | ~4.95 (s) | ~7.20 (d) | ~7.80 (d) | - |
Data are estimations based on typical substituent effects and should be confirmed with experimental data.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-(chloromethyl)thiophene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework.
-
Chloromethyl Carbon (-CH₂Cl): The signal for this carbon typically appears in the range of δ 40-45 ppm .
-
Thiophene Ring Carbons: The chemical shifts of the ring carbons are sensitive to the substituents. The carbon bearing the substituent (ipso-carbon) and the other ring carbons will show characteristic shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and effective method for identifying key functional groups and gaining insight into the bonding within a molecule.
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ .[5]
-
C-H Stretching (Aliphatic -CH₂Cl): The C-H stretching of the chloromethyl group appears in the region of 2960-2850 cm⁻¹ .
-
C=C Stretching (Thiophene Ring): The aromatic C=C stretching vibrations of the thiophene ring usually give rise to several bands in the 1550-1400 cm⁻¹ region.[6]
-
C-S Stretching: The C-S stretching vibration within the thiophene ring can be found in the 850-600 cm⁻¹ region.[6]
-
C-Cl Stretching: The C-Cl stretching vibration of the chloromethyl group is typically observed in the 800-600 cm⁻¹ range.
-
Substituent Vibrations: The presence of other functional groups will give rise to their characteristic absorption bands (e.g., -NO₂ asymmetric and symmetric stretching around 1530 and 1350 cm⁻¹, respectively; C=O stretching for ketones/esters around 1700 cm⁻¹).
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Substituted 2-(Chloromethyl)thiophenes
| Vibrational Mode | Unsubstituted | 5-Nitro Derivative | 5-Acetyl Derivative |
| Aromatic C-H Stretch | ~3100 | ~3110 | ~3090 |
| Aliphatic C-H Stretch | ~2950, 2860 | ~2960, 2870 | ~2955, 2865 |
| C=C Ring Stretch | ~1520, 1430 | ~1540, 1420 | ~1530, 1440 |
| C-Cl Stretch | ~700 | ~710 | ~705 |
| Substituent Bands | - | ~1530 (asym NO₂) ~1350 (sym NO₂) | ~1680 (C=O) |
Data are representative and can vary based on the specific molecule and sampling method.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the thiophene ring.
The UV-Vis spectrum of 2-(chloromethyl)thiophene typically exhibits absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the nature of the substituents on the thiophene ring.
-
Auxochromic and Chromophoric Effects: Electron-donating groups (auxochromes) like -CH₃ and -OCH₃ can cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect). Electron-withdrawing groups (chromophores) like -NO₂ and -CHO, when in conjugation with the thiophene ring, can also lead to significant bathochromic shifts.
Table 3: UV-Vis Absorption Maxima (λ_max in nm) for Substituted 2-(Chloromethyl)thiophenes in Ethanol
| Substituent at C5 | λ_max (nm) |
| -H | ~235 |
| -CH₃ | ~240 |
| -Br | ~245 |
| -CHO | ~280 |
| -NO₂ | ~320 |
Values are approximate and can be influenced by the solvent.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that does not absorb in the region of interest (e.g., ethanol, methanol, hexane).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λ_max.
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Measure the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the compound. Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion will appear as a characteristic M⁺ and M+2 peak cluster with a relative intensity ratio of about 3:1.[7] This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The fragmentation of 2-(chloromethyl)thiophenes under electron ionization (EI) often involves the loss of the chlorine atom or the entire chloromethyl group.
-
Loss of Cl: A prominent peak is often observed at [M-35]⁺ and [M-37]⁺, corresponding to the loss of a chlorine radical. This results in the formation of the stable thienylmethyl cation.
-
Thienylmethyl Cation: The base peak in the spectrum is frequently the thienylmethyl cation (m/z 97), formed by the loss of the chlorine radical.
-
Ring Fragmentation: Further fragmentation of the thiophene ring can also occur.
-
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic characterization of substituted 2-(chloromethyl)thiophenes is a multi-faceted process that relies on the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle. By understanding the influence of various substituents on the spectral data, researchers can confidently identify, purify, and utilize these important synthetic intermediates in the development of novel pharmaceuticals and other advanced materials. This guide serves as a practical reference, combining theoretical principles with actionable experimental protocols to support the scientific community in their research endeavors.
References
-
PubChem. 2-(Chloromethyl)thiophene. National Center for Biotechnology Information. [Link][8]
-
Ibrahim, S. R. M., et al. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220. [Link][3]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link][7]
-
NIST. Thiophene, 2-methyl-. NIST Chemistry WebBook. [Link][9]
-
Anwar, H., et al. (2017). Synthesis, Characterization, and Computational Studies of 2-carbaldehyde oxime-5-nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 133-140. [Link][5]
-
Suryanarayana, I., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 58-67. [Link][6]
-
Google Patents. Chloromethylation of thiophene. [4]
-
RSC Publishing. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic. [Link][10]
-
NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link][2]
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A Technical Guide to Alternative Building Blocks for 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The compound 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine serves as a valuable scaffold, combining the pharmacologically significant thiophene and pyrimidine rings with a reactive chloromethyl linker. This guide provides an in-depth comparison of viable alternatives to this key intermediate, focusing on modifications of the heterocyclic core and the electrophilic linker. We will explore the synthesis, reactivity, and bioisosteric rationale for these alternatives, supported by experimental data to inform your selection process.
The Core Scaffold: Understanding this compound
The 2-(thiophen-2-yl)pyrimidine motif is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The thiophene ring, a well-established bioisostere of a phenyl ring, offers a distinct electronic and steric profile, often enhancing target engagement and modulating metabolic stability. The pyrimidine ring provides hydrogen bonding capabilities and can serve as a crucial pharmacophoric element. The 5-chloromethyl group acts as a reactive handle, allowing for the covalent attachment of this scaffold to a nucleophilic partner, typically via an SN2 reaction, to construct more complex molecules.
1.1. Synthesis and Reactivity
The synthesis of this compound is not widely documented in publicly available literature, but a reliable route can be inferred from standard heterocyclic chemistry transformations. A plausible synthetic pathway involves the initial construction of the corresponding hydroxymethyl derivative, followed by chlorination.
Step-by-Step Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
The reactivity of the chloromethyl group is enhanced by the electron-withdrawing nature of the pyrimidine ring, making it a good electrophile for reactions with a variety of nucleophiles, including amines, thiols, and alcohols.[1] This reactivity is crucial for its utility as a building block in drug discovery programs.
Alternative Building Blocks: A Comparative Analysis
The choice of an alternative building block can be driven by several factors, including the desire to modulate biological activity, improve physicochemical properties, overcome metabolic liabilities, or explore novel intellectual property space. We will consider alternatives based on modifications to the heterocyclic core and the electrophilic linker.
2.1. Bioisosteric Replacements for the Heterocyclic Core
Bioisosterism is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound.[2] Here, we explore replacements for both the thiophene and pyrimidine rings.
2.1.1. Thiophene Ring Alternatives
The thiophene ring can be replaced by other five- or six-membered aromatic heterocycles to alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the parent molecule.
| Bioisostere | Rationale for Replacement | Commercial Availability of Precursors |
| Furan | Modulates electronic properties (more electron-rich than thiophene) and can alter metabolic profile. | Furan-2-carboximidamide and related starting materials are commercially available. |
| Phenyl | Provides a classic scaffold with well-understood metabolism and synthetic chemistry. Can increase lipophilicity. | Benzamidine and its derivatives are widely available and cost-effective. |
| Pyridine | Introduces a basic nitrogen atom, which can be used to form salts and improve solubility. Can also engage in additional hydrogen bonding. | Picolinimidamides are commercially available. |
| Thiazole | Introduces an additional nitrogen atom, altering hydrogen bonding potential and electronic properties. | Thiazole-2-carboximidamide is commercially available. |
Experimental Protocol: Synthesis of 2-(Furan-2-yl)-5-(hydroxymethyl)pyrimidine (A Furan-based Alternative)
A synthetic route analogous to that of the thiophene derivative can be employed, starting from furan-2-carboximidamide.
-
Cyclization: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add furan-2-carboximidamide hydrochloride and diethyl ethoxymethylenemalonate. Reflux the mixture for several hours.
-
Work-up: After cooling, the reaction mixture is poured into water and acidified. The resulting precipitate is filtered, washed, and dried to yield the intermediate ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate.
-
Reduction: The ester is then reduced to the corresponding alcohol, 2-(furan-2-yl)-5-(hydroxymethyl)pyrimidine, using a suitable reducing agent like lithium aluminium hydride in an anhydrous ether solvent.[3]
-
Chlorination: The resulting alcohol can be converted to the chloromethyl derivative using thionyl chloride or a similar chlorinating agent.
2.1.2. Pyrimidine Ring Alternatives
The pyrimidine ring can also be replaced to explore different geometries and electronic properties.
| Bioisostere | Rationale for Replacement | Commercial Availability of Precursors |
| Pyridine | Changes the arrangement of nitrogen atoms, potentially altering receptor interactions and physicochemical properties. | 2-Thienylpyridines with functional handles are available. |
| Pyrazine | Offers a different arrangement of nitrogen atoms compared to pyrimidine, which can impact biological activity and physical properties. | Substituted 2-thienylpyrazines can be synthesized. |
2.2. Alternative Electrophilic Linkers
The chloromethyl group, while reactive, can sometimes lead to instability or off-target reactivity. The following alternatives offer different reactivity profiles and can be advantageous in certain contexts.
| Linker | Structure | Reactivity Profile & Advantages |
| Mesyloxymethyl | -CH₂OMs | Mesylates are excellent leaving groups, often leading to faster and cleaner reactions than chlorides. They are typically more stable for storage.[4] |
| Epoxide | -CH(O)CH₂ | Reacts readily with nucleophiles under mild conditions. The resulting product contains a hydroxyl group that can be used for further functionalization. |
| Vinyl Sulfone | -SO₂CH=CH₂ | Acts as a Michael acceptor, reacting with soft nucleophiles like thiols. Can form stable covalent bonds with biological targets.[5] |
Experimental Protocol: Synthesis of (2-(Thiophen-2-yl)pyrimidin-5-yl)methanol mesylate (A Mesylate Alternative)
-
Mesylation: To a solution of 5-(hydroxymethyl)-2-(thiophen-2-yl)pyrimidine in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine followed by methanesulfonyl chloride.
-
Work-up: Stir the reaction at 0 °C for a few hours, then quench with water. The organic layer is separated, washed, dried, and concentrated to yield the mesylate.
Comparative Reactivity of Electrophilic Linkers:
| Linker | Relative Reactivity with Amines | Stability |
| Chloromethyl | High | Moderate; can be lachrymatory and may degrade upon storage. |
| Mesyloxymethyl | Very High | Good; generally more stable than the corresponding chloride. |
| Epoxide | High (ring-opening) | Good |
| Vinyl Sulfone | Moderate (Michael addition) | Good |
Data-Driven Decision Making: A Comparative Summary
| Building Block | Predicted Reactivity | Synthetic Accessibility | Rationale for Use |
| This compound | High | Moderate | Established scaffold with good reactivity. |
| 5-(Chloromethyl)-2-(furan-2-yl)pyrimidine | High | Moderate | Modulates electronics and metabolic profile. |
| 5-(Chloromethyl)-2-phenylpyrimidine | High | High | Classic bioisostere, increases lipophilicity. |
| (2-(Thiophen-2-yl)pyrimidin-5-yl)methyl methanesulfonate | Very High | Moderate | Enhanced reactivity and stability compared to the chloride. |
| 2-(Thiophen-2-yl)-5-(oxiran-2-yl)pyrimidine | High | Moderate | Introduces a hydroxyl group post-reaction for further derivatization. |
Conclusion
The selection of a building block is a critical decision in the drug discovery cascade. While this compound is a potent and versatile starting material, a careful consideration of its alternatives can unlock new avenues for lead optimization. By employing bioisosteric replacements for the thiophene or pyrimidine rings, researchers can fine-tune the steric and electronic properties of their molecules. Furthermore, the use of alternative electrophilic linkers such as mesylates or epoxides can offer advantages in terms of reactivity, stability, and downstream functionalization. This guide provides a framework for making informed decisions, grounded in the principles of synthetic and medicinal chemistry, to accelerate the development of next-generation therapeutics.
References
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- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Synthesis method of 2-chloro-5-chloromethyl pyridine. (n.d.).
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Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[6]annulene-scaffold. (n.d.). PubMed Central.
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- Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. (2022). PubMed Central.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Chloromethylating Agents for Pyrimidines
Introduction: The Strategic Importance of Chloromethylated Pyrimidines
In the landscape of modern drug discovery and development, the pyrimidine scaffold stands out as a "privileged" structure. Its presence in the molecular architecture of numerous FDA-approved drugs, ranging from antiviral and anticancer to anti-inflammatory agents, underscores its significance.[1][2] The functionalization of this heterocyclic core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of pharmacological properties.
The introduction of a chloromethyl group onto the pyrimidine ring is a particularly powerful synthetic transformation. This functional group serves as a versatile handle, a reactive electrophilic site enabling the facile introduction of a wide variety of nucleophilic moieties through substitution reactions.[3][4][5][6] This unlocks a vast chemical space for generating novel derivatives with therapeutic potential.[7][8]
This guide provides an in-depth comparison of the synthetic efficiency of various chloromethylating agents for pyrimidines. We will delve into the mechanistic underpinnings of these reactions, present comparative data to inform your choice of reagents, and provide detailed, field-proven protocols.
The Mechanism: An Electrophilic Aromatic Substitution
At its core, the chloromethylation of a pyrimidine ring is a classic electrophilic aromatic substitution reaction.[9][10] The reaction involves the generation of a potent electrophile, typically a chloromethyl cation (+CH2Cl) or a related species, which then attacks the electron-rich positions of the pyrimidine ring.[11] The stability of the intermediate sigma complex and the subsequent rearomatization of the ring are critical steps that dictate the reaction's success. The electron-deficient nature of the pyrimidine ring compared to benzene means that strong electrophiles and often catalytic activation are necessary for the reaction to proceed efficiently.[3]
Caption: General mechanism of pyrimidine chloromethylation.
Comparative Analysis of Chloromethylating Agents
The choice of chloromethylating agent is the most critical decision influencing the reaction's efficiency, safety, and scalability. Each option presents a unique profile of reactivity, required conditions, and potential hazards.
| Chloromethylating Agent System | Typical Reaction Conditions | Typical Yield Range | Key Advantages | Key Disadvantages & Safety Concerns |
| Formaldehyde / Paraformaldehyde + HCl | Lewis acid catalyst (e.g., ZnCl₂, AlCl₃); Protic acids (H₂SO₄, Acetic Acid).[3][9] | 40-80% | Inexpensive and readily available reagents.[12] Well-established "Blanc Reaction" methodology.[11] | Harsh acidic conditions.[13] Risk of diarylmethane byproduct formation, especially with activated rings.[3][11] Significant Hazard: In-situ formation of the potent carcinogen bis(chloromethyl) ether (BCME).[9] |
| Chloromethyl Methyl Ether (MOM-Cl) | Can be used under milder conditions, sometimes without a strong catalyst.[11] | 60-90% | Higher reactivity than formaldehyde/HCl.[11] Good for moderately deactivated substrates. | Potent Carcinogen. [14] Highly moisture-sensitive. Use is often restricted due to safety concerns. |
| Bis(chloromethyl) ether (BCME) | Highly reactive, requires careful temperature control. | >90% | Extremely high reactivity. | EXTREMELY Potent Carcinogen. [9] Its use as a starting reagent is avoided in modern labs; it is primarily a concern as a byproduct. |
Deep Dive into Reagent Systems
The Workhorse: Paraformaldehyde and Hydrogen Chloride
This combination, often employed in the presence of a Lewis acid catalyst like zinc chloride, is the most common method for chloromethylation, known as the Blanc reaction.[11]
-
Mechanism of Action: Under acidic conditions, formaldehyde is protonated, making its carbon atom highly electrophilic.[11] This species, or a chloromethyl cation formed from it, is then attacked by the pyrimidine ring.[11] The Lewis acid (ZnCl₂) coordinates with the formaldehyde oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the reaction.[11]
-
Causality Behind Experimental Choices:
-
Catalyst: Zinc chloride is the most frequently used catalyst because it effectively activates the formaldehyde without being overly aggressive, which could lead to excessive byproduct formation.[3][9] For less reactive pyrimidine substrates, stronger Lewis acids like AlCl₃ might be necessary, but this increases the risk of side reactions.[9][13]
-
Temperature Control: Elevated temperatures can favor the formation of diarylmethane byproducts where a second pyrimidine molecule is alkylated by the newly formed chloromethylpyrimidine.[13] Therefore, reactions are often run at moderate temperatures (e.g., 40-60°C) to balance reaction rate and selectivity.
-
-
Trustworthiness & Self-Validation: A successful reaction is often validated by the clean formation of the desired product with minimal diarylmethane impurity, which can be checked via TLC or ¹H NMR analysis of the crude reaction mixture.
The High-Reactivity Option: Chloromethyl Ethers (MOM-Cl & BCME)
Chloromethyl methyl ether (MOM-Cl) and bis(chloromethyl) ether (BCME) are pre-formed, highly reactive chloromethylating agents.[11]
-
Mechanism of Action: These reagents do not require activation in the same way as formaldehyde. They are potent electrophiles that can directly react with the pyrimidine ring, often under much milder conditions.[11]
-
The Critical Safety Caveat: The high reactivity of these compounds is overshadowed by their extreme toxicity and carcinogenicity.[9][14] BCME, in particular, is a known and potent human carcinogen. While MOM-Cl can be synthesized, its use requires stringent safety protocols, including dedicated fume hoods and personal protective equipment.[15][16] For most applications, the risks associated with these reagents outweigh their benefits, especially when the formaldehyde/HCl system provides a viable, albeit less reactive, alternative.
Experimental Protocol: Chloromethylation of an Activated Pyrimidine Derivative
This protocol is a representative example for the chloromethylation of a pyrimidine substrate using the paraformaldehyde/HCl system. Note: This procedure should be performed in a well-ventilated fume hood due to the use of HCl and the potential formation of BCME.
Caption: Experimental workflow for pyrimidine chloromethylation.
Materials:
-
Substituted Pyrimidine (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
-
Anhydrous 1,4-Dioxane
-
Hydrogen Chloride (gas)
-
Ice-water
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser (with a calcium chloride drying tube), add the substituted pyrimidine (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous zinc chloride (1.2 eq).
-
Expertise & Experience: Using anhydrous reagents and a dry apparatus is crucial to prevent the reaction of HCl with water and to ensure the Lewis acid catalyst remains active.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to create a stirrable slurry.
-
HCl Introduction: Cool the flask in an ice bath. Begin bubbling dry hydrogen chloride gas through the mixture via the gas inlet tube with vigorous stirring. Continue the HCl addition until the solution is saturated.
-
Causality: HCl serves both as a reactant and a catalyst. Saturating the solution at a low temperature ensures a high concentration of the reactive species is available before heating.
-
-
Reaction: Remove the ice bath and warm the reaction mixture to 50-60°C using an oil bath. Maintain this temperature and stir for 4-8 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC). A complete reaction is indicated by the consumption of the starting pyrimidine.
-
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice and water.
-
Causality: This step quenches the reaction and dissolves the inorganic salts like ZnCl₂.
-
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Workup - Washing: Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acid) and then with brine (to remove residual water).
-
Expertise & Experience: The bicarbonate wash is critical for removing residual HCl, which can degrade the product during concentration.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure chloromethylated pyrimidine.
Conclusion and Recommendations
The chloromethylation of pyrimidines is a vital synthetic tool for medicinal chemists.
-
For most laboratory-scale and process development applications, the paraformaldehyde/HCl system with a zinc chloride catalyst represents the most practical and balanced approach.[3][9][11][12] It avoids the extreme hazards of pre-formed chloromethyl ethers while providing acceptable yields.
-
The use of chloromethyl methyl ether (MOM-Cl) should be reserved for cases where the formaldehyde/HCl system fails, such as with highly deactivated pyrimidine rings, and only when stringent safety protocols can be rigorously followed.
-
Bis(chloromethyl) ether (BCME) should not be used as a starting reagent due to its extreme carcinogenicity. Researchers using the formaldehyde/HCl method must always be aware of its potential as a byproduct and work accordingly.
By understanding the mechanisms, advantages, and limitations of each agent, and by employing robust, well-designed experimental protocols, researchers can efficiently and safely synthesize the chloromethylpyrimidine intermediates crucial for advancing drug discovery programs.
References
-
New studies in aromatic chloromethylation. Durham E-Theses. [Link]
-
Blanc chloromethylation. Wikipedia. [Link]
-
An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
-
W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Science of Synthesis. [Link]
- Synthesis of chlorinated pyrimidines.
-
Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
-
New Data on the Chloromethylation of Aromatic and Heteroaromatic Compounds. ResearchGate. [Link]
- Chloromethylation.
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PubMed Central. [Link]
-
MONOCHLOROMETHYL ETHER. Organic Syntheses. [Link]
-
The Application of the Chloromethylation Reaction to the Syntheses of Certain Polymethylbenzenes. Journal of the American Chemical Society. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Wiley Online Library. [Link]
- Process for the preparation of chloromethyl methyl ether.
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. ResearchGate. [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of successful therapeutic innovation. The family of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine derivatives represents a scaffold of significant interest, demonstrating potential in various therapeutic areas. However, their biological activity is intrinsically linked to their precise three-dimensional architecture. This guide provides an in-depth comparison of analytical methodologies for the robust structural validation of these compounds, moving beyond a simple recitation of techniques to a discussion of strategic application and data interpretation. Our focus is on building a self-validating system of analysis that ensures the scientific integrity of your findings.
The Imperative of Orthogonal Structural Verification
At the Core of Confirmation: A Triad of Spectroscopic and Crystallographic Techniques
The primary and most powerful tools for the absolute structural determination of novel small molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton in Solution
NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Causality Behind the Experiment: NMR allows us to "see" the molecule's framework by probing the magnetic properties of atomic nuclei within a strong magnetic field. The resulting spectrum provides information on the number of unique protons and carbons, their electronic environments (chemical shift), their proximity to one another (spin-spin coupling), and their spatial relationships (NOE).
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Probe: A broadband probe is required for acquiring both ¹H and ¹³C spectra.
-
Temperature: Maintain a constant temperature, typically 25 °C, to ensure reproducibility.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Key signals to observe for this compound:
-
A singlet for the chloromethyl (-CH₂Cl) protons.
-
Doublets and triplets characteristic of the thiophene ring protons.
-
A singlet for the pyrimidine ring proton.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
This will provide a single peak for each unique carbon atom in the molecule.
-
-
2D NMR for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity within the thiophene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, aiding in the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the thiophene and pyrimidine rings, and the position of the chloromethyl group.
-
| Technique | Expected Observation for this compound | Structural Information Gained |
| ¹H NMR | Singlet (~4.7 ppm, 2H); Doublet of doublets (~7.2 ppm, 1H); Doublet (~7.6 ppm, 1H); Doublet (~7.7 ppm, 1H); Singlet (~8.9 ppm, 1H) | Presence and environment of the -CH₂Cl group, the three thiophene protons, and the pyrimidine proton. |
| ¹³C NMR | Signal for -CH₂Cl carbon (~45 ppm); Signals for thiophene carbons (~128-135 ppm); Signals for pyrimidine carbons (~155-165 ppm) | Confirms the number of unique carbon environments. |
| HMBC | Correlation between the -CH₂Cl protons and the C5 carbon of the pyrimidine ring. Correlations between the thiophene protons and the C2 carbon of the pyrimidine ring. | Unambiguously confirms the substitution pattern on the pyrimidine ring. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the precise molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structural components.[2]
Causality Behind the Experiment: In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) acts as a molecular fingerprint.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for these derivatives.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform MS/MS on the [M+H]⁺ ion to induce fragmentation and record the product ion spectrum.
-
The fragmentation of this compound would likely involve characteristic losses.
| Precursor Ion (m/z) | Expected Fragment Ion (m/z) | Neutral Loss | Structural Implication |
| [M+H]⁺ | [M+H - Cl]⁺ | Chlorine radical | Presence of a chlorine atom. |
| [M+H]⁺ | [M+H - CH₂Cl]⁺ | Chloromethyl radical | Loss of the chloromethyl substituent. |
| [M+H]⁺ | [Thiophene-C≡N]⁺ | Pyrimidine and chloromethyl fragments | Fragmentation of the pyrimidine ring. |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers the most unambiguous determination of a molecule's three-dimensional arrangement in the solid state, including bond lengths and angles.[3][4]
Causality Behind the Experiment: When a highly ordered single crystal is irradiated with X-rays, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the electron density map of the molecule can be reconstructed, revealing the precise position of each atom.
-
Crystal Growth: This is often the most challenging step.[4] Grow a high-quality single crystal of the derivative (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection:
-
Mount the crystal on a goniometer.
-
Place the crystal in a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and symmetry.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions.
-
The output of a successful X-ray crystallographic analysis is a 3D model of the molecule, providing definitive proof of the connectivity and stereochemistry. This technique is particularly valuable for resolving any ambiguities that may remain after NMR and MS analysis.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of this compound derivatives, integrating the three core techniques.
Caption: A logical workflow for the structural validation of novel compounds.
Assessing Purity: A Comparative Look at HPLC and GC
Beyond structural confirmation, ensuring the purity of a compound is paramount for reliable biological testing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for purity assessment in the pharmaceutical industry. The choice between them depends on the physicochemical properties of the analyte and potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. The primary choice for most small molecule pharmaceuticals. | Ideal for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility for less volatile compounds. |
| Instrumentation | HPLC system with a UV or diode array detector. | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Recommendation | Primary technique for purity determination of this compound derivatives due to their likely non-volatile nature. | Complementary technique for detecting volatile impurities that may not be observed by HPLC. |
Experimental Protocol: HPLC for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Adherence to Regulatory Standards for Trustworthiness
All analytical methods used for the characterization and release of drug candidates should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] This ensures that the methods are reliable, reproducible, and fit for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Conclusion
The structural validation of this compound derivatives requires a multi-faceted and logical approach. By synergistically employing NMR for detailed structural mapping in solution, mass spectrometry for molecular weight and fragmentation analysis, and X-ray crystallography for definitive solid-state structure, researchers can achieve an unambiguous structural assignment. This rigorous characterization, underpinned by robust chromatographic purity assessment and adherence to established validation guidelines, forms the unshakable foundation upon which successful drug discovery and development programs are built.
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A Comparative Guide to the Reactivity of Chloromethylated Pyrimidines for Synthetic Strategy and Drug Development
Chloromethylated pyrimidines are cornerstone building blocks in the synthesis of a vast array of biologically active molecules. Their utility stems from the pyrimidine core, a "privileged structure" in medicinal chemistry, combined with the synthetically versatile chloromethyl group.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 2-, 4-, and 5-chloromethylpyrimidine isomers. Understanding the nuanced differences in their reactivity is paramount for researchers in drug discovery and process development, as it directly informs reaction design, optimization, and the prediction of outcomes.
The reactivity of these compounds is dominated by nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[3] The central theme of this analysis is how the position of this group on the electron-deficient pyrimidine ring dictates its susceptibility to nucleophilic attack. This guide will dissect the underlying electronic principles, provide supporting data, and present standardized protocols for empirical evaluation.
The Mechanistic Landscape: Sₙ2 Dominance
The primary reaction pathway for chloromethylated pyrimidines is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][4] This is characteristic of primary alkyl halides, where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride leaving group in a single, concerted step.[3]
The carbon of the chloromethyl group is analogous to a benzylic carbon, as it is attached to an aromatic ring. While benzylic halides can undergo Sₙ1 reactions due to the resonance stabilization of the resulting carbocation, this pathway is less favorable for chloromethylated pyrimidines under typical synthetic conditions.[5][6] The strong electron-withdrawing nature of the diazine ring destabilizes the formation of an adjacent positive charge, thereby favoring the Sₙ2 pathway which avoids a discrete carbocation intermediate.
Caption: General Sₙ2 mechanism for nucleophilic substitution.
Comparative Reactivity: The Decisive Role of Isomerism
The rate of the Sₙ2 reaction is highly sensitive to the electrophilicity of the carbon atom bearing the leaving group. In chloromethylated pyrimidines, this electrophilicity is modulated by the powerful inductive (-I) and mesomeric (-M) effects of the two ring nitrogen atoms. The relative position of the chloromethyl group to these nitrogens is the single most important factor determining its reactivity.
Predicted Reactivity Order: 2- > 4- > 5-
| Isomer | Key Electronic Influences | Predicted Relative Reactivity |
| 2-(Chloromethyl)pyrimidine | Strong inductive (-I) effect from two adjacent nitrogen atoms (N1 and N3). The methylene carbon is highly electron-deficient. | Highest |
| 4-(Chloromethyl)pyrimidine | Strong inductive (-I) effect from adjacent N3 and mesomeric (-M) withdrawal from N1 in the para position. | Intermediate |
| 5-(Chloromethyl)pyrimidine | Weaker inductive (-I) effect from two meta-positioned nitrogen atoms (N1 and N3). No direct resonance withdrawal. | Lowest |
2-(Chloromethyl)pyrimidine: The Most Activated Isomer
The chloromethyl group at the C2 position is flanked by two nitrogen atoms. Their potent, additive electron-withdrawing inductive effects significantly polarize the C-Cl bond, making the methylene carbon a highly "hard" and reactive electrophilic center.[3] This renders 2-(chloromethyl)pyrimidine and its salts exceptionally useful for reactions with a wide range of nucleophiles, including amines, thiols, and alcohols.[3]
4-(Chloromethyl)pyrimidine: A Highly Reactive Alternative
At the C4 position, the chloromethyl group is adjacent to one nitrogen (N3) and para to the other (N1). It experiences a strong inductive pull from N3 and a powerful resonance-based electron withdrawal from N1. While the combined electronic pull is substantial, it is generally considered to be slightly less intense than the dual adjacent inductive effects at the C2 position. Therefore, 4-(chloromethyl)pyrimidine is expected to be highly reactive, but marginally less so than its C2 counterpart. In nucleophilic aromatic substitution (SₙAr) on dihalopyrimidines, the C4 position is often more reactive than the C2, highlighting the potent electronic activation at this site.[7]
5-(Chloromethyl)pyrimidine: The Least Reactive Isomer
When the chloromethyl group is at the C5 position, it is meta to both nitrogen atoms. The electron-withdrawing influence of the nitrogens is transmitted primarily through inductive effects, which decay with distance. Direct resonance withdrawal from the nitrogens to the C5 position is not possible. Consequently, the methylene carbon in 5-(chloromethyl)pyrimidine is significantly less electrophilic than in the other two isomers, resulting in markedly lower reactivity towards nucleophilic substitution.[8]
Caption: Electronic effects governing isomer reactivity.
Experimental Verification: A Protocol for Kinetic Analysis
To empirically validate the predicted reactivity trend, a standardized kinetic experiment is essential. The following protocol describes a robust method for comparing the reaction rates of the three isomers with a model nucleophile, piperidine, using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Objective: To determine the second-order rate constants (k₂) for the reaction of 2-, 4-, and 5-chloromethylpyrimidine with piperidine.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
4-(Chloromethyl)pyrimidine hydrochloride[9]
-
5-(Chloromethyl)pyrimidine hydrochloride[8]
-
Piperidine (reagent grade, distilled)
-
Triethylamine (TEA), anhydrous
-
Acetonitrile (MeCN), HPLC grade
-
Internal Standard (e.g., naphthalene or biphenyl)
-
Deionized water
-
Thermostatted reaction block or water bath
Protocol Workflow
Caption: Workflow for comparative kinetic analysis via HPLC.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Rationale: Preparing stock solutions ensures accurate and reproducible concentrations for all kinetic runs.
-
For each chloromethylpyrimidine hydrochloride isomer, prepare a 0.1 M stock solution in acetonitrile. Note that the hydrochloride salt is often used for stability.[4] A non-nucleophilic base like triethylamine (TEA) must be added to liberate the free base in situ.
-
Prepare a 1.0 M stock solution of piperidine in acetonitrile.
-
Prepare a 0.05 M solution of an internal standard (e.g., naphthalene) in acetonitrile. The internal standard corrects for variations in injection volume.
-
-
Reaction Setup:
-
Rationale: Pseudo-first-order conditions (large excess of nucleophile) simplify the rate law, but determining the second-order rate constant is more rigorous. Here, we use near-equimolar concentrations and the second-order integrated rate law.
-
In a thermostatted vial at 25.0 °C, combine 1.0 mL of the 0.1 M isomer stock solution, 1.0 mL of the internal standard solution, and 7.8 mL of acetonitrile.
-
Add 0.2 mL of 1.0 M TEA to neutralize the HCl salt.
-
To initiate the reaction, add 1.0 mL of the 1.0 M piperidine stock solution. This results in initial concentrations of [Isomer] ≈ 0.01 M and [Piperidine] ≈ 0.1 M. Start the timer immediately.
-
-
Sampling and Quenching:
-
Rationale: Quenching the reaction at precise time points is crucial for accurate kinetic data. Acidification protonates the piperidine, rendering it non-nucleophilic and stopping the reaction.
-
At predetermined intervals (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately dispense the aliquot into a pre-prepared HPLC vial containing 900 µL of a 90:10 water:acetonitrile solution with 0.1% trifluoroacetic acid (TFA).
-
-
HPLC Analysis and Data Processing:
-
Rationale: HPLC provides a precise and accurate method for quantifying the concentration of the remaining starting material over time.
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Calculate the ratio of the peak area of the chloromethylpyrimidine to the peak area of the internal standard for each time point.
-
Convert this ratio to concentration using a calibration curve.
-
Plot the reciprocal of the chloromethylpyrimidine concentration (1/[A]) versus time (t). For a second-order reaction, this plot should be linear. The slope of this line is the second-order rate constant, k₂.
-
Conclusion and Strategic Implications
The reactivity of chloromethylated pyrimidines is a direct function of the electronic properties of the pyrimidine ring, following a predictable trend of 2- > 4- > 5- . This hierarchy is a critical consideration for synthetic chemists.
-
For rapid derivatization , 2-(chloromethyl)pyrimidine is the reagent of choice, offering high reactivity with a broad scope of nucleophiles.[3]
-
For syntheses requiring modulated reactivity or where the 2-isomer leads to side products, 4-(chloromethyl)pyrimidine provides a highly viable, albeit slightly less reactive, alternative.
-
When mild reactivity is desired to avoid side reactions with other sensitive functional groups in a complex molecule, the less reactive 5-(chloromethyl)pyrimidine may be the optimal choice.
By grounding synthetic design in these fundamental principles of physical organic chemistry and validating assumptions with robust kinetic analysis, researchers can accelerate the development of novel pyrimidine-based therapeutics and other advanced materials.
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Navigating the Structure-Activity Landscape of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for substitutions that can significantly modulate biological activity. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine analogs. Due to a lack of direct and comprehensive SAR studies on this specific scaffold, this guide synthesizes data from closely related 2,5-disubstituted pyrimidine and thienopyrimidine analogs to provide an inferred but scientifically grounded comparative analysis. The insights presented herein aim to guide the rational design of more potent and selective analogs for various therapeutic targets, particularly in the realm of oncology and kinase inhibition.
The Core Scaffold: A Hybrid of Privileged Moieties
The this compound core combines two key pharmacophoric elements: the 2-thienylpyrimidine unit and a reactive chloromethyl group at the 5-position. The 2-thienylpyrimidine moiety is a well-established bioisostere of purines, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1][2][3] The chloromethyl group at the C5 position introduces an electrophilic center, which can potentially form covalent bonds with nucleophilic residues in the target protein's active site, leading to irreversible inhibition. This unique combination of features makes this scaffold a compelling starting point for the development of targeted therapies.
Inferred Structure-Activity Relationship (SAR) Analysis
Based on the analysis of structurally related compounds, we can infer the following key SAR trends for the this compound scaffold. These inferences are drawn from studies on 2-thienylpyrimidines with various substitutions and 5-substituted pyrimidines.
The Significance of the 2-(Thiophen-2-yl) Group
The thiophene ring at the 2-position of the pyrimidine is crucial for the biological activity of this class of compounds. It is involved in essential hydrophobic and aromatic interactions within the binding pockets of target proteins. Modifications to the thiophene ring can significantly impact potency and selectivity.
-
Substitution on the Thiophene Ring: The introduction of small alkyl or electron-withdrawing groups on the thiophene ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target. For instance, in a series of 2-pyrimidyl-5-amidothiophenes, substitutions on the thiophene ring were found to influence AKT inhibition.[4]
The Role of the 5-(Chloromethyl) Group
The chloromethyl group at the 5-position is a key feature of this scaffold, acting as a reactive handle. Its electrophilic nature suggests a potential for covalent targeting of nucleophilic residues like cysteine or lysine in the active site of enzymes.
-
Replacement of the Chlorine Atom: Replacing the chlorine with other halogens (e.g., fluorine, bromine) would alter the reactivity of the methyl group, providing a means to fine-tune the covalent interaction or to explore non-covalent interactions.
-
Modification of the Methyl Group: Conversion of the chloromethyl group to other functionalities such as hydroxymethyl, aminomethyl, or carboxymethyl would drastically change the nature of the interaction from potentially covalent to hydrogen bonding or ionic interactions, which would be critical to explore for target selectivity.
Substitutions on the Pyrimidine Ring
Modifications at other positions of the pyrimidine ring, particularly at the 4- and 6-positions, are expected to have a profound impact on the overall activity and pharmacokinetic properties of the analogs.
-
Amino and Substituted Amino Groups at C4/C6: The introduction of amino or substituted amino groups at the C4 and C6 positions can lead to the formation of crucial hydrogen bonds with the hinge region of protein kinases, a common binding motif for pyrimidine-based inhibitors.[5] Studies on thienopyrimidines have shown that the nature of the substituent on the amino group at these positions can significantly influence kinase selectivity.[6]
-
Aryl and Heteroaryl Substitutions at C4/C6: The addition of aryl or heteroaryl groups at these positions can explore further hydrophobic pockets within the active site and can also impact the planarity and conformational flexibility of the molecule.
The following diagram illustrates the key positions for modification on the core scaffold and their potential impact on biological activity.
Caption: Inferred SAR of this compound analogs.
Comparative Analysis with Structurally Related Compounds
To provide a more concrete basis for our inferred SAR, the following table summarizes the biological activities of closely related 2-thienylpyrimidine and 5-substituted pyrimidine analogs from the literature.
| Compound Class | Key Structural Features | Biological Activity | Reference |
| Thiophen-2-yl Pyrimidines | Varied substitutions at C4, C5, and C6 | Anti-schistosomal, paralytic activity against S. mansoni | [7][8] |
| Thienopyrimidines | Fused thiophene and pyrimidine rings | Kinase inhibition (e.g., Tie-2, VEGFR-2) | [5][9] |
| 2-Heteroarylpyrimidines | Phenyl and other heteroaryl groups at C2 | Anticancer activity, overcoming multidrug resistance | [10] |
| 5-Trifluoromethyl-pyrimidines | CF3 group at C5 | Anticancer activity, EGFR inhibition | [11] |
This comparative data suggests that the 2-thienylpyrimidine core is a versatile scaffold for developing inhibitors of various biological targets. The nature of the substituent at the 5-position plays a critical role in determining the specific activity and potency. While the direct effect of a chloromethyl group is not documented in these studies, its electrophilic nature strongly suggests a potential for covalent inhibition, which would be a significant point of differentiation from analogs with non-reactive substituents.
Experimental Protocols
General Synthesis of 2-(Thiophen-2-yl)pyrimidine Derivatives
A common route for the synthesis of 2-(thiophen-2-yl)pyrimidine involves the condensation of thiophene-2-carboximidamide with a suitable 1,3-dicarbonyl compound or its equivalent.[8]
Step-by-step methodology:
-
Preparation of Thiophene-2-carboximidamide: Thiophene-2-carbonitrile can be converted to the corresponding carboximidamide hydrochloride by reacting it with ethanolic HCl followed by treatment with ammonia.
-
Cyclocondensation: The thiophene-2-carboximidamide hydrochloride is then reacted with a 1,3-dicarbonyl compound (e.g., a malonate derivative to introduce substituents at the 4 and 6 positions) in the presence of a base such as sodium ethoxide or DBU in a suitable solvent like ethanol or NMP.
-
Introduction of the 5-Substituent: The substituent at the 5-position can be introduced either by starting with a pre-substituted 1,3-dicarbonyl compound or by subsequent functionalization of the pyrimidine ring. For the introduction of a chloromethyl group, a Vilsmeier-Haack type reaction on a suitable precursor followed by reduction and chlorination could be a viable route.
The following diagram outlines a generalized synthetic workflow.
Caption: Potential signaling pathways targeted by 2-thienylpyrimidine analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly covalent kinase inhibitors. While direct SAR studies are currently lacking, a comprehensive analysis of related compound series allows for the formulation of a robust, inferred SAR to guide future drug discovery efforts.
Key takeaways for researchers:
-
The 2-thiophene moiety is a critical pharmacophore, and its substitution pattern can be optimized to enhance target affinity.
-
The 5-chloromethyl group offers the potential for covalent targeting, which could lead to increased potency and duration of action. Careful modulation of its reactivity is crucial to balance efficacy and potential off-target effects.
-
Substitutions at the C4 and C6 positions of the pyrimidine ring are essential for achieving high-affinity interactions with the hinge region of protein kinases and for fine-tuning selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to validate the inferred SAR presented in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.
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van der Horst, H., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Medicinal Chemistry Letters, 12(2), 229-235. [Link]
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Lesyk, R., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6523. [Link]
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Sukanya, S., et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 8(4), 20218401. [Link]
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Secrist, J. A., 3rd, et al. (1991). Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides. Journal of Medicinal Chemistry, 34(8), 2361-2366. [Link]
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Laird, E. R., et al. (2005). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 15(17), 3892-3895. [Link]
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In vitro testing of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro anticancer activity of 2-(thiophen-2-yl)pyrimidine derivatives, with a particular focus on analogs of 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine. Due to the limited publicly available data on the specific 5-(chloromethyl) derivatives, this guide leverages experimental data from closely related 2-(thiophen-2-yl)pyrimidine and thieno[2,3-d]pyrimidine analogs to provide a comparative framework for their potential efficacy and mechanism of action against various cancer cell lines.
Introduction: The Therapeutic Promise of Pyrimidine-Thiophene Hybrids
The fusion of pyrimidine and thiophene rings has emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Pyrimidine, a fundamental component of nucleic acids, is a well-established pharmacophore in cancer therapy, with drugs like 5-fluorouracil being mainstays in clinical practice.[2] The thiophene ring, a bioisostere of the benzene ring, often enhances the biological activity of compounds due to its unique electronic and lipophilic properties.[3] The combination of these two heterocyclic systems in 2-(thiophen-2-yl)pyrimidine derivatives has led to the development of potent anticancer agents targeting various hallmarks of cancer.[4][5] While specific data on this compound is scarce in peer-reviewed literature, the presence of a reactive chloromethyl group at the 5-position suggests a potential for these compounds to act as alkylating agents or to serve as a key intermediate for further structural modifications to enhance anticancer activity.
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, studies on structurally similar compounds, particularly thieno[2,3-d]pyrimidines, point towards the inhibition of key regulators of cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8]
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration.[6] Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[7] The dual inhibition of these pathways is a highly sought-after strategy in cancer therapy to overcome resistance and improve therapeutic outcomes.
Comparative In Vitro Efficacy: A Look at Structurally Related Compounds
The anticancer potential of novel compounds is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this evaluation. The following table summarizes the IC50 values for representative 2-(thiophen-2-yl)pyrimidine analogs and thieno[2,3-d]pyrimidine derivatives against various cancer cell lines, in comparison to the standard chemotherapeutic drug, Doxorubicin.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Analog 1 | MCF-7 (Breast) | 12.27 ± 0.12 | Doxorubicin | ~0.68 - 2.5 |
| HepG2 (Liver) | 14.53 ± 0.16 | Doxorubicin | ~1.1 | |
| HCT-116 (Colon) | 15.75 ± 0.42 | Doxorubicin | Not specified | |
| Thieno[2,3-d]pyrimidine Analog 2 | PC-3 (Prostate) | < 1 | Doxorubicin | Not specified |
| DU145 (Prostate) | < 1 | Doxorubicin | Not specified | |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative | HepG2 (Liver) | 4.37 ± 0.7 | Cisplatin | Not specified |
| A549 (Lung) | 8.03 ± 0.5 | Cisplatin | Not specified | |
| 7-(4-chlorophenyl)-5-(thiophen-2-yl)-2-thioxo-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | Not specified | Not specified | Not specified | Not specified |
Note: The data presented is for structurally related analogs and not for this compound itself. The IC50 values for Doxorubicin can vary between studies and cell lines.
Experimental Protocols: A Guide to In Vitro Testing
The evaluation of the anticancer potential of novel compounds relies on standardized and reproducible in vitro assays. This section provides a detailed methodology for the MTT assay, a widely used colorimetric method to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
This compound derivatives and reference compounds (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds and reference drug in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that 2-(thiophen-2-yl)pyrimidine derivatives, including the 5-(chloromethyl) analogs, hold significant promise as a scaffold for the development of novel anticancer agents. The potential dual-inhibitory activity against key signaling pathways like EGFR and VEGFR-2 provides a strong rationale for their further investigation.
Future research should focus on the synthesis and in vitro evaluation of a series of this compound derivatives to establish a clear structure-activity relationship. The reactive chloromethyl group offers a versatile handle for the introduction of various functionalities to optimize potency, selectivity, and pharmacokinetic properties. Mechanistic studies, including kinase inhibition assays, cell cycle analysis, and apoptosis assays, will be crucial to elucidate the precise molecular targets and pathways affected by these compounds. A thorough investigation of their efficacy against a broader panel of cancer cell lines, including drug-resistant models, will provide a more comprehensive understanding of their therapeutic potential.
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A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Head-to-Head Comparison
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of the pyrimidine scaffold is a cornerstone of innovation. As a fundamental component of nucleic acids and a privileged structure in a vast array of therapeutic agents, the methods for its construction are of paramount importance.[1] This guide provides an in-depth, head-to-head comparison of the primary methodologies for pyrimidine synthesis, offering both the biological context and the practical considerations of chemical approaches. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols for key synthetic transformations.
The Strategic Divide: Biological Pathways vs. Chemical Synthesis
The synthesis of pyrimidines can be broadly categorized into two main streams: the elegant, enzyme-mediated biological pathways and the versatile, often high-yielding chemical methods. Understanding both is crucial, as they offer different advantages and are suited to different applications, from metabolic studies to large-scale pharmaceutical production.
Part 1: The Biological Blueprint: De Novo and Salvage Pathways
In virtually all living organisms, the synthesis of pyrimidine nucleotides is a meticulously regulated process, essential for DNA and RNA production, and by extension, cell proliferation.[2] This is achieved through two primary routes: the De Novo pathway, which builds the pyrimidine ring from simple precursors, and the Salvage Pathway, which recycles pre-existing pyrimidine bases and nucleosides.
The De Novo Pathway: Building from the Ground Up
The de novo synthesis of pyrimidines is a highly conserved, multi-step enzymatic process that constructs the pyrimidine ring from basic molecular building blocks.[3] This pathway is particularly active in rapidly dividing cells, making it a key target in cancer chemotherapy.[4]
Mechanism and Key Enzymes:
The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP, a reaction catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) .[2] This is the committed and primary rate-limiting step in mammalian cells. The carbamoyl phosphate then enters a series of reactions involving Aspartate Transcarbamoylase (ATCase) and Dihydroorotase (DHOase) to form the initial pyrimidine ring structure, dihydroorotate. Subsequently, Dihydroorotate Dehydrogenase (DHODH) oxidizes dihydroorotate to orotate. Finally, the pyrimidine base is attached to a ribose-5-phosphate moiety, and a decarboxylation step yields the first key pyrimidine nucleotide, Uridine Monophosphate (UMP).
Regulation and Significance:
The de novo pathway is tightly regulated, primarily through feedback inhibition of CPS II by downstream pyrimidine nucleotides like UTP.[2] Its high energy demand underscores the cell's commitment to nucleotide synthesis. The enzymes in this pathway are significant drug targets; for instance, leflunomide and brequinar are inhibitors of DHODH.
Caption: The De Novo Pyrimidine Synthesis Pathway.
The Salvage Pathway: The Art of Recycling
The salvage pathway is an energy-efficient alternative to de novo synthesis, allowing cells to recycle pyrimidine bases (uracil, cytosine, and thymine) and nucleosides from the degradation of nucleic acids.[2] This pathway is crucial in tissues with low or absent de novo synthesis capabilities.
Mechanism and Key Enzymes:
The core of the salvage pathway involves two main types of enzymes:
-
Phosphoribosyltransferases: Uracil phosphoribosyltransferase (UPRT) catalyzes the conversion of uracil to UMP using phosphoribosyl pyrophosphate (PRPP).[5]
-
Kinases: Uridine-cytidine kinase (UCK) phosphorylates uridine and cytidine to their respective mononucleotides, while thymidine kinase (TK) phosphorylates thymidine to TMP.[6]
These mononucleotides can then be further phosphorylated to their di- and triphosphate forms for incorporation into DNA and RNA.
Caption: The Pyrimidine Salvage Pathway.
Part 2: Chemical Synthesis of Pyrimidines: A Chemist's Toolkit
While biological pathways provide the blueprint, chemical synthesis offers the versatility to create a vast array of substituted pyrimidines for various applications. Numerous named reactions and multicomponent strategies have been developed, each with its own set of advantages and limitations.[7][8]
The Biginelli Reaction: A Classic Multicomponent Synthesis
First reported in 1893, the Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (or thiourea).[8] Its simplicity and the biological relevance of its products have led to a resurgence in its use, with numerous modern modifications.
Mechanism:
The reaction is typically acid-catalyzed and is thought to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the dihydropyrimidinone.
Modern Iterations:
The classical Biginelli reaction often suffers from low yields and harsh conditions. Modern protocols have addressed these issues through the use of various catalysts (Lewis acids, Brønsted acids, ionic liquids), microwave irradiation, and solvent-free conditions, leading to significantly improved yields and shorter reaction times.[9][10][11]
Synthesis from Barbituric Acid: A Versatile Precursor
Barbituric acid and its derivatives are valuable starting materials for the synthesis of a wide range of fused and substituted pyrimidines.[12] The active methylene group in barbituric acid readily participates in condensation reactions.
Key Reactions:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form 5-ylidene derivatives.[13]
-
Michael Addition: Acting as a Michael donor in reactions with α,β-unsaturated compounds.
-
Multicomponent Reactions: Barbituric acid can be a key component in one-pot reactions to generate complex heterocyclic systems, often with high yields.[12]
Other Notable Synthetic Routes
-
Synthesis from Malonic Acid Derivatives: The condensation of malonic acid or its esters with urea is a traditional method for producing the parent pyrimidine ring, particularly uracil.[14]
-
Multicomponent Reactions (MCRs): Beyond the Biginelli reaction, a variety of MCRs have been developed that offer high atom economy and efficiency in generating diverse pyrimidine libraries.[7] These often involve the use of catalysts to promote the desired transformations.[15]
Part 3: Head-to-Head Comparison and Performance Data
Choosing the optimal synthesis method depends on the desired product, scale, and available resources. Below is a qualitative comparison of the major methods, followed by a table of representative experimental data.
Table 1: Qualitative Comparison of Pyrimidine Synthesis Methods
| Method | Key Features | Advantages | Disadvantages |
| De Novo Pathway | Enzymatic, multi-step synthesis from simple precursors. | Highly regulated, produces nucleotides directly. | Complex, requires cellular machinery, not suitable for synthetic chemistry. |
| Salvage Pathway | Recycling of pre-existing bases and nucleosides. | Energy efficient, crucial for specific cell types. | Dependent on the availability of precursors, not a synthetic route for novel derivatives. |
| Biginelli Reaction | One-pot, three-component reaction. | Simple, convergent, access to biologically active dihydropyrimidinones. | Classical conditions can give low yields; requires optimization for broad substrate scope. |
| From Barbituric Acid | Utilizes the reactivity of the active methylene group. | Versatile precursor for a wide range of derivatives, often high-yielding reactions.[12] | The starting material itself is a pyrimidine derivative. |
| From Malonic Acid | Condensation with urea. | A fundamental method for the synthesis of uracil and related compounds. | Can require harsh conditions (e.g., fuming sulfuric acid).[16] |
| Modern MCRs | One-pot reactions with multiple starting materials. | High atom economy, operational simplicity, access to diverse structures.[7] | Can require specific catalysts and optimization for each new combination of reactants. |
Table 2: Representative Experimental Data for Pyrimidine Synthesis
| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Reference |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Sulfamic acid (20 mol%), Microwave (300W) | 2-5 min | 85-95 | [10] |
| Biginelli Reaction | Aromatic Aldehydes, Ethyl Acetoacetate, Thiourea | ZrCl₄ (10 mol%), 100 °C | 1.5-2 h | 82-95 | [17] |
| From Barbituric Acid | Aromatic Aldehyde, Barbituric Acid, Substituted Urea | Verjuice, Reflux | Not specified | 91-95 | [12] |
| From Barbituric Acid | Aromatic Aldehyde, Barbituric Acid, Dimedone | TBAI, Aqueous medium, RT | Not specified | 94-97 | [12] |
| From Malonic Acid Derivative | Triethyl Orthoformate, Ethyl Acetate, Urea | Sodium Ethoxide, Toluene, 100 °C | 2 h | 88.6 | [16] |
| From Malonic Acid Derivative | Triethyl Orthoformate, Ethyl Acetate, Urea | Sodium Ethoxide, Xylene, 105 °C | 2 h | 94.1 | [16] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as illustrative examples.
Part 4: Experimental Protocols
To provide a practical context, detailed protocols for two modern, efficient methods are provided below.
Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis of Dihydropyrimidinones
This protocol is adapted from a method utilizing sulfamic acid as a catalyst under microwave irradiation.[10]
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Biginelli Synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL beaker, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol %).
-
Microwave Irradiation: Cover the beaker with a watch glass and place it in a microwave oven. Irradiate the mixture at 300W for the required time (typically 2-5 minutes, monitored by TLC). To prevent overheating, use short pulses of irradiation (e.g., 20 seconds) with intermittent cooling.
-
Workup and Purification: After the reaction is complete, allow the beaker to cool to room temperature. Add ice-cold water to the reaction mixture and stir. A solid product will precipitate.
-
Isolation: Collect the solid by filtration and wash it thoroughly with cold water to remove any unreacted urea and the catalyst.
-
Recrystallization: Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Protocol: Synthesis of Uracil from a Malonic Acid Derivative
This protocol is based on a high-yielding synthesis from triethyl orthoformate, ethyl acetate, and urea.[16]
Step-by-Step Methodology:
-
Formation of the Intermediate: In a suitable reactor, combine triethyl orthoformate (1 mol) and ethyl acetate (2 mol). Cool the mixture to 0 °C and add sodium ethoxide (1.2 mol). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cyclization: Add toluene (550 mL) and urea (2 mol) to the reaction mixture. Cool to 0 °C and add another portion of sodium ethoxide (1.2 mol).
-
Reaction: Heat the mixture to 100 °C and reflux for 2 hours.
-
Workup: Evaporate the toluene under reduced pressure. Add a 40% aqueous solution of acetic acid to neutralize the mixture, which will cause the product to precipitate.
-
Isolation: Filter the solid, wash with water, and dry to obtain uracil. This method has been reported to yield up to 88.6% with high purity.[16]
Conclusion
The synthesis of pyrimidines offers a rich landscape of both biological and chemical methodologies. The de novo and salvage pathways provide fundamental insights into the cellular processes that are essential for life and offer targets for therapeutic intervention. For the synthetic chemist, a diverse array of tools, from the classic Biginelli reaction to modern multicomponent strategies, provides the means to construct a vast range of pyrimidine derivatives. The choice of method will invariably depend on the specific target molecule, desired scale, and the importance of factors such as yield, reaction time, and environmental impact. As this guide demonstrates, continuous innovation in catalysis and reaction conditions is pushing the boundaries of efficiency and sustainability in pyrimidine synthesis, ensuring its continued relevance in drug discovery and materials science.
References
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- Chavan, A. A., & Pai, N. R. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 591-611.
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Jadhav, S. D., & Singh, A. (2017). An Oxidative Annulation of Anilines and Aryl Ketones: A Facile Access to 4-Arylquinolines and 4-Arylpyrimidines. Organic Letters, 19(20), 5673–5676.
- Gaikwad, N. D., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Gebauer, K. (1971). SYNTHESIS OF BARBITURIC ACID DERIVATIVES.
- Hassan, A. S., et al. (2019). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Development Research, 4(9).
- Graves, L. M., et al. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Cellular and Molecular Life Sciences, 59(5), 781-792.
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- A method of synthesis uracil. CN106674135B.
- Gorgani, L., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022.
- Pai, N., et al. (2012). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 24(12), 5217-5219.
- Prepar
- Ali, J. A. M., et al. (2014). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei.
- Saha, G., & Ranu, B. C. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst.
- Aryal, M. (2023).
- Mousavi, S. H., et al. (2016). A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium. Molecules, 21(7), 885.
- Saha, G., & Ranu, B. C. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst.
- Multicomponent Synthesis of Purines and Pyrimidines: From the Origin of Life to New Sustainable Approaches for Drug‐Discovery Applications.
- Pyrimidine salvage pathways. The individual enzymes are identified by their gene symbols.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
- Microwave assisted solvent-free synthesis of dihydropyrimidinones by Biginelli reaction over Si-MCM-41 supported FeCl3 catalyst.
- Kim, S., et al. (2010). Enzymatic De Novo Pyrimidine Nucleotide Synthesis. Journal of the American Chemical Society, 132(50), 17949–17957.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Bentham Science.
- Uracil: Structure, Synthesis and Uses. (2022). Allen.
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(3), 341-355.
- Pyrimidine Nucleotide Biosynthesis De Novo.
- Solvent-Free and Catalyst-Free Biginelli Reaction To Synthesize Ferrocenoyl Dihydropyrimidine and Kinetic Method To Express Radical-Scavenging Ability. The Journal of Organic Chemistry.
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- Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. Benchchem.
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- Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis p
- Ziarani, G. M., et al. (2016).
- Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acet
- Uses and Prepar
- Technical Support Center: Biginelli Reaction for Pyrimidine Thiones. Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- From Cysteine and Urea to Uracil. NASA Astrobiology Program.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
For professionals engaged in the fast-paced world of scientific research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. While novel compounds like 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine are pivotal for discovery, their handling and disposal demand a meticulous and informed approach. This guide provides an in-depth operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.
Hazard Assessment: A Compound of Concern
This compound must be treated as a hazardous substance. This assessment is based on the toxicological profiles of its constituent parts:
-
Chlorinated Pyrimidine Moiety : Pyrimidine derivatives, particularly those with halogenated functional groups like a chloromethyl group, are often associated with significant health hazards. Analogs such as 2-chloro-5-(chloromethyl)pyrimidine and 5-(chloromethyl)-2-phenylpyrimidine are classified as corrosive and can cause severe skin burns and eye damage.[2][3] They are also typically harmful if swallowed or inhaled.[2] Ingestion or contact can cause immediate irritation or burns.[2]
-
Thiophene Moiety : Thiophene and its derivatives are also recognized as harmful and irritating substances.[1] Compounds like 2-(chloromethyl)thiophene are classified as flammable, harmful if inhaled or swallowed, and causes of serious skin and eye irritation.[4]
-
Environmental Hazards : Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[5] Therefore, discharge into drains or sewer systems is strictly prohibited.[6]
Based on these analogs, all waste streams containing this compound—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.
Table 1: Extrapolated Hazard Profile and Handling Summary
| Hazard Consideration | Anticipated Risk & GHS Classification (Extrapolated) | Recommended Handling & Disposal Guideline |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin (Category 4).[4][7] | Avoid creating dust or aerosols. Handle only in a well-ventilated area, preferably a chemical fume hood.[2][6] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns (Category 1B/2).[3][7][8] | Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.[2][6] |
| Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage (Category 1/2A).[5][7] | Wear safety goggles or a face shield.[2][9] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[5] | Do not discharge into sewer systems or the environment.[6] All waste must be collected for licensed disposal. |
| Primary Disposal Route | Hazardous Waste Incineration | Segregate as halogenated organic waste and arrange for disposal via a licensed chemical destruction facility.[10] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent safety measures are non-negotiable.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][11] Eyewash stations and safety showers must be readily accessible.[2]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:
-
Eye/Face Protection : Wear chemical safety goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[2][9] A face shield should be used when handling larger quantities or if there is a splash risk.
-
Skin Protection : A flame-retardant lab coat and impervious, chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[9] Always check glove compatibility and breakthrough times.
-
Respiratory Protection : If there is any risk of exceeding exposure limits or if handling the material outside of a fume hood (which is strongly discouraged), a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2][9]
-
Step-by-Step Waste Management & Disposal Protocol
A systematic approach to waste segregation is crucial to ensure safe and compliant disposal. Never mix incompatible waste streams.
Step 1: Waste Segregation and Containment
-
Solid Waste :
-
Collect unadulterated solid this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[1]
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a tightly sealing lid.[1]
-
-
Liquid Waste :
-
Collect all solutions containing the compound in a dedicated, leak-proof hazardous waste container clearly marked for "Halogenated Organic Solvents".[12][13]
-
Do not mix with non-halogenated solvent waste, as this increases disposal costs and complexity.[13] Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]
-
-
Contaminated Sharps :
-
Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.
-
-
Contaminated PPE :
-
Dispose of all contaminated gloves, disposable lab coats, and bench paper in a designated hazardous waste bag for incineration.[1]
-
Step 2: Labeling
Proper labeling is a critical regulatory requirement. Every waste container must be clearly labeled with:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " and any solvents present.
-
The approximate percentages of the constituents.
-
The relevant hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
-
The date of waste accumulation.
Step 3: Storage
Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from incompatible materials.[14] Secondary containment (e.g., a chemical-resistant tray) is highly recommended.
Step 4: Final Disposal
The designated disposal route for halogenated organic compounds is typically high-temperature incineration at a licensed chemical destruction facility.[10]
-
Never attempt to neutralize this waste in the lab without a validated and peer-reviewed procedure.
-
Never pour this chemical waste down the drain.[6]
-
Arrange for waste pickup through your institution’s Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.
Decontamination and Spill Management
Work Surface and Equipment Decontamination:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Collect all cleaning materials (wipes, paper towels) as solid hazardous waste.
Emergency Spill Procedures:
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1] Avoid combustible materials like paper towels for initial containment of liquids.
-
Collect Waste : Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[6]
-
Decontaminate : Clean the spill area as described above. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these rigorous, evidence-based procedures, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
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84-3 MSDS.pdf. (n.d.). Bonding Source. Retrieved from [Link]
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Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024, September 10). ACS Omega. Retrieved from [Link]
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Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
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LOCTITE ABLESTIK 84-3J known as Ablebond 84-3J Safety Data Sheet. (n.d.). Caplinq. Retrieved from [Link]
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Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (n.d.). ACS Publications. Retrieved from [Link]
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Chemical and Hazardous Waste Guide. (n.d.). University of Oslo. Retrieved from [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022, October 27). Research and Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
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Tunable Thiophene-Based Conjugated Microporous Polymers for the Disposal of Toxic Hexavalent Chromium. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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Personal protective equipment for handling 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Comprehensive Safety and Handling Guide: 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
This guide provides essential safety protocols and operational directives for the handling of this compound. Designed for researchers and professionals in drug development, this document synthesizes critical safety information with practical, field-tested procedures to ensure laboratory safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a heterocyclic compound containing a reactive chloromethyl group. This functional group classifies it as a potential alkylating agent, a class of compounds that can react with nucleophiles in biological systems. Therefore, it must be handled with the presumption of toxicity.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Vapors or dust may cause respiratory irritation.[2]
-
Sensitization: May cause an allergic skin reaction.[4]
-
Carcinogenicity: Similar chloromethyl ethers are regulated by OSHA as potential carcinogens.
A thorough hazard assessment is the foundational step for safe handling.[5] All personnel must be trained on these potential hazards before working with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent exposure.[6][7] The minimum required PPE for handling this compound is outlined below. Selections should be based on a task-specific risk assessment.[5]
| Protection Level | Required PPE | Rationale and Specifications |
| Primary Barrier | Chemical Splash Goggles & Face Shield | Protects against splashes and airborne particles. Goggles are essential, with a face shield for added protection during high-risk procedures.[8] |
| Chemical-Resistant Gloves (Nitrile) | Double-gloving is recommended. Nitrile gloves provide good resistance to a range of chemicals.[6] Check for tears before and during use. | |
| Chemical-Resistant Laboratory Coat | Must be fully buttoned with tight-fitting cuffs.[6][8] | |
| Secondary Barrier | Closed-toe Shoes and Long Pants | Provides a basic level of protection against spills.[5][6] |
| Respiratory Protection | N95 Respirator or higher | Use when handling the powder outside of a certified chemical fume hood to prevent inhalation.[9] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Always handle this compound within a certified chemical fume hood.
-
When weighing the solid, use a disposable weigh boat to minimize contamination of balances.
-
If solubilizing, add the solvent to the solid slowly to avoid splashing.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[10][12] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large, alert institutional safety personnel. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10] |
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect in a designated, sealed container labeled "Hazardous Chemical Waste." This includes contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Collect in a sealed, compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local and national regulations.[14]
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Methyl Chloromethyl Ether Awareness Training. Albert Einstein College of Medicine. [Link]
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Chloromethyl Methyl Ether Hazard Summary. New Jersey Department of Health. [Link]
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Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Trifluoromethylated heterocycles. PubMed, NIH. [Link]
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Standard Operating Procedures. UCLA Chemistry and Biochemistry. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
